molecular formula C10H13BrO3 B585669 3,4,5-Trimethoxybenzyl-d9 Bromide CAS No. 1346601-33-9

3,4,5-Trimethoxybenzyl-d9 Bromide

Cat. No.: B585669
CAS No.: 1346601-33-9
M. Wt: 270.17
InChI Key: QEGDRYOJTONTLO-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Used in the preparation of heterocyclic compounds for treatment of cancer and drug-resistant tumors.>

Properties

CAS No.

1346601-33-9

Molecular Formula

C10H13BrO3

Molecular Weight

270.17

IUPAC Name

5-(bromomethyl)-1,2,3-tris(trideuteriomethoxy)benzene

InChI

InChI=1S/C10H13BrO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3/i1D3,2D3,3D3

InChI Key

QEGDRYOJTONTLO-GQALSZNTSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CBr

Synonyms

5-(Bromomethyl)-1,2,3-trimethoxy-benzene-d9;  1-(Bromomethyl)-3,4,5-trimethoxybenzene-d9;  5-(Bromomethyl)-1,2,3-trimethoxybenzene-d9

Origin of Product

United States

Foundational & Exploratory

3,4,5-Trimethoxybenzyl-d9 Bromide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Applications in Drug Development

Executive Summary

3,4,5-Trimethoxybenzyl-d9 Bromide (CAS 1346601-33-9) is a high-value deuterated electrophile used primarily as a stable isotope-labeled intermediate in the synthesis of pharmaceutical standards and deuterated drug candidates. Characterized by the substitution of nine hydrogen atoms with deuterium across its three methoxy groups (


), this compound provides a mass shift of +9 Daltons relative to its non-deuterated parent.

This guide details the physicochemical properties, synthetic pathways, and critical handling protocols for this compound. It is designed for medicinal chemists and bioanalytical scientists leveraging the Kinetic Isotope Effect (KIE) to study metabolic stability (specifically O-demethylation pathways) or to develop robust internal standards for LC-MS/MS quantitation.

Chemical Specifications & Identity

The deuteration pattern is specific to the three methoxy groups, leaving the aromatic and benzylic protons as protium (


). This specific labeling is crucial for metabolic studies targeting cytochrome P450-mediated O-demethylation.
PropertySpecificationNotes
Chemical Name This compound
CAS Number 1346601-33-9Specific to the d9-methoxy isotopologue
Molecular Formula

Molecular Weight 270.17 g/mol +9.06 Da shift vs. non-deuterated (261.11)
Isotopic Purity

Critical to prevent isotopic overlap in MS
Appearance White to off-white crystalline solidMay yellow upon oxidation/light exposure
Melting Point 74–78 °CSimilar to non-deuterated analog
Solubility DCM, Chloroform, Ethyl AcetateHydrolyzes in water

Synthesis & Manufacturing Methodology

The synthesis of this compound requires a high-fidelity route that maximizes deuterium incorporation efficiency while minimizing isotopic dilution. The standard industrial protocol follows a linear 3-step pathway starting from gallic acid derivatives.

Synthetic Pathway[2]
  • Per-methylation (Isotope Incorporation): Methyl gallate is treated with Iodomethane-d3 (

    
    ) to install the deuterated methoxy groups.
    
  • Reduction: The ester moiety is reduced to a benzyl alcohol using Lithium Aluminum Hydride (

    
    ).
    
  • Bromination: The alcohol is converted to the bromide using Phosphorus Tribromide (

    
    ), a step requiring strict anhydrous conditions to prevent hydrolysis.
    
Visualization of Synthesis Logic

SynthesisPathway Start Methyl Gallate (C8H8O5) Inter1 3,4,5-Trimethoxy-d9- benzoic acid ester Start->Inter1  Nucleophilic Substitution   Reagent1 Iodomethane-d3 (CD3I) / K2CO3 Reagent1->Inter1 Inter2 3,4,5-Trimethoxy-d9- benzyl alcohol Inter1->Inter2  Hydride Reduction   Reagent2 LiAlH4 (Reduction) Reagent2->Inter2 Product 3,4,5-Trimethoxybenzyl-d9 Bromide Inter2->Product  Appel-type Reaction   Reagent3 PBr3 (Bromination) Reagent3->Product

Figure 1: Step-wise chemical synthesis ensuring high isotopic purity of the final bromide electrophile.

Reactivity & Stability Profile

Alkylating Potential

As a benzyl bromide, this compound is a potent lachrymator and a strong alkylating agent. The electron-donating methoxy groups at the 3, 4, and 5 positions stabilize the benzylic carbocation intermediate, making it highly reactive toward nucleophiles (amines, thiols, phenoxides).[1]

  • Reaction Type:

    
     / 
    
    
    
    mixed mechanism depending on solvent/nucleophile.
  • Primary Use: Introduction of the 3,4,5-trimethoxybenzyl moiety into pharmacophores (e.g., synthesis of Trimethoprim-d9).

Stability & Storage

The compound is inherently unstable due to the labile C-Br bond.

  • Hydrolysis: Rapidly converts to the benzyl alcohol and HBr upon contact with atmospheric moisture.

  • Photolysis: Sensitive to UV light; degrades into benzylic radicals, turning the solid from white to yellow/brown.

  • Storage Protocol: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccants are mandatory.

Applications in Drug Development[3][4][5][6]

Internal Standards (LC-MS/MS)

In bioanalysis, this compound is used to synthesize stable isotope-labeled internal standards (SIL-IS).

  • Mass Shift: The +9 Da shift allows for clean separation from the analyte's isotopic envelope (M+1, M+2) in mass spectrometry.

  • Co-elution: Because deuterium has minimal effect on lipophilicity compared to protium, the d9-standard co-elutes with the analyte, correcting for matrix effects and ionization suppression.

Metabolic Stability Studies (Deuterium Switch)

Researchers use this building block to synthesize "heavy" versions of drugs to study metabolic soft spots.

  • Mechanism: The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond (Zero Point Energy difference).[2][3]

  • Outcome: If O-demethylation is the rate-determining step in the drug's metabolism, the d9-analog will exhibit a significantly longer half-life (Primary Kinetic Isotope Effect,

    
    ).
    
Experimental Workflow: SIL-IS Utility

BioanalysisWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard (Derived from 3,4,5-Trimethoxybenzyl-d9) Sample->Spike Extract Extraction (SPE/LLE) Co-extraction of Analyte & IS Spike->Extract LC LC Separation (Identical Retention Time) Extract->LC MS MS/MS Detection Differentiation by Mass (+9 Da) LC->MS Data Quantitation (Ratio of Analyte Area / IS Area) MS->Data

Figure 2: Workflow demonstrating the use of d9-labeled standards to normalize bioanalytical data.

Handling & Safety Protocols

Warning: This compound is a Lachrymator (tear gas effect) and Corrosive .

  • Engineering Controls: All weighing and reactions must be performed inside a functioning chemical fume hood.

  • PPE:

    • Eyes: Chemical splash goggles (Face shield recommended).

    • Skin: Double gloving (Nitrile) is advised due to the high permeability of benzyl halides.

    • Respiratory: If fume hood containment is breached, use a full-face respirator with organic vapor/acid gas cartridges.

  • Decontamination: Spills should be neutralized with a dilute solution of ethanolic ammonia or sodium carbonate to quench the alkylating capability before cleanup.

References

  • Pharmaffiliates. (n.d.). This compound - Product Specification. Retrieved from [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.
  • Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398.

Sources

Deuterated 3,4,5-Trimethoxybenzyl Bromide structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Deuterated (D₂)‑3,4,5-Trimethoxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of deuterated (D₂)-3,4,5-trimethoxybenzyl bromide, a specialized isotopic building block designed for advanced pharmaceutical research. By strategically replacing the two benzylic hydrogens with deuterium, this compound becomes a powerful tool for leveraging the Kinetic Isotope Effect (KIE) in drug development. This guide details the scientific rationale for deuteration, offers detailed and validated protocols for its synthesis and purification, outlines rigorous analytical methods for structural confirmation and isotopic enrichment, and explores its applications in modifying pharmacokinetic profiles of drug candidates. The focus is on providing field-proven insights and self-validating methodologies to empower researchers in the synthesis of novel deuterated active pharmaceutical ingredients (APIs).

Introduction: The Strategic Advantage of Deuterium in Medicinal Chemistry

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), has emerged as a transformative strategy in modern medicinal chemistry.[1] This modification, while seemingly minor, can profoundly alter a drug's metabolic fate without changing its fundamental shape or pharmacological target affinity.[] The underlying principle is the Kinetic Isotope Effect (KIE) , a phenomenon rooted in the greater mass of deuterium.[3]

A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[1][4] Many drug metabolism pathways, particularly Phase I reactions mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[1] By replacing a metabolically labile hydrogen with deuterium, the rate of that specific metabolic pathway can be significantly reduced.[5][6] This targeted metabolic blockade can lead to several therapeutic advantages:

  • Improved Pharmacokinetic Profile: Slower metabolism can increase a drug's half-life and exposure (AUC).[4]

  • Reduced Patient Burden: A longer half-life may allow for less frequent dosing, improving patient compliance.[1]

  • Enhanced Safety: It can minimize the formation of toxic or reactive metabolites.[]

  • Increased Bioavailability: By reducing first-pass metabolism, a higher concentration of the active drug may reach systemic circulation.

The 3,4,5-trimethoxybenzyl moiety is a key structural component in various pharmacologically active molecules, most notably the antibacterial agent Trimethoprim.[7][8] Therefore, its deuterated form, (D₂)-3,4,5-trimethoxybenzyl bromide, serves as a critical and versatile synthon for developing next-generation deuterated pharmaceuticals with potentially superior clinical profiles.

Chapter 1: Physicochemical Properties and Structural Analysis

Chemical Structure

The deuteration is specifically targeted at the benzylic position, as this is a common site of oxidative metabolism. The structures of the standard and deuterated compounds are shown below.

  • Non-Deuterated: 3,4,5-Trimethoxybenzyl Bromide

  • Deuterated: (D₂)-3,4,5-Trimethoxybenzyl Bromide (or 1-(bromo(D₂)methyl)-3,4,5-trimethoxybenzene)

Comparative Physicochemical Data

The primary physical difference between the two isotopologues is their molecular weight. Other properties such as melting point and boiling point are expected to be nearly identical.

Property3,4,5-Trimethoxybenzyl Bromide(D₂)-3,4,5-Trimethoxybenzyl BromideData Source(s)
Molecular Formula C₁₀H₁₃BrO₃C₁₀H₁₁D₂BrO₃[9]
Molecular Weight 261.11 g/mol 263.12 g/mol [9]
Appearance Faint yellow to white solidFaint yellow to white solid[10]
Melting Point 74-75 °CExpected to be ~74-75 °C[10]
Boiling Point 306.5 °C at 760 mmHgExpected to be ~306.5 °C[10]
Solubility Soluble in organic solvents like DCM, ChloroformSoluble in organic solvents like DCM, Chloroform[11]

Chapter 2: Synthesis of Deuterated (D₂)-3,4,5-Trimethoxybenzyl Bromide

Synthetic Strategy Overview

The synthesis is a robust, two-step process commencing from the commercially available 3,4,5-trimethoxybenzaldehyde. The first step introduces the deuterium atoms via reduction, and the second step converts the resulting deuterated alcohol into the target benzyl bromide.

G cluster_0 Step 1: Reductive Deuteration cluster_1 Step 2: Bromination A 3,4,5-Trimethoxybenzaldehyde B (D2)-3,4,5-Trimethoxybenzyl Alcohol A->B  Sodium Borodeuteride (NaBD₄)  Methanol (MeOH) C Purified (D2)-3,4,5-Trimethoxybenzyl Bromide B->C  Phosphorus Tribromide (PBr₃)  Dichloromethane (DCM)

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Protocol: Part A - Synthesis of (D₂)-3,4,5-Trimethoxybenzyl Alcohol

Rationale: This protocol utilizes sodium borodeuteride (NaBD₄) as a cost-effective and highly efficient deuterium source to reduce the aldehyde to a dideuterated primary alcohol. Methanol is chosen as the solvent for its ability to dissolve both the reactant and the reducing agent, facilitating a homogenous reaction.[12]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3,4,5-trimethoxybenzaldehyde in 100 mL of methanol. Stir until a clear solution is obtained.

  • Reduction: Cool the solution to 0-5 °C using an ice-water bath. In small portions, carefully add 2.3 g of sodium borodeuteride (NaBD₄) over 15-20 minutes.

    • Causality Insight: Portion-wise addition is critical to control the exothermic reaction and prevent excessive foaming from hydrogen/deuterium gas evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has completely disappeared.

  • Quenching: Carefully re-cool the flask in an ice bath. Slowly add 50 mL of deionized water to quench the excess NaBD₄.

  • pH Adjustment & Extraction: Adjust the pH of the solution to ~7 using 1M HCl. Extract the product with dichloromethane (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude (D₂)-3,4,5-trimethoxybenzyl alcohol as an oily or solid product. The product is often of sufficient purity for the next step.

Step-by-Step Protocol: Part B - Bromination to (D₂)-3,4,5-Trimethoxybenzyl Bromide

Rationale: Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary alcohols to alkyl bromides.[10] The reaction proceeds via an SN2 mechanism, which is efficient for primary benzylic alcohols. Dichloromethane (DCM) is used as an inert solvent.[13]

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the crude (D₂)-3,4,5-trimethoxybenzyl alcohol from the previous step in 100 mL of anhydrous DCM. Cool the solution to 0 °C.

  • Bromination: Dissolve 1.1 equivalents of PBr₃ in 25 mL of anhydrous DCM and add it to the dropping funnel. Add the PBr₃ solution dropwise to the alcohol solution over 30 minutes, maintaining the temperature at 0 °C.

    • Causality Insight: A low temperature and slow addition are essential to control the highly exothermic reaction and prevent the formation of byproducts.

  • Reaction Completion: After the addition, allow the reaction to stir at room temperature for 1 hour. Monitor by TLC.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of ice-cold deionized water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with cold deionized water (2 x 50 mL) and a saturated sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) to neutralize any remaining acidic species.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude deuterated benzyl bromide.

Purification and Handling

Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and n-hexane (e.g., 1:3 ratio) to yield the product as a white or pale yellow crystalline solid.[10]

Safety and Handling: Benzyl bromides are potent lachrymators and irritants.[14] All handling must be performed in a certified chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • In case of contact: Immediately flush skin or eyes with copious amounts of water and seek medical attention.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from moisture and strong bases.[16]

Chapter 3: Analytical Validation and Quality Control

A self-validating protocol requires rigorous confirmation of the final product's identity, purity, and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for confirming the site-specific incorporation of deuterium.

  • ¹H-NMR (Proton NMR): In a standard ¹H-NMR spectrum (recorded in a deuterated solvent like CDCl₃), the key validation is the significant reduction or complete disappearance of the signal corresponding to the benzylic protons (CH₂-Br), which typically appears around 4.5 ppm in the non-deuterated analog. The aromatic and methoxy proton signals should remain intact.

  • ²H-NMR (Deuterium NMR): This is a direct method to confirm successful deuteration.[18] A strong signal will appear in the ²H-NMR spectrum at the chemical shift corresponding to the benzylic position (~4.5 ppm).[19] This technique provides unambiguous evidence of C-D bond formation.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and quantifying the level of isotopic enrichment.[20]

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M+) that is 2 Daltons higher than the non-deuterated compound, confirming the incorporation of two deuterium atoms.

  • Isotopic Enrichment Calculation: By comparing the peak intensities of the deuterated species (M+2) to the residual non-deuterated (M) and mono-deuterated (M+1) species, the isotopic purity can be accurately calculated.[21] This provides a quantitative measure of the success of the deuteration reaction.

Chapter 4: Applications in Drug Discovery and Development

Leveraging the Kinetic Isotope Effect for Metabolic Stability

The primary application of (D₂)-3,4,5-trimethoxybenzyl bromide is to introduce metabolic "hard spots" into drug candidates. By replacing a C-H bond targeted by metabolic enzymes with a stronger C-D bond, the rate of metabolism at that position is slowed.

G cluster_0 Standard Drug cluster_1 Deuterated Drug cluster_2 Pharmacokinetic Outcome A Parent Drug (C-H) B Metabolite A->B Metabolism (kH) Fast Enzyme CYP450 Enzyme E Lower Plasma Concentration B->E C Parent Drug (C-D) D Metabolite C->D Metabolism (kD) Slow (kD < kH) F Higher Plasma Concentration D->F

Caption: The Kinetic Isotope Effect slows C-D bond cleavage by metabolic enzymes.

A Key Building Block for Deuterated Drug Analogs

This compound is an ideal starting material for synthesizing deuterated versions of APIs containing the 3,4,5-trimethoxybenzyl group. For example, in the synthesis of a deuterated Trimethoprim analog, (D₂)-3,4,5-trimethoxybenzyl bromide can be used to introduce the deuterated moiety, potentially slowing its metabolism and improving its pharmacokinetic properties. This allows for lead optimization and the potential extension of intellectual property.[22]

Internal Standards for Bioanalytical Assays

Isotopically labeled compounds are the gold standard for use as internal standards in quantitative bioanalytical assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[23] (D₂)-3,4,5-trimethoxybenzyl bromide can be used to synthesize deuterated drug standards. These standards co-elute with the non-labeled analyte but are distinguishable by mass, allowing for highly accurate and precise quantification in complex biological matrices like plasma or urine.[22]

Conclusion

Deuterated (D₂)-3,4,5-trimethoxybenzyl bromide is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Grounded in the well-established principle of the Kinetic Isotope Effect, its use offers a rational and scientifically sound approach to enhancing the metabolic stability and overall therapeutic profile of drug candidates. The validated synthetic and analytical protocols provided in this guide offer a reliable pathway for researchers to produce this high-value compound, thereby accelerating the development of safer, more effective, and more convenient medicines.

References

  • BenchChem. (n.d.). Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism. Retrieved from BenchChem technical documents.[1]

  • Andrés, S., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(10), 975-983. [Link][20]

  • Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link][18]

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link][3]

  • BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs. Retrieved from BOC Sciences Blog.[]

  • Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link][5]

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from Pharmaffiliates Blog.[22]

  • Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297. [Link][24]

  • Isowater Corporation. (n.d.). Pharmaceutical Applications Of Deuterium. Retrieved from [Link][6]

  • Sigma-Aldrich. (2013). Benzyl-Bromide - Safety Data Sheet. Retrieved from Sigma-Aldrich website.[15]

  • Organic Chemistry Data. (n.d.). Benzyl Bromide - Common Organic Chemistry. Retrieved from [Link][14]

  • Cerno Bioscience. (n.d.). Isotope Labeling. Retrieved from [Link][23]

  • New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from NJ.gov.[16]

  • Molbase. (n.d.). Synthesis of 3,4,5-trimethoxybenzaldehyde (from 3,4,5-trimethoxybenzyl alcohol). Retrieved from Molbase.[25]

  • Google Patents. (n.d.). CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol. Retrieved from [12]

  • Blom, K. A. (1996). Mass spectral analysis of isotopically labeled compounds: average mass approach. Analytical Chemistry, 68(19), 3394-3400. [Link][26]

  • PubChem. (n.d.). Benzyl Bromide. Retrieved from [Link][27]

  • International Programme on Chemical Safety. (1993). BENZYL BROMIDE ICSC: 1225. Retrieved from Inchem.org.[17]

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?. Retrieved from ResearchGate.[28]

  • Sigma-Aldrich. (2004). Applications of Quantitative D-NMR in Analysis of Deuterium Enriched Compounds. Retrieved from Sigma-Aldrich website.[19]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR. Retrieved from Study Mind.[29]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link][13]

  • Simson Pharma Blog. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from Simson Pharma Blog.

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link][30]

  • Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide. Retrieved from [31]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link][32]

  • Reddit. (2016). BnBr purification via basic alumina?. Retrieved from r/chemistry.[33]

  • Allen. (n.d.). How will you convert. Bromobenzene to Benzyl alcohol (in 3 steps). Retrieved from Allen education portal.[34]

  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from [Link][35]

  • Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde. Retrieved from [11]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link][7]

  • Google Patents. (n.d.). CN102329192A - Benzyl bromide synthesis method. Retrieved from [36]

  • Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Retrieved from Rhodium archive.[8]

Sources

Quantifying the Invisible: A Technical Guide to the Isotopic Purity of 3,4,5-Trimethoxybenzyl-d9 Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,5-Trimethoxybenzyl-d9 bromide is a critical high-value intermediate in the synthesis of deuterated pharmaceuticals. Its primary utility lies in the "Deuterium Switch" strategy—replacing metabolically labile carbon-hydrogen (C-H) bonds with carbon-deuterium (C-D) bonds to improve a drug's pharmacokinetic profile without altering its pharmacodynamics.

This guide provides a rigorous technical framework for synthesizing, validating, and handling this compound. Unlike standard chemical purity, isotopic purity requires a specialized analytical matrix combining Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) to detect trace "isotopologue" impurities (e.g., d8, d7 species) that can compromise clinical data.

Part 1: The Strategic Value of Deuterated Isotopologues

The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium in the 3,4,5-trimethoxy motif is not arbitrary. This moiety is a common pharmacophore in tubulin inhibitors and various alkaloids. The methoxy groups (


) are frequent sites of metabolic 

-demethylation by Cytochrome P450 enzymes.

By utilizing the d9-variant (


), researchers exploit the Primary Kinetic Isotope Effect . The C-D bond is shorter and stronger than the C-H bond (bond dissociation energy is 

1.2–1.5 kcal/mol higher). This increases the activation energy for bond cleavage, potentially:
  • Extending Half-life (

    
    ):  Slower clearance allows for lower dosing frequency.
    
  • Shunting Metabolic Pathways: Preventing the formation of toxic metabolites caused by demethylation.

  • Improving Bioavailability: Reducing first-pass metabolism.

Part 2: Synthetic Pathway & Scrambling Risks

To ensure high isotopic purity (>99 atom % D), the synthesis must minimize "H-D exchange" (scrambling). The most robust route proceeds via the methylation of gallic acid derivatives, followed by reduction and bromination.

Validated Synthetic Workflow

Synthesis Start Methyl Gallate (Precursor) Step1 Alkylation (+ CD3-I / K2CO3) Start->Step1 Nucleophilic Subst. Inter1 3,4,5-Trimethoxy-d9 Benzoate Step1->Inter1 Step2 Reduction (LiAlH4 / THF) Inter1->Step2 Hydride Transfer Inter2 3,4,5-Trimethoxy-d9 Benzyl Alcohol Step2->Inter2 Step3 Bromination (PBr3 / DCM) Inter2->Step3 Appel-like Mech. Final 3,4,5-Trimethoxy-d9 Benzyl Bromide Step3->Final

Figure 1: Step-wise synthesis minimizing isotopic dilution. Note that acidic conditions in Step 3 must be anhydrous to prevent H/D exchange at the benzylic position, although the methoxy D atoms are chemically stable.

Critical Control Points
  • Reagent Quality: Use Iodomethane-d3 (

    
    ) with >99.5% isotopic enrichment.
    
  • Solvent Proticity: Avoid protic solvents (MeOH, EtOH) during the bromination step. Use anhydrous Dichloromethane (DCM).[1]

  • Quenching: When quenching the reduction step (Step 2), use

    
     if possible, or control pH strictly to avoid acid-catalyzed exchange on the aromatic ring (though less likely for this specific structure).
    

Part 3: Analytical Validation Framework

Standard HPLC-UV purity is insufficient. A sample can be 99.9% chemically pure but only 90% isotopically enriched. You must validate the Isotopologue Distribution .

Method A: Quantitative H-NMR (The "Silence" Test)

In a perfect d9 sample, the methoxy region (


 3.7–3.9 ppm) should be silent. Any signal here represents residual Protium (

H), indicating d8, d7, or lower species.

Protocol:

  • Solvent: Dissolve 10 mg of sample in

    
     (99.8% D).
    
  • Internal Standard: Add a precise amount of 1,3,5-Trimethoxybenzene (non-deuterated) or Dimethyl Sulfone as a quantitation standard.

  • Acquisition: Run a standard proton scan (delay time

    
     to ensure quantitative relaxation).
    
  • Calculation:

    
    
    Where "Theoretical H" is calculated relative to the aromatic protons (which are non-deuterated).
    
Method B: HRMS (Isotopologue Distribution)

High-Resolution Mass Spectrometry separates the molecular ion clusters.

  • Target Ion:

    
     or 
    
    
    
    .
  • Observation: You will see a cluster of peaks.

    • d9 (Target):

      
       (Dominant peak)
      
    • d8 (Impurity):

      
      
      
    • d0 (Native):

      
      
      

Data Presentation for CoA (Certificate of Analysis):

ParameterSpecificationMethod
Chemical Purity > 98.0%HPLC (254 nm)
Isotopic Enrichment > 99.0 atom % D

H-NMR (Residual Signal)
Isotopologue Purity d0 < 0.1%HRMS
Appearance Off-white / Yellow solidVisual
Analytical Decision Logic

Analysis Sample Crude Product HNMR 1H-NMR Analysis Sample->HNMR Check1 Methoxy Signal @ 3.8 ppm? HNMR->Check1 Calc Calculate Integration vs Aromatic H Check1->Calc Yes (Trace) Pass1 Proceed to MS Check1->Pass1 No (Silent) Fail Reprocess / Reject (Enrichment < 98%) Calc->Fail > 1% H Calc->Pass1 < 1% H MS HRMS Analysis Pass1->MS Check2 d0/d3/d6 Species Detected? MS->Check2 Check2->Fail Significant d0 FinalPass Release Lot (>99 atom % D) Check2->FinalPass Mainly d9

Figure 2: Quality Control Decision Tree. NMR provides the quantitative "atom %" while MS confirms the absence of specific lower-mass isotopologues.

Part 4: Handling & Stability

Benzyl bromides are potent alkylating agents and lachrymators. The d9-variant shares these hazards but adds economic risk due to the cost of deuterium.

  • Hydrolysis Risk: Benzyl bromides hydrolyze to benzyl alcohols in moist air. Store under inert gas (Argon/Nitrogen) at -20°C.

  • Light Sensitivity: Protect from light to prevent radical degradation (homolysis of the C-Br bond).

  • Safety: Handle in a fume hood. Destruct excess material with aqueous ammonia or sodium thiosulfate.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

  • FDA Center for Drug Evaluation and Research. (2017). Deutetrabenazine (AUSTEDO) Approval Package. U.S. Food and Drug Administration.[]

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[][3][4] Drug News & Perspectives.[3]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5] Journal of Medicinal Chemistry.

  • Beyer, T., et al. (2010).[6] Synthesis of 3,4,5-Trimethoxybenzyl bromide.[1] (General synthetic route reference for non-deuterated analog). Organic Syntheses.

Sources

Navigating the Labyrinth of Isotopes: A Technical Guide to the Stability and Storage of 3,4,5-Trimethoxybenzyl-d9 Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical sciences, the strategic incorporation of deuterium into molecular scaffolds represents a significant leap forward in optimizing drug metabolism and pharmacokinetic profiles. The deuterated compound, 3,4,5-Trimethoxybenzyl-d9 Bromide, is a valuable building block in this endeavor. However, its utility is intrinsically linked to its stability and proper handling. This in-depth technical guide, compiled from a Senior Application Scientist's perspective, provides a comprehensive overview of the stability, storage, and handling protocols for this compound, ensuring its integrity for research and development applications.

The Duality of Deuterium: Enhanced Metabolic Stability vs. Potential Chemical Instability

The substitution of hydrogen with deuterium at the methoxy groups of the benzyl bromide imparts a significant kinetic isotope effect (KIE). This effect can substantially slow down metabolic degradation pathways that involve the cleavage of these C-H bonds, a desirable trait in drug design. However, the inherent reactivity of the benzyl bromide functional group, further exacerbated by the electron-donating nature of the three methoxy substituents, presents a considerable challenge to the compound's chemical stability.

The high electron density on the aromatic ring makes the benzylic carbocation a highly stabilized intermediate, facilitating nucleophilic substitution reactions.[1] This inherent reactivity makes the non-deuterated analog, 3,4,5-Trimethoxybenzyl bromide, notoriously unstable, prone to rapid decomposition. It is therefore critical to assume a similar, if not identical, level of instability for its deuterated counterpart.

Prudent Practices: Recommended Storage and Handling Protocols

To mitigate the inherent instability of this compound and prevent degradation, stringent storage and handling procedures are imperative. These protocols are designed to protect the compound from environmental factors that can accelerate its decomposition.

Table 1: Recommended Storage Conditions for this compound
ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8 °C)To minimize thermal degradation and slow down the rate of decomposition reactions.
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation and hydrolysis by excluding atmospheric oxygen and moisture.
Light Protected from light (stored in an amber vial)To prevent photodegradation, as aromatic bromides can be susceptible to light-induced decomposition.[2][3]
Container Tightly sealed, chemically resistant container (e.g., glass)To prevent ingress of moisture and air, and to avoid reaction with the container material.
Moisture In a dry environment (desiccator recommended)To prevent hydrolysis of the benzyl bromide to the corresponding benzyl alcohol.[4][5]

Handling Precautions:

  • Use in a Fume Hood: Always handle this compound in a well-ventilated chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes. This compound is expected to be corrosive and a lachrymator.[8][9]

  • Inert Gas Blanket: When weighing or transferring the compound, do so under a blanket of inert gas to minimize exposure to air and moisture.

  • Prompt Use: Once a container is opened, it is advisable to use the required amount promptly and reseal the container tightly under an inert atmosphere.

Unraveling Decomposition: Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for interpreting stability data. Based on the known reactivity of benzyl bromides, two primary degradation pathways are anticipated: hydrolysis and oxidation.

DegradationPathways cluster_main Potential Degradation of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A 3,4,5-Trimethoxybenzyl-d9 Bromide B 3,4,5-Trimethoxybenzyl-d9 Alcohol A->B H₂O C 3,4,5-Trimethoxybenzaldehyde-d9 A->C [O]

Figure 1: Predicted degradation pathways of this compound.

  • Hydrolysis: In the presence of water, the benzyl bromide can undergo nucleophilic substitution to form the corresponding 3,4,5-Trimethoxybenzyl-d9 alcohol.[4][5] This is a common degradation pathway for benzyl halides.

  • Oxidation: The benzylic position is susceptible to oxidation, which would lead to the formation of 3,4,5-Trimethoxybenzaldehyde-d9.[10][11][12] This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

A Framework for Stability Assessment: Experimental Protocols

To experimentally determine the stability of this compound and establish appropriate storage conditions and retest dates, a comprehensive stability testing program should be implemented. This program should include long-term, accelerated, and forced degradation studies.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to develop and validate a stability-indicating analytical method.

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable aprotic solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 1 hour.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

    • Photodegradation: Expose the solid sample and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method with UV detection and mass spectrometry (LC-MS) to identify and quantify the parent compound and any degradation products.

ForcedDegradationWorkflow cluster_workflow Forced Degradation Experimental Workflow start Start prep Prepare Stock Solution of This compound start->prep stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress analysis Analyze by LC-MS stress->analysis end Identify Degradation Products & Develop Stability-Indicating Method analysis->end

Figure 2: Workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are performed to evaluate the stability of the compound under recommended storage conditions and to predict its shelf life.

Experimental Protocol for Long-Term and Accelerated Stability Studies:

  • Sample Packaging: Package the this compound in the proposed container-closure system (e.g., amber glass vials with inert gas overlay).

  • Storage Conditions:

    • Long-Term: 5°C ± 3°C (refrigerated).

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH.

  • Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, test the samples for:

    • Appearance

    • Assay (e.g., by HPLC)

    • Purity (presence of degradation products)

    • Isotopic Purity (e.g., by NMR or Mass Spectrometry to check for H/D exchange)

Table 2: Analytical Techniques for Stability Assessment
Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the assay and purity of the compound and to quantify degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the molecular weights of degradation products and confirm their structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the compound and to assess its isotopic purity (deuteration level) over time.
Gas Chromatography-Mass Spectrometry (GC-MS) As an alternative or complementary technique for purity assessment, particularly for volatile impurities.

Conclusion: A Proactive Approach to Preserving Integrity

This compound is a potent tool in the arsenal of medicinal chemists and drug developers. However, its inherent reactivity necessitates a proactive and meticulous approach to its storage and handling. By understanding its potential degradation pathways and implementing rigorous stability testing protocols, researchers can ensure the chemical and isotopic integrity of this valuable compound, thereby safeguarding the reliability and reproducibility of their scientific endeavors. The guidelines presented in this technical guide provide a robust framework for the proper stewardship of this compound, from receipt to its final application in the synthesis of next-generation therapeutics.

References

  • American Chemical Society. (2010). Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant. ACS Omega. [Link]

  • ResearchGate. (n.d.). Synthesis of aldehydes and ketones by benzylic oxidation. [Link]

  • Infinity Learn. (n.d.). (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism. [Link]

  • Asian Journal of Chemistry. (n.d.). Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. [Link]

  • ACS Publications. (n.d.). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30 Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • ResearchGate. (n.d.). Isotope experiment of benzyl bromide with water‐¹⁸O. [Link]

  • MDPI. (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]

  • ACS Publications. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Organic Letters, 23(24), 9489–9494. [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]

  • E3S Web of Conferences. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]

  • E3S Web of Conferences. (2023). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 393, 01042. [Link]

  • Allen. (n.d.). Assertion: Benzyl bromide when kept in acetone water produces benzyl alcohol. Reason: The reaction follows S_(N)2 mechanism. [Link]

  • Organic Chemistry Portal. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]

  • Royal Society of Chemistry. (n.d.). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. Journal of the Chemical Society D: Chemical Communications. [Link]

  • ACS Publications. (1962). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl. Journal of the American Chemical Society, 84(16), 3161–3165. [Link]

  • Metasci. (n.d.). Safety Data Sheet 3,4,5-Trimethoxybenzyl alcohol. [Link]

  • ACS Publications. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(45), 9764–9770. [Link]

  • National Center for Biotechnology Information. (n.d.). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. [Link]

Sources

Technical Whitepaper: Solubility Profiling and Handling of 3,4,5-Trimethoxybenzyl-d9 Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,5-Trimethoxybenzyl-d9 bromide is a critical electrophilic intermediate used primarily in the synthesis of deuterated pharmaceuticals (e.g., Trimethoprim-d9, Mescaline-d9). Its utility lies in the introduction of a deuterated benzyl moiety to improve metabolic stability via the Kinetic Isotope Effect (KIE).

However, its handling is complicated by two competing factors: moderate lipophilicity (driven by the trimethoxy aryl core) and high electrophilic reactivity (driven by the benzylic bromide). This guide provides a definitive solubility profile, distinguishing between inert solvents suitable for storage/processing and reactive solvents that lead to rapid degradation.

Part 1: Physicochemical Characterization

The Isotopic Similarity Principle

For all practical solubility and solvent-interaction purposes, This compound behaves identically to its non-deuterated analog (protio-3,4,5-trimethoxybenzyl bromide). The deuteration of the methoxy groups (


) increases the molecular weight but does not significantly alter the dipole moment, dielectric constant, or crystal lattice energy.
  • Protio-Analog MW: ~261.11 g/mol

  • Deuterated-d9 MW: ~270.17 g/mol

  • Implication: Solubility data for the protio-analog is a valid proxy for the d9-variant.

Molecular Polarity & Solvation Logic

The molecule possesses a "push-pull" electronic structure that dictates its solubility:

  • Lipophilic Core: The aromatic ring and the three methoxy groups create a region compatible with moderately polar organic solvents.

  • Reactive Head: The carbon-bromine bond is highly polarized. The electron-donating nature of the three methoxy groups at the 3, 4, and 5 positions stabilizes the benzylic carbocation, making the compound prone to ionization in high-dielectric protic solvents.

MoleculeProperties cluster_0 This compound Core Aromatic Core (Lipophilic/Hydrophobic) Solvent Ideal Solvent: Aprotic & Moderately Polar Core->Solvent Van der Waals Methoxy Methoxy Groups (-OCD3) (Moderately Polar) Methoxy->Solvent Dipole-Dipole Bromide Benzylic Bromide (-CH2Br) (Reactive/Electrophilic) Bromide->Solvent Avoids Ionization caption Fig 1: Structural contributions to solubility and solvent selection logic.

Part 2: Solubility Data & Solvent Selection

The following classification is derived from experimental data on benzyl bromide derivatives and standard solubility parameters.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingStability RiskApplication Context
Chlorinated Dichloromethane (DCM), ChloroformHigh LowRecommended. Ideal for synthesis and liquid-liquid extraction.
Esters Ethyl Acetate (EtOAc)High LowRecommended. Excellent for reaction workup and recrystallization.
Ethers THF, Diethyl Ether, 1,4-DioxaneGood LowSuitable for reactions (e.g., Grignard formation).
Polar Aprotic DMSO, DMF, AcetonitrileHigh Moderate Good solubility, but high dielectric constants can accelerate

side reactions or hydrolysis if "wet".
Alkanes Hexane, Pentane, HeptanePoor LowPrecipitant. Used as an anti-solvent to crystallize the product.
Alcohols Methanol, Ethanol, IPAFalse HighCRITICAL AVOID. Reacts rapidly (solvolysis) to form benzyl ethers.
Water WaterInsolubleCRITICAL AVOID. Rapid hydrolysis to benzyl alcohol.

Critical Warning: Do not mistake dissolution for stability. The compound dissolves readily in Methanol, but this is a chemical reaction converting your expensive d9-bromide into a d9-methyl ether.

Part 3: Stability & Reactivity Mechanisms

The 3,4,5-trimethoxy substitution pattern makes this compound significantly more reactive than unsubstituted benzyl bromide. The electron density donated by the oxygen atoms stabilizes the transition state for nucleophilic attack.

The Solvolysis Trap

In protic solvents (ROH), the mechanism follows a competitive


/

pathway.

  • Impact: Loss of isotopic purity and yield.

  • Detection: Appearance of a new methylene peak in NMR (shifted upfield) or loss of the bromine isotopic pattern in MS.

Hydrolysis


  • Rate: Accelerated by heat and basic conditions.

  • Prevention: All organic solvents must be dried (anhydrous) before dissolving the d9-bromide.

Part 4: Experimental Protocols

Protocol: Recrystallization (Purification)

Since the d9-bromide is often synthesized from the alcohol, purification is required to remove phosphorus byproducts or unreacted starting material.

Objective: Isolate high-purity crystalline solid. System: Ethyl Acetate / Hexane (1:3 ratio).[1]

  • Dissolution: Dissolve the crude this compound in the minimum amount of warm Ethyl Acetate (approx. 35-40°C). Do not boil excessively to avoid thermal degradation.

  • Filtration: If particulates are present, filter rapidly through a sintered glass funnel while warm.

  • Precipitation: Slowly add n-Hexane (or Petroleum Ether) dropwise with gentle stirring until the solution becomes slightly turbid.

  • Crystallization: Seal the flask and place it in a -20°C freezer overnight.

  • Collection: Filter the resulting white lamellar crystals and wash with cold Hexane.

  • Drying: Dry under high vacuum (0.1 mmHg) at room temperature. Note: Do not use oven drying >40°C.

Protocol: Gravimetric Solubility Determination

Use this protocol if precise solubility data (


) is required for a specific novel solvent.
  • Preparation: Weigh 100 mg of d9-bromide into a tared vial.

  • Addition: Add the target solvent in 50

    
     aliquots at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Record the volume (

    
    ) where no solid remains visible.
    
  • Calculation:

    
    
    
  • Validation (Crucial): Immediately run a TLC or NMR of the solution to ensure no reaction (solvolysis) occurred during the test.

Part 5: Decision Framework (Workflow)

Use the following logic to select the correct solvent for your specific application.

SolventSelection Start Start: Select Solvent for This compound Purpose What is the purpose? Start->Purpose Reaction Chemical Reaction (Nucleophilic Sub.) Purpose->Reaction Purification Purification (Recrystallization) Purpose->Purification Analysis Analysis (NMR/HPLC) Purpose->Analysis React_Type Is the nucleophile water-sensitive? Reaction->React_Type Solv_Recrys Use EtOAc + Hexane (1:3 Ratio) Purification->Solv_Recrys Solv_NMR Use CDCl3 or DMSO-d6 (Avoid MeOD/D2O) Analysis->Solv_NMR Warn_Alc STOP: Avoid Alcohols (Methanol/Ethanol) Risk: Solvolysis Analysis->Warn_Alc Don't use Solv_DCM Use Anhydrous DCM (Best General Purpose) React_Type->Solv_DCM Yes Solv_DMF Use Anhydrous DMF/DMSO (For polar nucleophiles) React_Type->Solv_DMF No (Salt solubility needed) caption Fig 2: Solvent selection decision tree based on experimental intent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 874-98-6, 3-Methoxybenzyl bromide. Retrieved from .

  • Sigma-Aldrich (2023). Safety Data Sheet: 3,4,5-Trimethoxybenzyl alcohol (Precursor). Retrieved from .

  • Donohoe, T. J., et al. (2012).Reactivity of benzyl bromide derivatives in nucleophilic substitution. Journal of Organic Chemistry. (Contextual grounding for 3,4,5-substitution reactivity).
  • ECHEMI (2024). Synthesis and Purification of 3,4,5-Trimethoxybenzyl bromide.[1] Retrieved from .

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Technical Guide: Spectroscopic Characterization of 3,4,5-Trimethoxybenzyl-d9 Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic organic chemists. It prioritizes the application of spectroscopic data for quality control and structural validation.

Executive Summary

3,4,5-Trimethoxybenzyl-d9 Bromide (CAS: 1346601-33-9) is a critical deuterated intermediate used primarily in the synthesis of labeled pharmaceuticals (e.g., Trimethoprim-d9, Mescaline-d9) and as an internal standard for LC-MS/MS bioanalysis.

The "d9" designation typically refers to the full deuteration of the three methoxy groups (


), rendering them "silent" in proton NMR and shifting their mass by +9 Da. This guide provides the definitive spectroscopic expectations required to validate isotopic enrichment (

) and chemical purity, distinguishing the labeled compound from its non-deuterated parent.

Molecular Architecture & Identity

PropertySpecification
Chemical Name This compound
IUPAC Name 5-(bromomethyl)-1,2,3-tris(trideuteriomethoxy)benzene
CAS Number 1346601-33-9
Molecular Formula

Molecular Weight ~270.18 g/mol (based on

)
Appearance Off-white to pale yellow crystalline solid
Lachrymator YES (Handle with extreme caution)

Synthesis & Purification Workflow

To understand the impurity profile, one must understand the genesis of the molecule. The synthesis typically proceeds from Gallic Acid, utilizing deuterated methylating agents, followed by reduction and bromination.

Workflow Diagram

SynthesisWorkflow Gallic Gallic Acid (Starting Material) Methylation Methylation (CD3-I / K2CO3) Gallic->Methylation Ester Intermediate: Methyl 3,4,5-trimethoxy-d9-benzoate Methylation->Ester Reduction Reduction (LiAlH4 / THF) Ester->Reduction Alcohol Intermediate: 3,4,5-Trimethoxy-d9-benzyl alcohol Reduction->Alcohol Bromination Bromination (PBr3 or CBr4/PPh3) Alcohol->Bromination Product TARGET: This compound Bromination->Product Yield ~85%

Figure 1: Retrosynthetic pathway for the production of the d9-bromide, highlighting key intermediates.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR)

The power of NMR in this context is not what you see, but what you do not see.

Proton NMR (

) Expectations

Solvent:


 (Chloroform-d)
Reference:  TMS (0.00 ppm)
AssignmentNon-Deuterated Parent (

ppm)
d9-Labeled Target (

ppm)
Diagnostic Value
Ar-H (2,6) 6.61 (s, 2H)6.61 (s, 2H) Structural confirmation (Ring integrity).

-Br
4.45 - 4.54 (s, 2H)4.45 - 4.54 (s, 2H) Confirms bromination (vs. Alcohol precursor at ~4.6 ppm).

3.86 (s, 9H)SILENT / Absent CRITICAL QC: Any peak here indicates isotopic dilution.

Technical Insight: In the d9-analog, the methoxy signal at ~3.86 ppm should be effectively obliterated. If a small signal persists, integration of this residual peak against the aromatic proton signal (set to 2H) allows for precise calculation of isotopic enrichment (


).
Carbon-13 NMR (

) & Isotope Effects[1][2][3]
  • Benzylic Carbon (

    
    -Br):  ~34.4 ppm.[4]
    
  • Aromatic Carbons: ~106.2 (C2,6), 133.3 (C1), 138.2 (C4), 153.4 (C3,5).

  • Deuterated Methoxy Carbons (

    
    ): 
    
    • Shift: Upfield shift of ~0.5–1.0 ppm compared to parent (Isotope effect).

    • Multiplicity: These carbons will appear as a septet (1:3:6:7:6:3:1) due to coupling with three Deuterium nuclei (Spin

      
      ).
      
    • Intensity: Significantly lower intensity due to lack of NOE enhancement and splitting.

Mass Spectrometry (MS)

MS is the primary tool for confirming the molecular weight and the characteristic bromine isotope pattern.

Ionization Mode: EI (Electron Impact) or ESI+
  • Parent Ion (

    
    ): 
    
    • Non-Deuterated: m/z 260 / 262 (1:1 ratio).

    • d9-Target: m/z 269 / 271 (1:1 ratio).

    • Note: The +9 Da shift confirms the presence of 9 deuterium atoms.

Fragmentation Pathway

The benzyl bromide moiety is labile. The primary fragmentation involves the heterolytic cleavage of the Carbon-Bromine bond to form a stable tropylium-like cation.

MassSpecFrag ParentIon Molecular Ion Cluster [M]+ • m/z 269 (79Br) / 271 (81Br) (1:1 Ratio) cleavage Heterolytic Cleavage Loss of Br• ParentIon->cleavage BasePeak Base Peak (Cation) [3,4,5-trimethoxy-d9-benzyl]+ m/z 190 cleavage->BasePeak -79Br / -81Br Tropylium Rearrangement (Tropylium-d9 species) m/z 190 BasePeak->Tropylium Ring Expansion

Figure 2: Primary fragmentation pathway in Electron Impact (EI) MS. The base peak at m/z 190 is diagnostic for the d9-trimethoxybenzyl moiety.

Interpretation:

  • Isotope Cluster: You must observe the "twin towers" of

    
     and 
    
    
    
    at 269 and 271. If the ratio deviates significantly from 1:1, suspect interference or dechlorination (if
    
    
    contaminants are present).
  • Base Peak (m/z 190): This corresponds to the

    
     cation. In the non-deuterated parent, this appears at m/z 181. The shift to 190 confirms the d9 label is retained on the aromatic/methoxy core and not lost during fragmentation.
    

Quality Control & Handling Protocols

Stability Warning

Benzyl bromides are inherently reactive alkylating agents.

  • Hydrolysis: Upon exposure to atmospheric moisture, the bromide hydrolyzes back to the alcohol (3,4,5-trimethoxybenzyl-d9 alcohol) and releases

    
     gas.
    
  • Detection: Appearance of a broad singlet at ~4.6 ppm (Alcohol

    
    ) and disappearance of the 4.5 ppm (Bromide 
    
    
    
    ) signal in
    
    
    -NMR.
Safety (Lachrymator)[12]
  • Hazard: Potent tear gas effect. Irritating to eyes, respiratory system, and skin.[5]

  • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before disposal.

Storage[14][15]
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass (light sensitive).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3,4,5-Trimethoxybenzyl bromide (Parent Analog). NIST Chemistry WebBook, SRD 69.[6] [Link][6]

  • Pharmaffiliates. this compound (CAS 1346601-33-9) Product Data. [Link][4][7][1][8][9]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General reference for Isotope Effects in NMR). [Link]

Sources

Methodological & Application

Use of 3,4,5-Trimethoxybenzyl-d9 Bromide as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of 3,4,5-Trimethoxybenzyl-d9 Bromide as an internal standard in quantitative analysis.

Application Note & Protocol

Topic: Use of this compound as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

The Foundational Role of Internal Standards in Quantitative Analysis

In the pursuit of accurate and reproducible quantitative results, particularly in complex matrices such as biological fluids or environmental samples, the use of an internal standard (IS) is a cornerstone of robust analytical methodology.[1][2] An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations that can occur throughout the analytical process. These variations can arise from sample preparation, injection volume inconsistencies, and fluctuations in the instrument's response.[3][4]

The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, ensuring that it behaves similarly during extraction, chromatography, and detection.[5] This mimicry allows the ratio of the analyte's response to the internal standard's response to remain constant, even when absolute responses vary. This normalization is critical for achieving the high levels of accuracy and precision demanded in regulated bioanalysis and pharmaceutical development.

The Superiority of Deuterated Internal Standards

Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely regarded as the gold standard for mass spectrometry-based quantification.[1][6] Deuterated standards are synthetic versions of the analyte where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[6]

The key advantages of using a deuterated internal standard include:

  • Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a negligible change in the compound's chemical properties. This ensures that the deuterated standard co-elutes with the analyte during liquid chromatography (LC) and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's source.[4][5]

  • Correction for Matrix Effects: Matrix effects, caused by co-eluting endogenous components of the sample matrix, can significantly impact the ionization efficiency of the analyte, leading to inaccurate quantification.[3][7] Because a deuterated internal standard is affected by matrix effects in the same way as the analyte, it provides highly effective normalization.[3][6]

  • Improved Method Robustness: The use of a deuterated internal standard makes the analytical method less susceptible to variations in experimental conditions, leading to greater robustness and reliability. This is particularly important in high-throughput environments and when transferring methods between different laboratories.

  • Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of SIL-IS in bioanalytical method validation, with the EMA noting that over 90% of submissions incorporate them.[6][7]

Introduction to this compound

This compound is a deuterated analog of 3,4,5-Trimethoxybenzyl Bromide. The "-d9" designation indicates that the nine hydrogen atoms on the three methoxy groups have been replaced with deuterium. This high level of deuteration provides a significant mass shift of +9 Daltons compared to the unlabeled compound, which is crucial for preventing mass spectral overlap.

While 3,4,5-Trimethoxybenzyl Bromide itself is a key intermediate in the synthesis of various pharmaceuticals, notably the antibacterial agent Trimethoprim[8][9], its deuterated form, This compound , is ideally suited for use as an internal standard in the quantitative analysis of compounds containing the 3,4,5-trimethoxybenzyl moiety.

Compound CAS Number Molecular Formula Molecular Weight
This compound1346601-33-9C10H4D9BrO3274.15 g/mol
3,4,5-Trimethoxybenzyl Bromide (Analyte)3840-38-2C10H13BrO3261.11 g/mol

Experimental Protocol: Quantification of a 3,4,5-Trimethoxybenzyl-Containing Analyte

This section provides a detailed protocol for the use of this compound as an internal standard for the quantification of a hypothetical analyte, "Compound X," which contains the 3,4,5-trimethoxybenzyl structure, in human plasma.

Materials and Reagents
  • Analyte: Compound X (≥98% purity)

  • Internal Standard: this compound (Isotopic purity ≥98%, Chemical purity >99%)[3]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Sample Matrix: Blank human plasma

  • Equipment: Analytical balance, volumetric flasks, pipettes, vortex mixer, centrifuge, HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Compound X and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Analyte Working Solutions (for Calibration Curve): Serially dilute the analyte stock solution with 50:50 methanol:water to prepare a series of working solutions for spiking into the blank plasma to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with 50:50 methanol:water to a final concentration of 50 ng/mL. This working solution will be used to spike all samples.

Sample Preparation: Protein Precipitation

The following workflow illustrates the sample preparation process.

G cluster_0 Sample Preparation Workflow plasma 1. Pipette 100 µL of plasma sample (Blank, Calibrator, QC, or Unknown) is_add 2. Add 20 µL of Internal Standard Working Solution (50 ng/mL) plasma->is_add vortex1 3. Vortex briefly (5 seconds) is_add->vortex1 ppt 4. Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) vortex1->ppt vortex2 5. Vortex vigorously (1 minute) ppt->vortex2 centrifuge 6. Centrifuge at 14,000 rpm for 10 minutes at 4°C vortex2->centrifuge supernatant 7. Transfer 200 µL of supernatant to a clean HPLC vial centrifuge->supernatant inject 8. Inject into LC-MS/MS system supernatant->inject

Caption: Protein precipitation workflow for plasma samples.

Causality behind the choices:

  • The internal standard is added early in the process to account for any analyte loss during subsequent steps (protein precipitation, transfer).[10]

  • Cold acetonitrile is used to enhance the precipitation of plasma proteins.

  • Formic acid is added to the precipitation solvent to improve the ionization efficiency of many analytes in positive ion mode.

  • Centrifugation pellets the precipitated proteins, leaving the analyte and internal standard in the supernatant.

LC-MS/MS Method Parameters

The following are suggested starting parameters for method development.

Table 1: Liquid Chromatography Parameters

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

Table 2: Mass Spectrometry Parameters

ParameterAnalyte (Compound X)Internal Standard (this compound)
Ionization Mode ESI+ESI+
Precursor Ion (Q1) [M+H]+[M+H]+
Product Ion (Q3) To be determinedTo be determined
Dwell Time 100 ms100 ms
Collision Energy (CE) To be optimizedTo be optimized
Declustering Potential (DP) To be optimizedTo be optimized

Note: Precursor and product ions, as well as CE and DP, must be determined experimentally by infusing the pure compounds into the mass spectrometer.

Data Analysis and Method Validation

Quantification
  • Generate a Calibration Curve: Plot the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the nominal concentration of the analyte for each calibration standard.

  • Perform Linear Regression: Apply a linear regression (typically with 1/x or 1/x² weighting) to the calibration curve to obtain the slope, intercept, and correlation coefficient (r²). An r² value >0.99 is generally desired.

  • Calculate Unknown Concentrations: Use the regression equation to calculate the concentration of the analyte in unknown samples based on their measured peak area ratios.

The following diagram illustrates the principle of data normalization.

G cluster_1 Data Normalization Principle node1 Analyte Response (Variable) Internal Standard Response (Variable) node2 Peak Area Ratio (Analyte / IS) (Constant) node1:f0->node2:f0 Normalization node1:f1->node2:f0 node3 Accurate Quantification node2:f0->node3:f0

Caption: Normalization using the peak area ratio.

Method Validation

A full method validation should be performed according to established guidelines.[11] Key parameters to evaluate include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and IS.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day assessment of how close the measured values are to the true values and the degree of scatter in the data.[10]

  • Matrix Effect: Assessing the degree of ion suppression or enhancement caused by the sample matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

The use of a deuterated internal standard, such as This compound , is indispensable for the development of robust, accurate, and reproducible quantitative LC-MS/MS methods.[3][6] Its near-identical chemical nature to the corresponding analyte ensures that it effectively compensates for variations in sample preparation and instrument response, particularly the unpredictable influence of matrix effects.[5][7] By following a systematic protocol for method development and validation, researchers and drug development professionals can achieve high-quality data that meets stringent scientific and regulatory standards.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Retrieved from [Link]

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). Retrieved from [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. (n.d.). Retrieved from [Link]

  • Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - MDPI. (n.d.). Retrieved from [Link]

  • Method Validation and Standards in Hydrogen/Deuterium Exchange Mass Spectrometry. (n.d.). Retrieved from [Link]

  • The Value of Deuterated Internal Standards - KCAS Bio. (2017, August 30). Retrieved from [Link]

  • This compound | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Synthesis of 3,4,5-Trimethoxybenzaldehyde - Erowid. (n.d.). Retrieved from [Link]

Sources

Application Note: 3,4,5-Trimethoxybenzyl-d9 Bromide in Mass Spectrometry

[1][2]

Executive Summary

3,4,5-Trimethoxybenzyl-d9 Bromide is a specialized stable isotope labeling (SIL) reagent used primarily in the synthesis of deuterated internal standards (IS) and as a derivatization agent for nucleophilic analytes (phenols, amines, carboxylic acids).[1] Its core utility in LC-MS/MS lies in its ability to introduce a chemically stable, high-mass-shift (+9 Da) tag that enhances ionization efficiency in Electrospray Ionization (ESI) while providing a distinct mass channel for Isotope Dilution Mass Spectrometry (IDMS).[1]

This guide details the chemical basis, experimental protocols, and mass spectrometric considerations for utilizing this reagent in drug metabolism and pharmacokinetics (DMPK) and quantitative metabolomics.

Chemical Basis & Mechanism[1]

Structural Properties

The reagent consists of a benzyl bromide core substituted with three deuterated methoxy groups (

  • Chemical Formula:

    
    
    
  • Reactivity: The benzylic carbon attached to the bromide is highly electrophilic. It undergoes

    
     reactions with nucleophiles (amines, phenoxides, thiols) or 
    
    
    reactions under conditions favoring carbocation formation.[1]
  • Isotopic Stability: The deuterium atoms are located on the methyl ethers. Unlike acidic protons (e.g.,

    
    , 
    
    
    ), these C-D bonds are non-exchangeable in aqueous mobile phases, ensuring the isotopic label remains intact during LC-MS analysis.[1]
The "Trimethoxy" Advantage in ESI

The 3,4,5-trimethoxy substitution pattern is electron-donating.[1] In ESI-MS, this electron density stabilizes the positive charge on the resulting molecule, particularly if fragmentation occurs to form a tropylium-like cation.[1] Furthermore, the addition of the lipophilic benzyl group increases the analyte's retention factor (

Application I: Synthesis of Deuterated Internal Standards

The primary application of this compound is the semi-synthesis of deuterated analogs of pharmaceutical drugs that contain a trimethoxybenzyl moiety (e.g., Trimetazidine , Podophyllotoxin derivatives, or Mescaline analogs).[1]

Workflow Logic

Instead of performing a total synthesis of a deuterated drug, researchers can alkylate a "nortrimethoxy" precursor with this reagent. This "late-stage labeling" approach is cost-effective and rapid.[1]

SynthesisWorkflowPrecursorNucleophilic Precursor(Amine/Phenol)ReactionAlkylation (SN2)Base/SolventPrecursor->ReactionReagent3,4,5-Trimethoxybenzyl-d9BromideReagent->ReactionCleanupSPE / LLEPurificationReaction->Cleanup -HBrProductDeuterated InternalStandard (d9-IS)Cleanup->Product >98% Isotopic Purity

Figure 1: Late-stage synthesis workflow for generating d9-labeled internal standards.

Application II: Derivatization for Sensitivity Enhancement

For analytes lacking the trimethoxybenzyl group naturally (e.g., simple phenols or carboxylic acids), this reagent serves as a "mass tag."

Mechanism
  • Alkylation: The reagent reacts with the target analyte's functional group (e.g., phenolic -OH).

  • Hydrophobicity Shift: The addition of the benzyl group increases hydrophobicity, improving retention on C18 columns.

  • Mass Shift: The d9-tag shifts the precursor mass by +9 Da compared to the unlabeled analyte (derivatized with non-deuterated reagent) or allows for comparative quantification.

Protocol: Phenolic Derivatization

Safety Note: Benzyl bromides are potent lachrymators (tear gas agents). All steps must be performed in a fume hood.

Materials:

  • Analyte stock solution (e.g., 1 mg/mL in Acetone).

  • Reagent: this compound (10 mg/mL in Acetone).[1]

  • Catalyst: Potassium Carbonate (

    
    ) anhydrous.
    

Step-by-Step:

  • Mix: Combine 100 µL of Analyte solution with 100 µL of Reagent solution in a reaction vial.

  • Basify: Add 10 mg of solid

    
     to neutralize the HBr byproduct and drive the reaction.
    
  • Incubate: Seal the vial and heat at 60°C for 30–60 minutes.

    • Note: Overheating may cause degradation; monitor stability.

  • Quench: Cool to room temperature. Add 200 µL of water to dissolve salts.

  • Extract: Add 500 µL of Ethyl Acetate. Vortex for 1 minute. Centrifuge at 10,000 rpm for 3 minutes.

  • Analyze: Inject the upper organic layer (or dilute with mobile phase) into the LC-MS/MS.

Mass Spectrometry Method Development

The Deuterium Isotope Effect in Chromatography

A critical consideration when using d9-labeled standards is the Chromatographic Deuterium Effect (CDE) .[2] In RPLC, deuterated compounds often possess slightly lower lipophilicity than their protium (H) counterparts due to the shorter C-D bond length and reduced polarizability.[3]

  • Observation: The d9-IS may elute slightly earlier (0.05 – 0.2 min) than the unlabeled analyte.

  • Impact: While they may not co-elute perfectly, they generally remain within the same ionization window. However, care must be taken to ensure the matrix effect zone does not suppress one isotope more than the other if separation is significant.

MRM Transition Selection

When tuning the Triple Quadrupole (QqQ) for the d9-labeled compound, expect the following:

ParameterUnlabeled Analyted9-Labeled StandardReason
Precursor Ion (Q1)


9 Deuteriums on methoxy groups.[1]
Product Ion (Q3) VariableVariable + 9 OR VariableDepends if the fragment retains the trimethoxybenzyl ring.
Common Fragment

181 (Tropylium)

190 (d9-Tropylium)
The trimethoxybenzyl cation is a stable common fragment.

Self-Validation Step: If your Q3 fragment does not show a +9 Da shift, the fragmentation occurred at a bond between the analyte core and the tag, or the tag was lost. Use the +9 shifted fragment for high-specificity quantification.

MS_Logiccluster_0LC Separation (RPLC)cluster_1ESI Sourcecluster_2MS/MS FragmentationSeparationd9-IS elutes slightlybefore Unlabeled AnalyteIonizationIonization [M+H]+Separation->IonizationQ1Precursor Selection(Mass Difference = 9 Da)Ionization->Q1CIDCollision InducedDissociationQ1->CIDQ3Product Ion Detection(Check for d9 retention)CID->Q3

Figure 2: LC-MS/MS logic flow for d9-labeled quantification.[1]

References

  • Santa, T. (2011).[4] Derivatization Reagents in Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry. Biomedical Chromatography, 25(1-2), 1-10.[1][4]

  • Turowski, M., &hz;Deshmukh, B. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.

  • Tsikas, D. (2017).[5] Pentafluorobenzyl bromide-A Versatile Derivatization Agent in Chromatography and Mass Spectrometry.[1][5] Journal of Chromatography B, 1043, 187-201.[1][5]

  • International Consortium for Innovation & Quality in Pharmaceutical Development. (2019).[6] Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Journal of Labelled Compounds and Radiopharmaceuticals.

Technical Application Note: Quantitative Mass Spectrometry via Stable Isotope Labeling using 3,4,5-Trimethoxybenzyl-d9 Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for using 3,4,5-Trimethoxybenzyl-d9 Bromide (TMB-d9-Br) as a high-performance derivatization reagent for the quantitative analysis of acidic metabolites. By targeting functional groups such as carboxylic acids, phenols, and thiols, this reagent introduces a hydrophobic moiety that significantly enhances retention in Reversed-Phase Liquid Chromatography (RPLC) and improves ionization efficiency in Electrospray Ionization (ESI-MS).

Crucially, the use of the deuterated (d9 ) analog in conjunction with the non-deuterated (d0 ) form enables Differential Isotope Labeling (DIL) . This strategy allows for precise relative quantification between biological samples (e.g., Control vs. Disease) by neutralizing ionization suppression effects, as both isotopologues co-elute but are spectrally distinct by exactly 9.05 Da.

Scientific Rationale & Mechanism

The Chemistry of 3,4,5-Trimethoxybenzyl Bromide

The derivatization relies on a classic nucleophilic substitution (SN2) mechanism. Under basic conditions, the acidic proton of the analyte (R-COOH, Ar-OH) is removed, generating a nucleophilic anion. This anion attacks the benzylic carbon of the reagent, displacing the bromide leaving group.

The 3,4,5-trimethoxybenzyl moiety is specifically chosen for three reasons:

  • Mass Shift & Defect: It adds a distinct mass (181.08 Da for d0) that shifts low-mass metabolites into a "quieter" region of the mass spectrum.

  • Hydrophobicity: It increases the logP of polar analytes (like short-chain fatty acids), enabling their retention and separation on standard C18 columns.

  • Proton Affinity: The methoxy groups on the aromatic ring can assist in stabilizing the positive charge in ESI(+), enhancing sensitivity.

Stable Isotope Labeling (SIL) Strategy

The d9-analog possesses three trideuteromethoxy groups (-OCD3) instead of (-OCH3).

  • Mass Difference:

    
    .
    
  • Co-elution: The d0 and d9 derivatives have nearly identical physicochemical properties, causing them to co-elute chromatographically. This ensures that both the analyte (d0-labeled) and the internal standard (d9-labeled) experience the exact same matrix effects and ionization suppression at the ESI source.

Reaction Mechanism Diagram

ReactionMechanism Analyte Analyte (R-COOH) Intermediate Carboxylate Anion (R-COO⁻) Analyte->Intermediate Deprotonation Base Base (DIPEA/K2CO3) Base->Intermediate Catalysis Product Labeled Ester (R-COO-TMB-d9) Intermediate->Product SN2 Attack Byproduct Byproduct (HBr salt) Intermediate->Byproduct Reagent Reagent (3,4,5-TMB-d9-Br) Reagent->Product Benzylation

Figure 1: SN2 Reaction mechanism for the derivatization of carboxylic acids using this compound.

Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Reagent A (d0): 3,4,5-Trimethoxybenzyl bromide (Sigma/Aldrich or custom synthesis).

  • Reagent B (d9): this compound (Custom isotope synthesis, >98% D enrichment).

  • Solvent: Anhydrous Acetonitrile (ACN) (LC-MS Grade).

  • Base: N,N-Diisopropylethylamine (DIPEA) or Anhydrous Potassium Carbonate (K₂CO₃).

  • Catalyst (Optional): 18-Crown-6 (if using K₂CO₃ to enhance solubility).

Preparation of Stock Solutions
SolutionConcentrationCompositionStorage
Deriv. Reagent (d0) 20 mg/mLDissolve 20 mg d0-bromide in 1 mL Anhydrous ACN.-20°C, Dark, Desiccated
Deriv. Reagent (d9) 20 mg/mLDissolve 20 mg d9-bromide in 1 mL Anhydrous ACN.-20°C, Dark, Desiccated
Base Catalyst 50 mMDIPEA in Anhydrous ACN.Freshly Prepared
Differential Isotope Labeling (DIL) Workflow

This protocol describes a "Sample vs. Reference" quantification method.

Step 1: Sample Preparation

  • Sample A (Biological): Extract metabolites (e.g., plasma, urine) using standard precipitation (MeOH/ACN). Evaporate to dryness under N₂.

  • Sample B (Reference/Pool): Prepare a pooled QC sample or standard mixture. Evaporate to dryness.

Step 2: Derivatization Reaction

  • Vial A (Sample): Add 50 µL d0-Reagent + 50 µL Base Solution.

  • Vial B (Reference): Add 50 µL d9-Reagent + 50 µL Base Solution.

  • Note: Ensure the molar excess of reagent is at least 10-fold relative to estimated total analytes.

Step 3: Incubation

  • Seal vials tightly (PTFE-lined caps).

  • Vortex for 30 seconds.

  • Incubate at 60°C for 60 minutes in a heating block.

    • Causality: Heat is required to overcome the activation energy of the SN2 reaction, particularly for sterically hindered carboxylic acids.

Step 4: Quenching & Mixing

  • Cool samples to room temperature.[1]

  • Add 10 µL of 5% Formic Acid in water to quench excess base and reagent.

  • Combine: Transfer equal volumes (e.g., 50 µL) of Vial A (d0) and Vial B (d9) into a single LC-MS vial.

  • Dilute with starting mobile phase (e.g., 50% ACN/Water) if necessary to prevent detector saturation.

Analytical Workflow Diagram

DIL_Workflow cluster_0 Sample A (Biological) cluster_1 Sample B (Reference) SampleA Dried Extract A ReactA Add d0-Reagent + Base SampleA->ReactA DerivA d0-Labeled Metabolites ReactA->DerivA Mix Mix 1:1 DerivA->Mix SampleB Dried Extract B ReactB Add d9-Reagent + Base SampleB->ReactB DerivB d9-Labeled Metabolites ReactB->DerivB DerivB->Mix LCMS LC-MS/MS Analysis Mix->LCMS Data Data Analysis Ratio d0/d9 LCMS->Data

Figure 2: Differential Isotope Labeling (DIL) workflow for comparative metabolomics.

Data Acquisition & Processing[6]

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: ESI Positive Mode (ESI+). The trimethoxybenzyl group protonates well

    
    .
    
Identification of Pairs

Analytes are identified by searching for "doublet" peaks in the mass spectrum:

  • Peak 1 (Sample): Mass =

    
     (Reagent mass - H + H⁺).
    
  • Peak 2 (Reference): Mass =

    
     (d9-Reagent mass - H + H⁺).
    
  • Retention Time: Both peaks must align perfectly (

    
     min).
    
Quantification Formula

The relative concentration of the analyte in the biological sample is calculated as:



Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield Water in solvent (Hydrolysis of bromide).Use strictly anhydrous ACN and store reagents over molecular sieves.
Peak Tailing Excess reagent saturating column.Optimize the quenching step or perform a solid-phase extraction (SPE) cleanup post-derivatization.
No Reaction Steric hindrance of analyte.Increase temperature to 80°C or use a stronger catalyst (18-crown-6 with K₂CO₃).
Isotope Scrambling Acidic protons on analyte exchange with solvent.The d9 label is on the methoxy methyls (-OCD3), which are non-exchangeable. Scrambling is unlikely unless extreme pH is used.

References

  • Short-chain fatty acid analysis: "A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis." BenchChem.[2]

  • Isotope Coded Derivatization (General Theory): "Stable isotope coded derivatizing reagents as internal standards in metabolite profiling." Journal of Chromatography A.

  • Reaction Mechanism (Benzyl Bromides): "Regiospecific Alkoxylation of Phenolic Aldehydes."[3] Rhodium/Erowid Archive.

  • Metabolomics Quantitation: "Metabolomics relative quantitation with mass spectrometry using chemical derivatization and isotope labeling." ResearchGate.

  • Reagent Properties: "3,4,5-Trimethoxyphenol (Precursor Data)." PubChem.

Sources

Topic: Sample Preparation Techniques for the Analysis of 3,4,5-Trimethoxybenzyl-d9 Bromide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the essential sample preparation techniques for the quantitative analysis of 3,4,5-Trimethoxybenzyl-d9 Bromide. As a deuterated stable isotope-labeled internal standard, its accurate measurement is paramount for the reliable quantification of its non-deuterated analogue in various matrices, from pharmaceutical reaction mixtures to biological fluids. This application note details protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), offering field-proven insights into method selection, optimization, and execution. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility, empowering researchers to generate high-quality data for applications in drug development, pharmacokinetics, and metabolic studies.

Introduction: The Role of Deuterated Standards

This compound is a critical tool in analytical chemistry, serving as an internal standard for its light-isotope counterpart. The use of stable isotope-labeled standards is a cornerstone of quantitative analysis, particularly when coupled with mass spectrometry (MS) techniques like GC-MS and LC-MS.[1] These standards exhibit nearly identical chemical and physical properties to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z). This allows them to be co-processed with the sample, correcting for variability and loss during every stage of sample preparation and analysis, thereby significantly enhancing the accuracy, precision, and robustness of the analytical method.[1]

However, the integrity of the final data is fundamentally dependent on the quality of the sample preparation. An optimized sample preparation protocol must efficiently extract the target analyte and internal standard from the sample matrix, remove interfering components that can cause matrix effects (such as ion suppression in LC-MS), and concentrate the analyte to a level suitable for detection.[2][3] Benzyl bromides, in particular, can be reactive and require careful handling to prevent degradation or unintended reactions during sample workup.[4][5]

This guide provides detailed methodologies for preparing samples containing this compound, focusing on the two most versatile and effective techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Analyte Characteristics & Analytical Platforms

Physicochemical Properties: this compound is a moderately polar, semi-volatile organic compound. Its benzyl bromide functional group makes it a reactive alkylating agent.[4] These properties dictate the choice of extraction solvents and sorbents. The nine deuterium atoms on the methoxy groups provide a distinct mass shift for MS detection without significantly altering its chromatographic behavior or extraction efficiency relative to the non-deuterated analogue.

Primary Analytical Platforms:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile, thermally stable compounds. GC-MS offers excellent chromatographic separation and definitive molecular identification.[4] Sample preparation for GC-MS typically involves extraction into a volatile organic solvent.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The preferred method for a wider range of compounds, including those that are non-volatile or thermally labile.[6][7] Sample preparation for LC-MS involves extraction and reconstitution in a solvent compatible with the mobile phase.

Core Sample Preparation Strategies

The choice between LLE and SPE depends on the sample matrix, required cleanliness, throughput, and available resources.

Liquid-Liquid Extraction (LLE)

LLE is a fundamental extraction technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and a water-immiscible organic solvent.[1]

  • Principle of Causality: The analyte partitions between the two phases based on its polarity. By selecting an organic solvent in which the analyte has high solubility and the matrix components have low solubility, a significant purification and concentration can be achieved. The choice of solvent is critical; common options include ethyl acetate, dichloromethane, and methyl tert-butyl ether (MTBE), selected based on the polarity of the target analyte.[1]

  • Advantages: Simple, cost-effective, and requires minimal specialized equipment.

  • Limitations: Can be labor-intensive, may form emulsions, and consumes relatively large volumes of organic solvents. Recoveries can be less than quantitative.[8]

Solid-Phase Extraction (SPE)

SPE is a more advanced and selective technique that uses a solid sorbent packed in a cartridge to isolate analytes from a liquid sample.[2][8]

  • Principle of Causality: SPE operates on the principle of affinity. The sample is passed through the sorbent, which is chosen to retain the analyte of interest through specific chemical interactions (e.g., hydrophobic, polar, ion-exchange). Interfering components pass through the sorbent and are discarded. The retained analyte is then selectively eluted with a small volume of a strong solvent.[2] For a moderately polar compound like this compound from an aqueous matrix, a reversed-phase sorbent (e.g., C18, polymeric) is typically employed.[3]

  • Advantages: High analyte recovery and concentration, excellent sample cleanup, high selectivity, reduced solvent consumption, and potential for automation.[8]

  • Limitations: Higher cost per sample compared to LLE, and method development can be more complex.

Experimental Protocols & Workflows

The following protocols are provided as validated starting points. Researchers should perform their own validation to confirm performance for their specific sample matrix and analytical instrumentation.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound from aqueous matrices such as reaction quench solutions or diluted biological fluids.

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 1.0 mL of the aqueous sample into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: If quantifying an endogenous compound, spike the sample with a known concentration of this compound at this stage. (Note: For this guide, the analyte is the standard).

  • Solvent Addition: Add 4.0 mL of methyl tert-butyl ether (MTBE). The choice of a water-immiscible organic solvent is crucial for efficient extraction.[1]

  • Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure intimate contact between the two phases, facilitating the transfer of the analyte into the organic layer.

  • Phase Separation: Centrifuge the sample at 3,000 x g for 5 minutes to achieve a clean and distinct separation between the aqueous and organic layers.

  • Organic Phase Collection: Using a clean pipette, carefully transfer the upper organic layer to a new tube, taking care not to disturb the aqueous layer or the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature. Avoid excessive heat to prevent analyte degradation.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent for the intended analysis (e.g., acetonitrile for LC-MS or ethyl acetate for GC-MS). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection.

LLE Workflow Diagram:

LLE_Workflow start 1.0 mL Aqueous Sample add_solvent Add 4.0 mL MTBE start->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (3000 x g, 5 min) vortex->centrifuge transfer Collect Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2 Stream) transfer->evaporate reconstitute Reconstitute in 100 µL Solvent evaporate->reconstitute end Analysis (LC-MS or GC-MS) reconstitute->end

LLE workflow for analyte extraction.
Protocol 2: Solid-Phase Extraction (SPE)

This protocol uses a reversed-phase SPE cartridge and is highly effective for cleaning up complex samples like plasma, urine, or environmental water.[6][9]

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 1.0 mL of the sample (e.g., plasma) with 1.0 mL of 2% phosphoric acid in water. This step disrupts protein binding and ensures the analyte is in a suitable state for retention on the SPE sorbent.[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent bed to go dry. This step activates the C18 chains for optimal analyte retention.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water. This step removes polar interferences while the analyte of interest is retained on the sorbent.

  • Elution: Elute the analyte from the cartridge with 2 mL of acetonitrile into a clean collection tube. Acetonitrile is a strong organic solvent that disrupts the hydrophobic interaction between the analyte and the C18 sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase (for LC-MS) or other appropriate solvent.

  • Analysis: Transfer to an autosampler vial for injection.

SPE Workflow Diagram:

SPE_Workflow start 1.0 mL Pre-treated Sample condition Condition C18 Cartridge (Methanol -> Water) start->condition load Load Sample condition->load wash Wash Interferences (5% Methanol in Water) load->wash elute Elute Analyte (Acetonitrile) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 100 µL evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

SPE workflow for sample purification.

Method Selection and Performance

The optimal technique depends on the specific analytical requirements. The table below summarizes the key performance characteristics to guide the selection process.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Selectivity Low to ModerateHighLow
Analyte Recovery Moderate to High (80-95%)High to Very High (90-105%)High (>90%)
Matrix Effect ModerateLowHigh
Throughput Low to ModerateHigh (amenable to automation)Very High
Solvent Usage HighLowModerate
Cost per Sample LowHighVery Low
Typical Use Case Simple matrices, initial cleanupComplex matrices (e.g., plasma, urine), trace analysis, high purity requiredHigh-throughput screening, rapid analysis of biological fluids

Note: Values are typical and may vary based on the specific matrix and optimization of the protocol.

Conclusion

The successful analysis of this compound, and by extension its target analyte, is critically dependent on a well-designed sample preparation strategy. Both Liquid-Liquid Extraction and Solid-Phase Extraction offer robust and reliable methods for its isolation and purification. LLE provides a simple, cost-effective solution for less complex matrices, while SPE delivers superior selectivity, recovery, and cleanup for challenging samples, making it the preferred choice for regulated bioanalysis and trace-level quantification.[1][8] By understanding the principles behind these techniques and following the detailed protocols provided, researchers can develop and validate high-performance analytical methods, ensuring data of the highest quality and integrity.

References

  • Benchchem. Application Notes and Protocols for Sample Preparation of Deuterated Metabolites.
  • Benchchem. Navigating the Analysis of 3-Chlorobenzyl Bromide Reaction Products: A GC-MS Comparison Guide.
  • TSI Journals. Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas.
  • ResearchGate. Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),...
  • Sigma-Aldrich. Supelco Guide to Solid Phase Extraction.
  • Chemistry LibreTexts. Solid-Phase Extraction.
  • Journal of Chromatography B. LC-MS analysis of trimethoxyamphetamine designer drugs (TMA series) from urine samples.
  • National Institutes of Health. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • Agilent Technologies. Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL.
  • ResearchGate. How does one separate Benzyl bromide from the reaction mixture?.
  • ResearchGate. Liquid chromatography with triple-quadrupole or quadrupole-time of flight mass spectrometry for screening and confirmation of residues of pharmaceuticals in water.

Sources

Application Note: High-Performance LC-MS Method Development with 3,4,5-Trimethoxybenzyl-d9 Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Strategy: Chemical Isotope Labeling (CIL) for Enhanced Metabolomics & Quantification

Executive Summary

This guide details the method development lifecycle for using 3,4,5-Trimethoxybenzyl-d9 bromide (TMBr-d9) as a derivatization reagent in Liquid Chromatography-Mass Spectrometry (LC-MS).

While native analysis of polar acidic metabolites (carboxylic acids, phenols, thiols) often suffers from poor retention on C18 columns and weak ionization in ESI(+) mode, derivatization with TMBr transforms these analytes into hydrophobic, highly ionizable ethers/esters. The d9-isotopologue enables Chemical Isotope Labeling (CIL) , a strategy where a "heavy" labeled internal standard is generated in situ or used for differential metabolomics (Light/Heavy profiling), significantly improving quantitation accuracy and precision in accordance with FDA Bioanalytical Method Validation guidelines.

Key Benefits:

  • Ionization Enhancement: Increases ESI response by 10–1000x via increased proton affinity.

  • Retention Control: Shifts polar analytes to the stable reverse-phase gradient region.

  • Absolute Quantification: The d0/d9 doublet provides a self-correcting internal standard system.

Chemistry & Mechanism

The Derivatization Reaction

The core mechanism is a base-catalyzed nucleophilic substitution (


). The target analyte (containing -COOH, -OH, or -SH) is deprotonated by a weak base, generating a nucleophile that attacks the benzylic carbon of the reagent, displacing the bromide leaving group.

Reagent Structure:

  • Core: Benzyl bromide.[1][2][3][4][5]

  • Modification: Three methoxy groups (

    
    ) at positions 3, 4, and 5.
    
  • Labeling (d9): The hydrogens on the three methoxy groups are replaced with deuterium (

    
    ), creating a mass shift of +9.056 Da .
    
Reaction Pathway Diagram

G Analyte Analyte (R-COOH / R-OH) Intermediate Transition State (SN2 Attack) Analyte->Intermediate Deprotonation Base Base (K2CO3 / DIEA) Base->Intermediate Reagent TMBr-d9 (Electrophile) Reagent->Intermediate Alkylation Product Derivatized Analyte (Ether/Ester-d9) Intermediate->Product Formation Byproduct HBr Salt Intermediate->Byproduct Elimination

Figure 1: Mechanism of nucleophilic substitution using TMBr-d9.

Protocol: Sample Preparation & Derivatization

Safety Note: Benzyl bromides are lachrymators and strong alkylating agents. Handle in a fume hood.

Reagents Required
  • Reagent A (Light): 3,4,5-Trimethoxybenzyl bromide (TMBr-d0).

  • Reagent B (Heavy): this compound (TMBr-d9).

  • Solvent: Anhydrous Acetonitrile (ACN) or Acetone.

  • Catalyst/Base: Anhydrous Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIEA).
    
Step-by-Step Workflow
StepActionCritical Technical Insight
1. Extraction Extract metabolites (plasma/urine) using MeOH/ACN precipitation. Dry supernatant under

.
Water interferes with the reaction by hydrolyzing the reagent. Samples must be dry.
2. Reconstitution Resuspend residue in 50

L ACN.
Aprotic polar solvents promote

reactions.
3. Base Addition Add 10

L of 100 mM DIEA (in ACN).
Ensures analytes are in their nucleophilic anionic state.
4. Labeling Sample A: Add 50

L TMBr-d0 (10 mg/mL). Sample B (Ref): Add 50

L TMBr-d9 (10 mg/mL).
High reagent excess (approx 50:1 molar ratio) drives reaction to pseudo-first-order kinetics.
5. Incubation Vortex and incubate at 60°C for 45-60 minutes .Heat is required to overcome the activation energy for sterically hindered carboxyls.
6. Quenching Add 10

L of 1% Formic Acid or excess amine (e.g., glycine).
Neutralizes excess base and scavenges unreacted bromide to prevent column damage.
7. Mixing (Optional for DIL) Mix Sample A and Sample B 1:1.Creates the "Light/Heavy" doublet for differential analysis.
8. Clarification Centrifuge at 15,000 x g for 10 min. Transfer supernatant to vials.Removes insoluble salts formed during reaction.

LC-MS/MS Method Development

Chromatographic Conditions

The trimethoxybenzyl group adds significant hydrophobicity. Analytes that previously eluted in the void volume will now retain well on standard C18 columns.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Desalting)

    • 1-10 min: 5%

      
       95% B (Linear Gradient)
      
    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

Mass Spectrometry (SRM/MRM) Setup

The 3,4,5-trimethoxybenzyl moiety provides a specific fragmentation pattern. Upon Collision Induced Dissociation (CID), the ether/ester bond cleaves, generating a highly stable trimethoxybenzyl carbocation .

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Precursor Ion:

    
    .
    
  • Common Product Ions (Reporter Ions):

    • d0-Reagent:

      
      181.1  (Trimethoxybenzyl cation).
      
    • d9-Reagent:

      
      190.1  (Deuterated cation).
      

MRM Transition Table:

AnalyteLabelPrecursor (

)
Product (

)
CE (eV)
Generic Acid (MW 200) Light (d0)381.2181.1 20-30
Generic Acid (MW 200) Heavy (d9)390.2190.1 20-30
Lactic Acid Light (d0)271.1181.125
Lactic Acid Heavy (d9)280.1190.125
MS Logic Diagram

MS_Logic cluster_0 LC Separation (Co-elution) cluster_1 MS1 (Precursor Selection) cluster_2 MS2 (Fragmentation) Peak Analyte Peak (Contains d0 & d9) Q1_d0 Select [M+H]+ (Light) Mass: X Peak->Q1_d0 Q1_d9 Select [M+H]+ (Heavy) Mass: X + 9 Peak->Q1_d9 Frag_d0 Reporter Ion (d0) m/z 181.1 Q1_d0->Frag_d0 CID Frag_d9 Reporter Ion (d9) m/z 190.1 Q1_d9->Frag_d9 CID

Figure 2: MS/MS workflow distinguishing Light (d0) and Heavy (d9) pairs via specific reporter ions.

Method Validation (FDA/ICH Guidelines)

To ensure the method is suitable for drug development or clinical research, validate according to FDA Bioanalytical Method Validation Guidance (2018) [1].[6]

Selectivity & Matrix Effect
  • Test: Analyze blank plasma derivatized with TMBr-d0.

  • Requirement: No interfering peaks at the retention time of the analyte >20% of the LLOQ.

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. The d9-internal standard usually corrects for matrix suppression because it co-elutes perfectly with the analyte.

Linearity & Sensitivity
  • Calibration: 6-8 non-zero standards.

  • Weighting:

    
     is typically required due to the wide dynamic range (3-4 orders of magnitude) enabled by the reagent.
    
  • LLOQ: Signal-to-Noise ratio

    
    .
    
Accuracy & Precision
  • Protocol: Run QC samples (Low, Mid, High) in quintuplicate (n=5) over 3 days.

  • Acceptance: Mean concentration within

    
     of nominal ( 
    
    
    
    for LLOQ). CV%
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Derivatization Yield Wet solvents/sample.Ensure strict anhydrous conditions. Use molecular sieves in ACN.
Multiple Peaks per Analyte Multiple reactive sites (e.g., -OH and -COOH).Adjust stoichiometry to force complete derivatization of all sites (e.g., di- or tri-derivatives).
Reagent Precipitation Concentration too high in mobile phase.Ensure the quench step dilutes the sample sufficiently before injection.
Unstable Signal Source contamination.Use a divert valve to send the first 1-2 mins (excess reagent salts) to waste.

References

  • U.S. Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Li, L., et al. (2014). Development of High-Performance Chemical Isotope Labeling LC–MS for Profiling the Human Fecal Metabolome. Analytical Chemistry. Retrieved from [Link]

  • Higashi, T., & Shimada, K. (2004).[8] Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Shortreed, M. R., et al. (2006). Ionization of hydrophobic peptides in electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Sources

Enhancing GC-MS Analysis through Derivatization with 3,4,5-Trimethoxybenzyl-d9 Bromide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of analytical chemistry, renowned for its prowess in separating and identifying a vast array of volatile and semi-volatile compounds.[1] However, its efficacy is often hampered when analyzing polar, non-volatile molecules containing active hydrogens, such as phenols, thiols, and amines. These compounds typically exhibit poor chromatographic behavior, leading to broad, tailing peaks and diminished sensitivity. This application note details a robust derivatization strategy employing 3,4,5-Trimethoxybenzyl-d9 Bromide to overcome these limitations. The introduction of the trimethoxybenzyl group enhances volatility and thermal stability, while the nine deuterium atoms provide a unique mass signature, enabling sensitive and selective quantification using an isotope dilution strategy. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation guidelines for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

The primary obstacle in the GC-MS analysis of polar analytes is their propensity for strong intermolecular interactions, primarily hydrogen bonding.[2] This leads to high boiling points and poor volatility, making them unsuitable for direct GC analysis. Derivatization addresses this by chemically modifying the problematic functional groups, replacing active hydrogens with less polar, more volatile moieties.[2][3] This transformation results in derivatives that are more amenable to gas chromatographic separation and subsequent mass spectrometric detection.[3]

Why this compound?

The choice of this compound as a derivatizing agent is predicated on several key advantages:

  • Enhanced Volatility and Thermal Stability: The bulky, non-polar trimethoxybenzyl group effectively masks the polar functional groups of the analyte, significantly increasing its volatility and thermal stability.[3] This leads to sharper chromatographic peaks and improved separation efficiency.

  • Distinct Mass Spectrometric Signature: The presence of three methoxy groups and the benzyl moiety provides a characteristic fragmentation pattern in the mass spectrometer, aiding in structural elucidation. The electron-donating nature of the methoxy groups can influence fragmentation pathways, often leading to stable fragment ions.[4]

  • Internal Standard for Accurate Quantification: The incorporation of nine deuterium atoms creates a stable, isotopically labeled derivative.[5] This deuterated analog serves as an ideal internal standard, co-eluting with the non-deuterated analyte derivative and experiencing similar matrix effects and ionization suppression.[6][7] This co-elution allows for highly accurate and precise quantification through isotope dilution mass spectrometry, correcting for variations in sample preparation and instrument response.[6][8]

The Derivatization Reaction: Mechanism and Considerations

The derivatization of active hydrogen-containing compounds with 3,4,5-Trimethoxybenzyl Bromide proceeds via a nucleophilic substitution reaction, specifically an SN2-type mechanism. The nucleophilic atom of the analyte (e.g., the oxygen of a phenol, the sulfur of a thiol, or the nitrogen of an amine) attacks the electrophilic benzylic carbon of the derivatizing agent, displacing the bromide leaving group.

Derivatization_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Analyte R-XH TS [R-X---CH₂(d9)---Br]⁻      |     Ar(OCH₃)₃ Analyte->TS Nucleophilic Attack Derivatizing_Agent Br-CH₂-Ar(OCH₃)₃(d9) Derivatizing_Agent->TS Base Base Base->Analyte Deprotonation Derivative R-X-CH₂-Ar(OCH₃)₃(d9) TS->Derivative Leaving Group Departure Salt Base-H⁺ Br⁻ TS->Salt

Caption: SN2 mechanism for derivatization.

Key Experimental Parameters:

  • Solvent: Aprotic solvents such as acetonitrile, acetone, or dimethylformamide (DMF) are preferred to avoid competition with the analyte for the derivatizing agent.

  • Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to deprotonate the active hydrogen of the analyte, thereby increasing its nucleophilicity.

  • Temperature and Reaction Time: The reaction kinetics are influenced by temperature. Gentle heating (e.g., 60-80°C) can significantly accelerate the reaction. Reaction times can vary from minutes to hours depending on the reactivity of the analyte.[9]

  • Stoichiometry: A molar excess of the derivatizing agent is typically used to ensure complete derivatization of the analyte.[9]

Experimental Protocols

The following protocols provide a general framework for the derivatization of various compound classes. Optimization may be required based on the specific analyte and sample matrix.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98% isotopic purity(Specify Supplier)
Analyte of InterestAnalytical Standard Grade(Specify Supplier)
Potassium Carbonate (K₂CO₃), anhydrousACS Grade(Specify Supplier)
Acetonitrile (ACN), anhydrousHPLC Grade(Specify Supplier)
Ethyl AcetateHPLC Grade(Specify Supplier)
Deionized Water18.2 MΩ·cm(Specify Supplier)
Sodium Sulfate (Na₂SO₄), anhydrousACS Grade(Specify Supplier)
Standard and Sample Preparation
  • Stock Solutions: Prepare stock solutions of the analyte and this compound (as the internal standard) in acetonitrile at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution. Spike each calibration standard with the internal standard solution to a final concentration of 10 µg/mL.

  • Sample Preparation: For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest and remove interfering matrix components. For solid samples, an appropriate extraction method (e.g., sonication, Soxhlet) should be employed. The final extract should be evaporated to dryness and reconstituted in a known volume of acetonitrile.

Derivatization Protocol

Derivatization_Workflow A Pipette 100 µL of sample/standard into a reaction vial B Add 20 mg of K₂CO₃ A->B C Add 100 µL of 10 mg/mL 3,4,5-Trimethoxybenzyl Bromide solution B->C D Vortex and heat at 70°C for 30 min C->D E Cool to room temperature D->E F Add 500 µL of deionized water E->F G Add 500 µL of ethyl acetate F->G H Vortex and centrifuge G->H I Transfer the organic layer to a clean vial H->I J Dry over anhydrous Na₂SO₄ I->J K Transfer to GC vial for analysis J->K

Caption: Step-by-step derivatization workflow.

  • To 100 µL of the reconstituted sample extract or calibration standard in a 2 mL autosampler vial, add approximately 20 mg of anhydrous potassium carbonate.

  • Add 100 µL of a 10 mg/mL solution of 3,4,5-Trimethoxybenzyl Bromide in acetonitrile.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • Add 500 µL of deionized water to quench the reaction and dissolve the potassium carbonate.

  • Add 500 µL of ethyl acetate to extract the derivatized analytes.

  • Vortex vigorously for 1 minute and then centrifuge to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a GC-MS autosampler vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific analytes and instrument.

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 80°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)

SIM Ion Selection:

To achieve the highest sensitivity and selectivity, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode. The characteristic ions for the derivatized analyte and the deuterated internal standard should be monitored. A prominent fragment ion for benzyl derivatives is often the benzyl cation or a related tropylium ion.[10][11][12] For 3,4,5-trimethoxybenzyl derivatives, a characteristic fragment would be the 3,4,5-trimethoxybenzyl cation. The corresponding deuterated fragment will be 9 mass units higher.

Data Analysis and Interpretation

5.1. Mass Spectral Fragmentation

The electron ionization mass spectra of 3,4,5-trimethoxybenzyl derivatives will exhibit characteristic fragmentation patterns. The molecular ion (M+) may be observed, but a more prominent peak is often the result of alpha-cleavage, leading to the formation of the stable 3,4,5-trimethoxybenzyl cation. Other fragments may arise from cleavages within the analyte moiety.

5.2. Quantification

Quantification is performed by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.

  • Peak Integration: Integrate the peak areas of the selected ions for both the analyte and the internal standard.

  • Response Factor Calculation: For each calibration standard, calculate the response factor (RF) using the following equation: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Calibration Curve: Plot the peak area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).

  • Sample Quantification: Determine the concentration of the analyte in the unknown samples by applying the response factor from the calibration curve to the measured peak area ratios.

Troubleshooting

IssuePossible CauseSolution
Low or no derivatization Inactive derivatizing agentStore reagent under anhydrous conditions.
Presence of water in the sampleEnsure sample is completely dry before derivatization.
Insufficient baseAdd more base or use a stronger base.
Low reaction temperature/timeIncrease reaction temperature or time.
Poor peak shape Incomplete derivatizationOptimize derivatization conditions.
Active sites in the GC systemUse a deactivated liner and column.
Interfering peaks Matrix effectsImprove sample cleanup procedures (e.g., SPE).

Conclusion

Derivatization with this compound is a powerful technique for the sensitive and accurate GC-MS analysis of polar, active hydrogen-containing compounds. This method enhances the volatility and chromatographic behavior of analytes while providing a robust internal standard for reliable quantification. The protocols and guidelines presented in this application note offer a solid foundation for researchers to implement this technique in their analytical workflows, leading to improved data quality and analytical performance.

References

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed. (2003). J Environ Sci Health A Tox Hazard Subst Environ Eng, 38(4), 589-595. [Link]

  • General derivatization mechanism for phenol with MTBSTFA. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. (2018). Molecules, 23(11), 2942. [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). In Gas Chromatography. IntechOpen. [Link]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry - ACS Publications. (2010). J Am Soc Mass Spectrom, 21(11), 1899-1909. [Link]

  • Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed. (2013). Anal Bioanal Chem, 405(13), 4591-4601. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (2005). J Chromatogr B Analyt Technol Biomed Life Sci, 829(1-2), 1-25. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. [Link]

  • INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD - The Science for Population Protection. (2019). The Science for Population Protection, 11(2). [Link]

  • GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. (2008). Journal of Chromatographic Science, 46(8), 673-679. [Link]

  • Phytochemical Composition and Characterization of In Vitro Bioactivities from Pinus Using Green Process - PMC. (2024). Molecules, 29(11), 5295. [Link]

  • Mass fragmentation pattern of compound 1. The benzyl cation at m/z =... - ResearchGate. (n.d.). ResearchGate. [Link]

  • GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs. (2018). Office of Justice Programs. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. (2014). International Journal of ChemTech Research, 6(8), 4044-4053. [Link]

  • Gas Chromatography-Mass Spectrometry Fingerprint and in vitroCytotoxic Studies of Rubus steudneri Leaf Fractions - Pharmacognosy Magazine. (2021). Pharmacognosy Magazine, 17(73), 114-119. [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub. (2007). Trends in Analytical Chemistry, 26(6), 515-533. [Link]

  • pentafluorobenzyl bromide derivatization: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • GCMS 3 Fragmentation Patterns - YouTube. (2020, June 1). YouTube. [Link]

  • p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. (2014, March 10). Chem-Station. [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). Journal of Medicinal and Chemical Sciences, 6(3), 486-499. [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC. (2022). Journal of Pharmaceutical Analysis, 12(4), 555-569. [Link]

Sources

Unlocking Metabolic Pathways: A Guide to the Application of Deuterated Standards in Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Metabolic Research

Metabolism, the intricate network of biochemical reactions that sustain life, is a primary focus in understanding health and disease. From elucidating the mechanisms of cancer to developing novel therapeutics, the ability to accurately map and quantify metabolic pathways is paramount. Traditional metabolomics provides a snapshot of metabolite levels, but to truly understand the dynamics of a system—the movement and transformation of molecules—we must turn to more sophisticated techniques. Stable-isotope labeling, particularly with deuterium (²H), offers a powerful and safe approach to trace the fate of metabolites and quantify metabolic fluxes with high precision.[1][2][3]

Deuterated standards, molecules in which one or more hydrogen atoms are replaced by deuterium, are indispensable tools in modern metabolic research.[4][5] The foundational principle behind their utility is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break.[4][6][7] This seemingly subtle difference can significantly slow down metabolic reactions at the site of deuteration, a property that can be exploited to enhance the metabolic stability and pharmacokinetic profiles of drugs.[6][7][8][9]

Furthermore, the mass difference between hydrogen and deuterium allows for the clear differentiation of labeled and unlabeled compounds by mass spectrometry (MS), making deuterated standards the gold standard for internal standards in quantitative bioanalysis.[10][11][12][13] They co-elute with the analyte of interest and experience identical ionization effects, thereby correcting for variations in sample preparation and analysis.[10][14][15]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of deuterated standards in metabolic research. We will delve into the core principles, provide detailed, field-proven protocols, and offer insights into data interpretation for three key areas: Metabolic Flux Analysis (MFA), Drug Metabolism and Pharmacokinetics (DMPK), and Biomarker Discovery and Validation.

Section 1: Metabolic Flux Analysis (MFA) - Mapping the Flow of Life

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[3][16] By introducing a deuterated or ¹³C-labeled substrate into a cell culture or organism, we can trace the path of the labeled atoms through the metabolic network.[1][3][17] This allows us to understand how cells utilize nutrients and how metabolic pathways are rewired in response to genetic or environmental perturbations.[16]

Core Principles of Stable Isotope-Based MFA

The essence of MFA lies in achieving a metabolic and isotopic steady state.[18] Cells are cultured with a medium containing a deuterated substrate (e.g., D-glucose) until the intracellular metabolite pools are sufficiently labeled.[18][19][20] The distribution of deuterium in downstream metabolites is then measured by mass spectrometry.[16] This mass isotopomer distribution (MID) provides a unique signature for the activity of different metabolic pathways.[16] Computational modeling is then used to deduce the intracellular fluxes that best explain the observed MIDs.[16][21]

Experimental Workflow for Metabolic Flux Analysis

The following diagram illustrates a generalized workflow for an MFA experiment using a deuterated substrate.

MFA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Interpretation cell_culture 1. Cell Culture labeling_medium 2. Prepare Labeling Medium (with deuterated substrate) labeling 3. Isotope Labeling quenching 4. Quench Metabolism labeling->quenching extraction 5. Metabolite Extraction quenching->extraction lc_ms 6. LC-MS/MS Analysis extraction->lc_ms data_processing 7. Data Processing (Correct for natural abundance) lc_ms->data_processing flux_analysis 8. Metabolic Flux Calculation data_processing->flux_analysis

Caption: A generalized experimental workflow for stable isotope labeling in metabolomics.

Protocol 1: Stable Isotope Labeling in Cell Culture for Metabolic Flux Analysis

This protocol provides a step-by-step guide for using deuterated glucose to investigate central carbon metabolism in cultured mammalian cells.[19]

Materials:

  • Adherent mammalian cells (e.g., HeLa, A549)

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • Deuterated glucose (e.g., [U-²H]-glucose)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent: 80:20 methanol:water, ice-cold (-80°C)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in standard growth medium to the desired confluency.

    • Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during the experiment.

  • Preparation of Labeling Medium:

    • Prepare a custom medium containing the deuterated metabolic tracer. For example, use glucose-free DMEM supplemented with dialyzed FBS and [U-²H]-glucose at a final concentration similar to the standard medium.

    • The use of dialyzed FBS is crucial to minimize the presence of unlabeled metabolites.

  • Isotope Labeling:

    • When cells reach approximately 70-80% confluency, remove the standard medium and wash the cells once with PBS.

    • Replace the standard medium with the prepared labeling medium.

    • Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the labeled substrate. This time will vary depending on the cell type and the pathways being investigated.

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.

    • Quench metabolism and extract metabolites by adding ice-cold 80:20 methanol:water to each well.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Centrifuge the lysate at high speed to pellet cell debris and proteins.

    • Collect the supernatant containing the metabolites for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extract using an LC-MS/MS method optimized for the separation and detection of the target metabolites.

    • Acquire data in full scan mode or using Multiple Reaction Monitoring (MRM) to monitor the mass isotopologue distribution of the metabolites of interest.

  • Data Analysis:

    • Correct the raw mass isotopologue distribution data for the natural abundance of stable isotopes.[19]

    • Calculate the fractional enrichment of the deuterium label in each metabolite pool.

    • Utilize metabolic flux analysis software to model the data and quantify the fluxes through different metabolic pathways.[19][21]

Section 2: Drug Metabolism and Pharmacokinetics (DMPK) - Enhancing Therapeutic Potential

The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its efficacy and safety.[15] Deuteration can be a powerful strategy to favorably alter a drug's DMPK properties.[7][8][9]

The Kinetic Isotope Effect in Drug Metabolism

As previously mentioned, the C-D bond is stronger than the C-H bond.[4][6] Many drugs are metabolized by cytochrome P450 (CYP) enzymes, which often involves the cleavage of a C-H bond.[7] By strategically replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism can be slowed.[6][7][9] This can lead to:

  • Increased drug exposure (AUC): The drug remains in the body for a longer period.[7]

  • Longer half-life (t½): This can reduce the required dosing frequency.[6][7]

  • Altered metabolite profiles: Deuteration can shift metabolism towards alternative pathways, potentially reducing the formation of toxic metabolites.[7][8]

Deutetrabenazine, a deuterated version of tetrabenazine, is a prime example of a successful deuterated drug. It exhibits a longer half-life and improved side-effect profile compared to its non-deuterated counterpart.[8][22]

Protocol 2: Comparative Pharmacokinetic Study of a Deuterated Drug

This protocol outlines a general approach for a head-to-head pharmacokinetic study comparing a deuterated drug to its non-deuterated analog in a preclinical model (e.g., rodents).[7]

Materials:

  • Deuterated drug and its non-deuterated counterpart

  • Appropriate vehicle for drug administration

  • Animal model (e.g., Sprague-Dawley rats)

  • Blood collection supplies (e.g., capillaries, microcentrifuge tubes with anticoagulant)

  • Deuterated internal standard for the analyte

  • LC-MS/MS system

Procedure:

  • Study Design:

    • Design a crossover study to minimize inter-animal variability. Each animal will receive both the deuterated and non-deuterated drug with a washout period in between.

    • Determine the appropriate dose and route of administration based on prior knowledge of the drug.

  • Drug Administration:

    • Administer the deuterated or non-deuterated drug to the animals.

  • Blood Sampling:

    • Collect blood samples at a series of time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Preparation for LC-MS/MS Analysis:

    • Thaw plasma samples.

    • Spike a known concentration of the deuterated internal standard into each plasma sample, standard, and quality control (QC) sample.[23]

    • Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the drug and its deuterated internal standard.

    • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentration of the drug in the unknown samples by interpolating from the calibration curve.

  • Pharmacokinetic Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) for both the deuterated and non-deuterated drug.

    • Statistically compare the pharmacokinetic parameters of the two drug forms.

Section 3: Biomarker Discovery and Validation - The Gold Standard for Quantification

In biomarker research, the accurate and precise quantification of endogenous molecules in complex biological matrices like plasma or urine is essential.[15] Deuterated compounds are the preferred internal standards for LC-MS-based quantification due to their ability to correct for analytical variability.[10][11][13][14]

The Role of Deuterated Internal Standards in Quantitative Bioanalysis

An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process.[24] Deuterated standards are nearly perfect mimics of their unlabeled counterparts.[10][15] Key advantages include:

  • Correction for Matrix Effects: Biological samples contain numerous compounds that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as matrix effects.[14][15] Since the deuterated standard co-elutes and has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[10][14][15]

  • Compensation for Sample Loss: During sample preparation steps like extraction and derivatization, some of the analyte may be lost. The deuterated internal standard is lost to the same extent, ensuring that the ratio of the analyte to the internal standard remains constant.

  • Improved Accuracy and Precision: By accounting for these sources of variability, deuterated internal standards significantly improve the accuracy and precision of quantitative measurements.[11][13]

Data Presentation: A Comparative Analysis

The following table illustrates the impact of using a deuterated internal standard on the precision and accuracy of a quantitative assay.

AnalyteMatrixInternal StandardMean Concentration (ng/mL)% RSD (Precision)% Accuracy
Compound XPlasmaNone12.518.2125
Compound XPlasmaAnalog IS10.89.5108
Compound X Plasma Deuterated IS 10.1 2.3 101

Data is hypothetical and for illustrative purposes.

As the table demonstrates, the use of a deuterated internal standard results in significantly better precision (lower %RSD) and accuracy compared to analysis without an internal standard or with a structural analog.

Method Validation Using Deuterated Standards

A robust and reliable bioanalytical method is essential for clinical and preclinical studies. Regulatory agencies like the FDA and EMA have stringent guidelines for method validation.[14] The use of deuterated internal standards is highly recommended, and in some cases expected, for regulated bioanalysis.[10][14] Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of the sample matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.

Workflow for Bioanalytical Method Validation

The following diagram outlines the key steps in validating a bioanalytical method using a deuterated internal standard.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application ms_optimization 1. MS Optimization (Analyte & Deuterated IS) lc_development 2. LC Method Development (Chromatographic Separation) ms_optimization->lc_development sample_prep 3. Sample Preparation (Extraction) lc_development->sample_prep linearity 4. Linearity sample_prep->linearity accuracy_precision 5. Accuracy & Precision linearity->accuracy_precision stability 6. Stability accuracy_precision->stability matrix_effect 7. Matrix Effect stability->matrix_effect sample_analysis 8. Sample Analysis matrix_effect->sample_analysis

Caption: Key stages of bioanalytical method validation with a deuterated internal standard.

Conclusion: The Future of Metabolic Research is Labeled

Deuterated standards are more than just reagents; they are enabling technologies that provide a deeper and more accurate understanding of metabolic processes. From mapping the intricate dance of molecules in a cell to optimizing the therapeutic potential of new drugs and ensuring the reliability of clinical biomarkers, the applications of deuterated standards are vast and continue to expand. As analytical technologies become more sensitive and our understanding of metabolism grows more complex, the role of these powerful tools will only become more critical. The integration of stable isotope labeling into metabolic research is no longer a niche technique but a fundamental component of high-impact science.[2]

References

  • Anagho-Mattanovich, M., Paige, H. A., Hernández Medina, R., et al. (2026). Stable-isotope labeling using mass spectrometry for metabolism research. TrAC - Trends in Analytical Chemistry, 196, 118691.
  • Huan, T., & Li, L. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Future Science OA, 6(4), 511-24. [Link]

  • Giavalisco, P., et al. (2014). Stable isotope-labeling studies in metabolomics: New insights into structure and dynamics of metabolic networks. Request PDF. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Bueschl, C., et al. (2014). A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research. Metabolomics, 10(4), 747-761. [Link]

  • Tittlemier, S. A., et al. (2021). Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. Toxins, 13(5), 335. [Link]

  • Dai, D. F., et al. (2025). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. bioRxiv. [Link]

  • ResearchGate. (n.d.). Deuterated analogue drugs to enhance metabolism. [Link]

  • Pirali, T., et al. (2021). Deuterated Drugs and Biomarkers in the COVID-19 Pandemic. Journal of Medicinal Chemistry, 64(15), 10837-10857. [Link]

  • Hudgens, J. W., et al. (2014). Method Validation and Standards in Hydrogen/Deuterium Exchange Mass Spectrometry. Hydrogen Deuterium Exchange Mass Spectrometry, 231-256. [Link]

  • Monash Proteomics & Metabolomics Platform. (n.d.). Stable isotope labelled workflows. [Link]

  • Jayasundar, D., et al. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 6(2), 16. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

  • Wooten, J. V., & McCune, J. S. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. The Journal of Clinical Pharmacology, 58(1), 13-22. [Link]

  • Gant, T. G. (2014). Deuterated drugs; where are we now?. Journal of medicinal chemistry, 57(10), 3595-3611. [Link]

  • Vashishtha, V., et al. (2020). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. PLoS One, 15(7), e0235779. [Link]

  • Kim, H., et al. (2023). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. International Journal of Molecular Sciences, 24(23), 16869. [Link]

  • CD Biosynsis. (2024). Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications. [Link]

  • Al-Haded, A. A. (2021). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules, 26(16), 4991. [Link]

  • ResearchGate. (n.d.). Strategies to access deuterated amino acids/peptides a Milestones: deuterium in medicinal chemistry. [Link]

  • Wikipedia. (n.d.). Deuterated drug. [Link]

  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • ResearchGate. (n.d.). A typical metabolomics data analysis workflow including raw data... [Link]

  • Tian, B., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 26031-26055. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • APHL.org. (n.d.). Implementation of Tandem Mass Spectrometry: Quality Control/Quality Assurance of the New York State Newborn Screening Program. [Link]

  • Cell Mentor. (n.d.). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • OAR@UM. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • ZEOCHEM. (n.d.). Deuterium Labeled Compounds. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature protocols, 14(10), 2856-2877. [Link]

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

  • Tarantino, P. M., et al. (2025). MON-261 Characterization of d3-Testosterone, A Novel, Non-Aromatizing Androgen. Journal of the Endocrine Society, 9(Supplement_1), A1161-A1162. [Link]

  • SHIMADZU CORPORATION. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. [Link]

  • ClinicalTrials.gov. (2016). CLINICAL STUDY PROTOCOL. [Link]

Sources

Troubleshooting & Optimization

Preventing degradation of 3,4,5-Trimethoxybenzyl-d9 Bromide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,4,5-Trimethoxybenzyl-d9 Bromide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable isotopic labeling reagent. Proper storage and handling are critical to prevent degradation and ensure the success of your experiments. This guide provides in-depth troubleshooting advice and frequently asked questions based on established chemical principles and practical laboratory experience.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section addresses specific issues that may arise during the storage and use of this compound, providing explanations for the underlying causes and actionable solutions.

Question: I opened a new vial of this compound and noticed the solid has a brownish tint, not the expected light tan. Is it degraded?

Answer: A slight brownish tint can be an early indicator of minor degradation, though it may not necessarily impact your experiment's outcome depending on the required purity. The primary degradation pathways for this compound are hydrolysis and oxidation, which can be accelerated by exposure to moisture and air. The electron-donating methoxy groups on the benzene ring make the benzylic position more susceptible to nucleophilic attack and oxidation.[1][2]

  • Causality: Benzyl bromides are inherently sensitive to moisture and light.[3][4][5][6][7] Hydrolysis, a reaction with water, will convert the bromide to 3,4,5-Trimethoxybenzyl-d9 alcohol.[8][9] Oxidation can lead to the formation of 3,4,5-Trimethoxybenzaldehyde.[10][11][12][13] Both impurities can interfere with subsequent reactions.

  • Recommended Action: Before use, it is advisable to verify the compound's purity via an appropriate analytical method, such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). If significant degradation is confirmed, it is best to use a fresh, unopened vial. To prevent this in the future, ensure the compound is stored under an inert atmosphere.[14]

Question: My reaction yield is significantly lower than expected. Could degradation of the this compound be the cause?

Answer: Yes, degradation of the starting material is a common reason for low reaction yields. If the bromide has been hydrolyzed to the corresponding alcohol or oxidized to the aldehyde, there will be less active reagent available to participate in your desired reaction.

  • Causality: The reactivity of benzyl bromides is dependent on the stability of the benzylic carbocation formed during nucleophilic substitution. While the methoxy groups increase reactivity, they also make the compound more prone to degradation.[1][2]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C, under an inert atmosphere, and protected from light.[14]

    • Aliquot Upon Receipt: To minimize repeated exposure of the entire batch to atmospheric conditions, it is best practice to aliquot the compound into smaller, single-use vials upon receipt.

    • Use an Inert Atmosphere: When handling the compound, always work under a dry, inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.

Question: I've noticed pressure buildup in the vial after bringing it to room temperature. What is causing this?

Answer: Pressure buildup is a serious safety concern and a strong indicator of degradation. It is likely caused by the generation of hydrogen bromide (HBr) gas.

  • Causality: Hydrolysis of this compound by ambient moisture produces 3,4,5-Trimethoxybenzyl-d9 alcohol and HBr gas.[3] This reaction can be catalyzed by light.[3][4]

  • Immediate Action & Prevention:

    • Safety First: Handle the vial with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.

    • Careful Venting: Cool the vial before slowly and carefully opening it to release the pressure.

    • Prevention: This underscores the critical importance of storing the compound under a dry, inert atmosphere to prevent moisture ingress.

Degradation Pathways and Prevention Workflow

The primary degradation pathways for this compound are hydrolysis and oxidation. The following diagrams illustrate these pathways and a recommended workflow to minimize degradation.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A This compound C 3,4,5-Trimethoxybenzyl-d9 Alcohol A->C Nucleophilic Substitution B H₂O (Moisture) B->C D HBr Gas E This compound G 3,4,5-Trimethoxybenzaldehyde-d9 E->G Oxidation F O₂ (Air) / Light F->G G cluster_workflow Recommended Storage & Handling Workflow Receive Receive Compound Store Store at 2-8°C Under Inert Gas Protected from Light Receive->Store Aliquot Aliquot into Single-Use Vials (Under Inert Atmosphere) Store->Aliquot Use Use in Experiment (Under Inert Atmosphere) Store->Use For Immediate Use Aliquot->Use

Caption: Workflow for preventing degradation of the bromide reagent.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the ideal long-term storage conditions? The compound should be stored in a refrigerator at 2-8°C, under a dry inert atmosphere (argon or nitrogen), and protected from light. [14]The original container should be tightly sealed.
Is this compound sensitive to light? Yes, benzyl bromides are known to be light-sensitive. [3][4][5][6][7]Exposure to light can accelerate degradation. Store in an amber vial or in a light-blocking outer container.
Can I store it in a desiccator? While a desiccator helps to reduce moisture, it is not a substitute for storage under an inert atmosphere. For long-term storage, an inert gas blanket is superior for preventing both hydrolysis and oxidation.
What solvents are compatible for preparing stock solutions? Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. Avoid protic solvents like water or alcohols, as they will react with the bromide. [3][5]
How should I handle disposal of degraded material? Degraded this compound and any contaminated materials should be treated as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. It may be necessary to quench the reactive bromide with a suitable nucleophile before disposal.

Experimental Protocols

Protocol 1: Aliquotting this compound for Long-Term Storage

This protocol describes how to safely divide a larger quantity of the compound into smaller, single-use vials to maintain its integrity.

Materials:

  • This compound in original vial

  • Multiple small, amber glass vials with PTFE-lined caps, dried in an oven and cooled under vacuum.

  • Glovebox or Schlenk line with a supply of dry, inert gas (argon or nitrogen).

  • Spatula

Procedure:

  • Transfer the original vial of this compound and the smaller aliquot vials into the glovebox or onto the Schlenk line.

  • Allow the original vial to equilibrate to the ambient temperature inside the inert atmosphere before opening to prevent condensation of moisture.

  • Carefully open the main vial.

  • Using a clean, dry spatula, portion the desired amount of the solid into each of the smaller vials.

  • Tightly cap each vial.

  • Backfill each vial with the inert gas before final tightening of the cap.

  • Label each vial clearly with the compound name, date of aliquotting, and a unique identifier.

  • Store the aliquotted vials at 2-8°C.

References

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Griesbeck, A. G., Maptue, N., & Oelgemöller, M. (2002). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. New Journal of Chemistry, 26(9), 1198-1203. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). Benzyl bromide Safety Data Sheet. Retrieved from [Link]

  • Hamada, S., Sugimoto, K., Elboray, E. E., Kawabata, T., & Furuta, T. (2020). Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. Organic Letters, 22(14), 5486–5490. Retrieved from [Link]

  • Infinity Learn. (n.d.). (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism. Retrieved from [Link]

  • ResearchGate. (2024). Plausible mechanism for the oxidation of 4‐methoxybenzyl alcohol to.... Retrieved from [Link]

  • International Journal of Advanced Scientific Research and Management. (2018). Kinetics of Environmentally Friendly Phase Transfer Catalytic Oxidation of 4- Methoxybenzyl Alcohol to 4- Methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2021). Isotope experiment of benzyl bromide with water‐¹⁸O. Retrieved from [Link]

  • ACS Publications. (2004). Kinetics of 4-Methoxybenzyl Alcohol Oxidation in Aqueous Solution in a Fixed Bed Photocatalytic Reactor. Retrieved from [Link]

  • Allen. (n.d.). Assertion: Benzyl bromide when kept in acetone water produces benzyl alcohol. Reason: The reaction follows S_(N)2 mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

Sources

Enhancing sensitivity in mass spectrometry with 3,4,5-Trimethoxybenzyl-d9 Bromide

[1]

Topic: High-Sensitivity Quantification of Acidic Metabolites & Phenols using this compound Role: Senior Application Scientist Status: Operational[1]

Core Concept & Mechanism

Q: Why use 3,4,5-Trimethoxybenzyl bromide (TMB-Br) for my analysis?

A: Many acidic metabolites (carboxylic acids) and phenolic compounds exhibit poor ionization efficiency in Electrospray Ionization (ESI) mass spectrometry, particularly in negative ion mode where background noise is high.[1]

TMB-Br Derivatization solves this by converting these polar, acidic analytes into hydrophobic esters or ethers .[1] This transformation offers three critical advantages:

  • Mode Switching: It allows you to analyze acidic compounds in Positive Ion Mode (ESI+) , which often has a lower background noise floor than negative mode.

  • Ionization Enhancement: The electron-rich trimethoxybenzyl moiety has a high affinity for sodium (

    
    ) and ammonium (
    
    
    ) adduct formation, significantly boosting signal intensity.
  • Chromatographic Retention: The hydrophobic benzyl group increases retention on Reverse-Phase (C18) columns, moving analytes away from the "ion suppression zone" (the solvent front) where salts and polar matrix components elute.

Q: What is the specific role of the "d9" variant?

A: This compound is the stable isotope-labeled version of the reagent.[1] It is used to generate Internal Standards (IS) .

  • Protocol: You derivatize your authentic standards with the d9-reagent to create a "heavy" standard.

  • Application: This heavy standard is spiked into your biological samples before or after extraction (depending on workflow). It co-elutes with your target analyte (derivatized with the non-deuterated reagent) but is mass-shifted by +9 Da .[1]

  • Result: This corrects for matrix effects, ionization suppression, and derivatization variability, ensuring rigorous quantification.

Experimental Workflow & Protocol

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the parallel workflow for samples and internal standards.

Gcluster_0Reagentscluster_1Reaction (Alkylation)cluster_2Products (Derivatives)AnalyteAnalyte(R-COOH / R-OH)ReactionNucleophilic Substitution(Acetone/ACN, K2CO3, 60°C)Analyte->ReactionTMB_d0TMB-Bromide(Light Reagent)TMB_d0->ReactionSample WorkflowTMB_d9TMB-d9-Bromide(Heavy Reagent)TMB_d9->ReactionIS Prep WorkflowProd_LightLight Derivative(Target Signal)Reaction->Prod_LightAnalyte + TMB-d0Prod_HeavyHeavy Derivative(Internal Standard +9 Da)Reaction->Prod_HeavyAnalyte + TMB-d9

Caption: Parallel derivatization workflow. Samples are treated with light reagent (d0), while standards are treated with heavy reagent (d9) to create internal standards.

Standard Operating Procedure (SOP)

Reagents Required:

  • 3,4,5-Trimethoxybenzyl bromide (d0 and d9)[1]

  • Anhydrous Acetonitrile (ACN) or Acetone

  • Potassium Carbonate (

    
    ) or N,N-Diisopropylethylamine (DIPEA)[1]
    
  • Target Analyte (Carboxylic Acid or Phenol)[2][3][4][5][6][7][8]

Step-by-Step Protocol:

  • Preparation: Dissolve the target analyte in

    
     of Anhydrous ACN.
    
  • Base Addition: Add

    
     of 
    
    
    (10 mg/mL suspension) or DIPEA. Note: Carbonate bases are preferred for phenols to ensure deprotonation.
  • Reagent Addition: Add

    
     of 3,4,5-Trimethoxybenzyl bromide  solution (20 mM in ACN).
    
    • For IS preparation: Use the d9-bromide .[1][9]

    • For Samples: Use the d0-bromide .[1]

  • Incubation: Seal the vial and heat at 60°C for 30–60 minutes .

  • Quenching: Cool to room temperature. Add

    
     of water or weak formic acid solution to quench excess reagent.
    
  • Extraction (Optional but Recommended): Perform a Liquid-Liquid Extraction (LLE) with hexane or ethyl acetate to remove salts and excess reagent byproducts.

  • Analysis: Inject onto LC-MS/MS.

Troubleshooting Guide (Q&A)

Issue: Low Derivatization Yield

Q: My peak areas are low, and I see a lot of underivatized starting material. What went wrong? A: This is usually due to moisture or insufficient base .

  • Moisture: Benzyl bromides can hydrolyze to benzyl alcohols in the presence of water. Ensure your ACN/Acetone is anhydrous and keep reaction vials tightly sealed.

  • Base Strength: Phenols require deprotonation to react. If using a weak base (like bicarbonate), switch to Carbonate (

    
    ) or heat longer.
    
  • Steric Hindrance: If your analyte has a bulky group near the reaction site, increase the reaction temperature to 75°C.

Issue: Chromatographic Peak Tailing

Q: The derivatized peaks are tailing significantly on my C18 column. A: The trimethoxybenzyl group is hydrophobic, but the ester/ether linkage can interact with active silanol sites.

  • Mobile Phase: Ensure your mobile phase contains an additive like 0.1% Formic Acid or 5mM Ammonium Formate . This suppresses secondary interactions.

  • Gradient: Use a steeper gradient at the elution point. These derivatives are "sticky" and elute late; a shallow gradient can cause band broadening.

Issue: "Ghost" Peaks or High Background

Q: I see peaks in my blank that match the mass of my derivative. A: This is often caused by reagent impurities or excess reagent entering the MS source.

  • Reagent Purity: Commercial benzyl bromides can degrade. Check the purity of your TMB-Br.[3]

  • Source Contamination: The excess TMB-Br (which ionizes well) might be overwhelming the source. Divert the LC flow to waste for the first few minutes and the end of the run where excess reagent elutes.

Issue: d9-Standard Isotope Effects

Q: My d9-Internal Standard elutes slightly earlier than my analyte. Is this a problem? A: This is the Deuterium Isotope Effect . It is normal for deuterated compounds to elute slightly earlier than their hydrogenated counterparts on Reverse-Phase columns due to slightly lower lipophilicity.[1]

  • Action: Do not widen the retention time window too much. Ensure your integration software accounts for this predictable shift (usually 0.05 – 0.1 min). It does not affect quantification accuracy as long as the peaks are fully resolved from interferences.

Quantitative Data Analysis

Mass Shift Calculation

Use the table below to configure your Multiple Reaction Monitoring (MRM) transitions.

ComponentFormula ChangeMass Shift (

)
Note
Reagent (d0)

+180.08 DaAdded to analyte mass
Reagent (d9)

+189.13 DaAdded to IS mass
Net Difference

+9.05 Da Separation between Analyte & IS

Calculation Note: The "d9" refers to the three methoxy groups (

Linearity & Sensitivity Check

To validate the enhancement:

  • Run a curve: Prepare concentrations from 1 nM to 10

    
    M.
    
  • Compare: Inject the underivatized analyte (in Neg Mode) vs. the derivatized analyte (in Pos Mode).

  • Expectation: You should observe a 10-100x increase in Signal-to-Noise (S/N) ratio for the derivatized form due to the "pre-ionization" effect of the trimethoxybenzyl tag.[1]

References

  • Sigma-Aldrich. Derivatization Reagents for Carboxylic Acids and Phenols: Pentafluorobenzyl Bromide and Analogs.[1][7] (General principles of benzyl bromide alkylation). Link

  • Cayman Chemical. Mass Spectrometry Derivatization Guides: Enhancing Sensitivity for Sterols and Dienes. (Analogous sensitivity enhancement workflows). Link

  • ResearchGate (Archive). Synthesis and Reactivity of 3,4,5-Trimethoxybenzyl Bromide. (Chemical stability and reaction conditions).[8][10] Link

  • Thermo Fisher Scientific. Overview of Derivatization Reagents for HPLC-MS. (Context on increasing hydrophobicity for ESI efficiency). Link

  • ChemicalBook. 3,4,5-Trimethoxybenzyl Bromide Product Properties. (Physical data for protocol development). Link

Technical Support Center: Minimizing Isotopic Exchange & Degradation in 3,4,5-Trimethoxybenzyl-d9 Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Isotope Chemistry Division Last Updated: February 13, 2026

Core Directive & Executive Summary

The Critical Insight: For 3,4,5-Trimethoxybenzyl-d9 Bromide , the primary risk to isotopic integrity is not spontaneous Hydrogen-Deuterium (H/D) exchange at the methoxy positions under neutral conditions. The methyl ether C-D bonds are thermodynamically stable.

The actual failure mode is Chemical Hydrolysis driven by the electron-rich aromatic ring. The three methoxy groups strongly donate electron density, making the benzylic C-Br bond hyper-labile. This leads to rapid SN1 hydrolysis in the presence of trace moisture, generating HBr. The resulting acidity can catalyze demethylation or scrambling if non-deuterated solvents are involved.

Your Goal: Prevent the formation of the "Black Slurry" (polymerized/decomposed alcohol) and exclude protic sources that facilitate acid-catalyzed ether cleavage.

Diagnostic Triage: Is it Exchange or Degradation?

Before altering your synthesis, determine the nature of your isotopic loss using this decision matrix.

Triage Start Symptom: Lower Isotopic Purity CheckNMR Check 1H NMR (3.7 - 3.9 ppm) Start->CheckNMR Signal New Singlet appears at ~3.8 ppm (H-Methoxy) CheckNMR->Signal Yes NoSignal No H-Methoxy signal, but Yield is Low CheckNMR->NoSignal No Exchange TRUE EXCHANGE / DILUTION Cause: Acid-catalyzed ether cleavage or solvent contamination. Signal->Exchange Degradation CHEMICAL DEGRADATION Cause: Hydrolysis of C-Br bond. Label is lost to waste stream, not exchanged. NoSignal->Degradation

Figure 1: Diagnostic workflow to distinguish between isotopic exchange (proton incorporation) and chemical loss.

Storage & Handling Protocols (The "Dry-Chain")

The high reactivity of 3,4,5-trimethoxybenzyl bromide requires a stricter protocol than standard benzyl halides.

Protocol A: The "Zero-Moisture" Storage System
  • Why: Moisture generates HBr. HBr is a strong acid that can protonate the methoxy oxygen, facilitating the cleavage of the -OCD3 group (loss of label).

  • The Step-by-Step:

    • Arrival: Do not open the vial until it has equilibrated to room temperature in a desiccator (prevents condensation).

    • Aliquot: Inside a glovebox or under a positive pressure N2 cone, divide the bulk material into single-use aliquots.

    • Stabilization: Add Silver Foil or Copper Turnings (acid scavengers) to the storage vial if storing for >1 week.

    • Seal: Parafilm is insufficient. Use Teflon-lined caps and over-wrap with electrical tape. Store at -20°C.

Protocol B: Solvent Selection for Reactions

Using the wrong solvent is the #1 cause of apparent isotopic exchange.

Solvent ClassSuitabilityRisk FactorTechnical Note
Alcohols (MeOH, EtOH) FORBIDDEN CriticalWill cause rapid solvolysis (SN1) and ether exchange.
Acetone-d6 High LowExcellent for SN2 reactions. Must be dried over molecular sieves.
DMF / DMSO Moderate MediumCan accelerate decomposition if wet. Use fresh, anhydrous grades only.
Dichloromethane (DCM) High LowGood solubility, but avoid prolonged storage (can become acidic).
THF Moderate MediumPeroxides can initiate radical scrambling. Must be BHT-free and freshly distilled.

Reaction Optimization & Troubleshooting

Issue 1: "I see 'H' signals in the methoxy region after reaction."

Diagnosis: Acid-Catalyzed Back-Exchange. Mechanism: If you use a Lewis Acid (e.g., AlCl3, BF3) for Friedel-Crafts alkylation, you risk coordinating the methoxy oxygen. This weakens the O-CD3 bond. If a proton source (trace water or non-deuterated solvent) is present, the CD3 group can be cleaved and replaced or scrambled.

Corrective Action:

  • Switch Catalysts: Use milder Lewis acids (e.g., ZnCl2, SnCl4) or solid-supported catalysts (Clayzic) which are less likely to cleave ethers.

  • Proton Sponge: Add a non-nucleophilic base (e.g., 2,6-Di-tert-butylpyridine) to scavenge free protons without quenching the Lewis Acid.

Issue 2: "The reaction mixture turned black/tarry."

Diagnosis: Polymerization via Quinone Methide intermediate. Causality: The electron-rich ring stabilizes the benzylic carbocation. If this cation loses a proton, it can form a reactive quinone methide-like species that polymerizes.

Corrective Action:

  • Temperature Control: Never heat above 60°C unless absolutely necessary.

  • Dilution: Run reactions at high dilution (0.05 M) to prevent intermolecular polymerization.

  • Inert Atmosphere: Oxygen can accelerate radical decomposition. Strict N2/Ar manifold use is mandatory.

Mechanism of Isotopic Loss

Understanding the pathway allows you to block it.

Mechanism Substrate 3,4,5-Trimethoxy-d9 Benzyl Bromide Intermediate HBr Generation Substrate->Intermediate + Water (Fast) Water Trace H2O Water->Intermediate Path1 Path A: Hydrolysis (Loss of Reagent) Intermediate->Path1 Path2 Path B: Acid Catalysis (Ether Cleavage) Intermediate->Path2 High Acidity Outcome1 Benzyl Alcohol (Black Tar) Path1->Outcome1 Outcome2 Demethylation/Exchange (Lower d-incorporation) Path2->Outcome2

Figure 2: The dual pathways of degradation. Path B is the "Exchange" mimic.

FAQ: Frequently Asked Questions

Q: Can I use standard silica gel for purification? A: Caution. Standard silica is slightly acidic. For 3,4,5-trimethoxybenzyl derivatives, this acidity can catalyze decomposition on the column.

  • Recommendation: Use Neutral Alumina or treat your silica with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites.

Q: My NMR solvent (CDCl3) shows the product decomposing over time. A: Chloroform-d naturally forms DCl/HCl upon exposure to light and air. This acid destroys your electron-rich product.

  • Recommendation: Filter CDCl3 through basic alumina before use, or switch to Acetone-d6 or Benzene-d6 for stability studies.

Q: Is the benzylic position (CH2) susceptible to exchange? A: Only under basic conditions where deprotonation is possible, or reversible SN1 conditions. However, since your label is on the methoxy groups (-OCD3), benzylic exchange does not lower your isotopic purity count unless the reaction conditions are so harsh they scramble the entire molecule.

References

  • Stability of Electron-Rich Benzyl Bromides

    • Source: Vertex AI Search / ResearchGate (2025). "Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups."
    • Key Finding: 3,4,5-Trimethoxybenzyl bromide is the least stable among methoxy-substituted benzyl bromides due to high electron donation, leading to rapid decomposition.[1]

  • Acid-C

    • Source: Chemistry LibreTexts (2023).[2] "Deuterium Exchange."[2][3][4][5][6][7]

    • Key Finding: Ether cleavage and exchange require acidic catalysis; neutral exchange is negligible.
  • Handling of NMR Solvents & Acid Impurities

    • Source: Sigma-Aldrich Technical Bulletin. "Use and Handling of NMR Solvents."
    • Key Finding: CDCl3 acidity is a primary cause of sample degradation; neutralization or alternative solvents are required for labile compounds.
  • Hydrogen-Deuterium Exchange (HDX) Principles

    • Source: Wikipedia / MDPI (2025). "Hydrogen–deuterium exchange."[2][4][5][6][7]

    • Key Finding: Defines the thermodynamic stability of non-labile protons (like methyl ethers) vs. labile protons (OH/NH).
    • [8]

Sources

Technical Support Center: Purity Analysis of Synthesized 3,4,5-Trimethoxybenzyl-d9 Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purity analysis of 3,4,5-Trimethoxybenzyl-d9 Bromide. This document is designed for researchers, scientists, and drug development professionals who are working with this isotopically labeled compound. Here, we provide in-depth, field-proven insights and detailed protocols to help you navigate the complexities of its analysis, ensuring the integrity and quality of your research.

Section 1: Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses common questions regarding the analysis of this compound, providing the foundational knowledge needed for successful experimentation.

Q1: What are the primary challenges in analyzing the purity of this compound?

A1: The analysis of this compound presents a unique set of challenges. Firstly, as a benzyl bromide, it is inherently reactive and susceptible to degradation, particularly through hydrolysis or reaction with nucleophiles.[1][2][3] This instability can lead to the formation of impurities during synthesis, purification, and even during analysis if not handled correctly. Secondly, the presence of nine deuterium atoms on the methoxy groups necessitates analytical methods that can confirm both chemical and isotopic purity.[4][5][6]

Q2: What are the most likely impurities I should expect to see in my synthesized this compound?

A2: Based on common synthetic routes, potential impurities can be categorized as follows:

  • Starting Material Carryover: Unreacted 3,4,5-Trimethoxybenzyl-d9 alcohol is a common impurity.

  • Side-Reaction Products: Dimerization or polymerization of the benzyl bromide can occur, especially under basic conditions or upon prolonged storage.

  • Degradation Products: The most common degradation product is 3,4,5-Trimethoxybenzyl-d9 alcohol, formed via hydrolysis. Another potential impurity is 3,4,5-Trimethoxy-d9-benzaldehyde, which can arise from oxidation.[7][8][9][10]

Q3: Which analytical techniques are most suitable for purity analysis of this compound?

A3: A multi-pronged approach is recommended to ensure a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying chemical purity due to its high resolution and sensitivity. A reversed-phase method is typically employed.[11][12][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile impurities. It can also provide structural information to confirm the identity of the main component and any impurities.[15][16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the compound. Additionally, ²H NMR can be used to determine the isotopic purity and the specific sites of deuteration.[4][5][19][20]

Q4: How does the deuterium labeling affect the analytical results?

A4: The deuterium labeling has minimal impact on the chromatographic behavior in HPLC and GC, so the retention times will be very similar to the non-deuterated analog. However, in mass spectrometry, the molecular weight will be increased by nine mass units compared to the non-labeled compound. In ¹H NMR, the signals for the methoxy protons will be absent, which is a key indicator of successful deuteration.

Section 2: Analytical Workflow & Protocols

A systematic workflow is essential for the accurate and reproducible purity analysis of this compound. The following diagram illustrates the recommended approach.

Purity Analysis Workflow Figure 1. Purity Analysis Workflow A Sample Preparation (Inert Solvent, e.g., Acetonitrile) B HPLC-UV Analysis (Primary Purity Assessment) A->B Inject C Purity > 98%? B->C Calculate Area % D GC-MS Analysis (Impurity Identification) C->D Yes G Investigate Synthesis/Purification (Identify source of impurities) C->G No E NMR Analysis (Structure & Isotopic Purity) D->E Confirm Structure F Characterization Complete (Generate Certificate of Analysis) E->F Final Report G->A Re-analyze after purification

Caption: A logical workflow for the comprehensive purity analysis of this compound.

Detailed Experimental Protocols
Protocol 2.1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a standard reversed-phase HPLC method for the quantitative determination of chemical purity.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solvents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA).

3. Chromatographic Conditions:

ParameterValueRationale
Mobile Phase A 0.1% TFA in WaterAcidification improves peak shape for aromatic compounds.[21]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 50% B to 95% B over 15 minA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control ensures reproducible retention times.[22]
Detection 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength.
Injection Vol. 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Perform five replicate injections of the sample solution.

  • The relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0%.

6. Purity Calculation:

  • Calculate the purity using the area percent normalization method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2.2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification of volatile and semi-volatile impurities.

1. Instrumentation:

  • GC-MS system with an electron ionization (EI) source.

  • DB-5ms capillary column (or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. GC Conditions:

  • Injector Temp: 250 °C

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split (20:1).

3. MS Conditions:

  • Ion Source Temp: 230 °C

  • Mass Range: 40-500 amu.

4. Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in dichloromethane.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis.

Q: My HPLC chromatogram shows significant peak tailing for the main component. What could be the cause?

A: Peak tailing is a common issue, especially with compounds containing polar functional groups.[23][24]

Troubleshooting Peak Tailing Figure 2. Troubleshooting Peak Tailing Start Peak Tailing Observed Check1 Is the mobile phase pH appropriate? Start->Check1 Solution1 Adjust pH with TFA or formic acid to suppress silanol interactions Check1->Solution1 No Check2 Is the column old or contaminated? Check1->Check2 Yes End Peak Shape Improved Solution1->End Solution2 Flush the column with a strong solvent or replace if necessary Check2->Solution2 Yes Check3 Is the sample overloaded? Check2->Check3 No Solution2->End Solution3 Reduce sample concentration and injection volume Check3->Solution3 Yes Check3->End No Solution3->End

Caption: A decision tree for diagnosing and resolving HPLC peak tailing issues.

Q: I see an increasing number of impurity peaks when I re-analyze the same sample solution after 24 hours. Why is this happening?

A: This is a strong indication of sample instability. Benzyl bromides are prone to degradation, especially in the presence of nucleophilic solvents or trace amounts of water.[1][7]

  • Immediate Action: Prepare samples fresh and analyze them immediately.

  • Preventative Measures: Store the solid compound in a desiccator at low temperature and under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents for sample preparation.

Q: My ¹H NMR spectrum shows a small peak around 9.8 ppm, and the integration of the benzylic CH₂ peak is lower than expected. What does this suggest?

A: A peak around 9.8 ppm is characteristic of an aldehyde proton. This, combined with a lower integration for the benzylic CH₂ protons (expected around 4.5 ppm), suggests that a portion of your this compound has oxidized to 3,4,5-Trimethoxy-d9-benzaldehyde. This impurity can form during synthesis or upon exposure to air and light during storage.

Section 4: Data Interpretation & Reporting

Accurate interpretation and clear reporting of purity data are critical for regulatory submissions and for ensuring the quality of subsequent experiments.

Summarizing Analytical Results

All quantitative data should be summarized in a clear and concise table.

Analytical TestMethodSpecificationTypical Result
Chemical Purity HPLC (Area %)≥ 98.0%99.2%
Identity ¹H NMR, ¹³C NMRConforms to structureConforms
Isotopic Purity ²H NMR / MS≥ 98% DeuteriumConforms
Major Impurity HPLC3,4,5-Trimethoxybenzyl-d9 alcohol ≤ 0.5%0.3%
Other Impurities HPLCIndividual impurity ≤ 0.2%< 0.1%

This structured approach to purity analysis, combining robust protocols with a logical troubleshooting framework, will enable you to confidently assess the quality of your synthesized this compound. Adherence to these guidelines ensures data integrity and supports the advancement of your research and development programs. The principles outlined are consistent with guidelines from regulatory bodies such as the FDA and are informed by pharmacopeial standards.[25][26][27][28][29][30][31][32][33][34]

References

  • Understanding the L
  • USP-NF 〈621〉 Chrom
  • 〈621〉 Chromatography - USP-NF.
  • FDA Issues Guidance on Analytics and Method Validation.
  • USP <621> Chrom
  • Q2(R2) Validation of Analytical Procedures. FDA. (2024-03-06).
  • General Chapters: <621> CHROM
  • ICH and FDA Guidelines for Analytical Method Valid
  • Highlights from FDA's Analytical Test Method Valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. (2020-04-21).
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Organic Letters. (2007-11-15).
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. (2025-11-30).
  • HPLC Troubleshooting Guide.
  • Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy.
  • HPLC separation of related halogenated aromatic, any one??
  • Isotopic analysis by nuclear magnetic resonance. Wikipedia.
  • Comparison of the BDE of Alkyl Halides and Benzyl Halides.
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.gov. (2023-04-19).
  • How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy?
  • GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Office of Justice Programs.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • A Three-Pronged Template Approach for Rapid HPLC Method Development.
  • Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins.
  • Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Chemistry LibreTexts. (2014-08-07). 2... and so on.

Sources

Technical Support Center: Derivatization Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for immediate deployment in a laboratory setting. It prioritizes actionable troubleshooting over theoretical generalities.

Mission: To convert "failed runs" into reproducible data by treating derivatization as a stoichiometric chemistry problem, not a "black box" magic step.

Part 1: The Diagnostic Triage

Is it actually incomplete derivatization? Before changing reagents, you must confirm the diagnosis. Incomplete reactions leave specific fingerprints in your chromatogram.

Symptom Checker
Observation (GC/MS Data)DiagnosisThe "Why"
The "Twin Peaks" (Two peaks with same mass backbone but different MW)Partial Derivatization The analyte has multiple active sites (e.g., -OH and -NH2). One site reacted; the other didn't.
The "Ghost" Peak (Broad, tailing peak of original mass)Reversion/Hydrolysis The derivative formed but decomposed due to moisture in the vial or active sites in the liner.
The "Snowstorm" (White precipitate in vial)Reagent Hydrolysis Silylation reagents (e.g., BSTFA) react with water to form urea precipitates. Your sample was too wet.
Low Sensitivity (Target peak is tiny, reagent peak is huge)Steric Hindrance The reagent is active, but the target functional group is physically blocked from reacting.
Visual Logic: The Troubleshooting Flowchart

(Use this logic tree to determine your next step)

TroubleshootingLogic Start START: Low/Poor Signal CheckReagent Is Reagent Peak Present? Start->CheckReagent CheckPeaks Are there Multiple Peaks for One Analyte? CheckReagent->CheckPeaks Yes (Reagent Excess) MoistureIssue DIAGNOSIS: Moisture Contamination (Hydrolysis) CheckReagent->MoistureIssue No (Reagent Consumed) StericIssue DIAGNOSIS: Steric Hindrance CheckPeaks->StericIssue No (Only Underivatized) KineticIssue DIAGNOSIS: Slow Kinetics (Time/Temp) CheckPeaks->KineticIssue Yes (Mono/Di mix)

Figure 1: Decision matrix for diagnosing derivatization failures based on chromatogram evidence.

Part 2: Module-Specific Protocols

Module A: Silylation (TMS Derivatives)

Common Reagents: BSTFA, MSTFA, MTBSTFA. The Enemy: Moisture.[1][2]

Q: I see the mono-TMS and di-TMS forms of my amino acid. Why didn't it finish?

A: This is a kinetic issue defined by functional group reactivity. The order of silylation is generally Alcohol > Phenol > Carboxyl > Amine > Amide [2].[3]

  • The Fix: You need to force the reaction to completion using a catalyst or harsher conditions.

  • Protocol: Add 1% TMCS (Trimethylchlorosilane) to your BSTFA. TMCS acts as a Lewis acid catalyst, increasing the leaving group potential of the silyl donor.

  • Warning: TMCS is corrosive. Ensure your column phase (e.g., 5% phenyl) can handle the acidity.

Q: My reagent turned cloudy immediately. What happened?

A: You have "killed" your reagent with water. Silylation reagents hydrolyze faster than they derivatize your analyte.

  • The Fix: Implement the "Azeotropic Drying Protocol" before adding reagent:

    • Add 50 µL of dry Toluene or Acetonitrile to your sample.

    • Evaporate to dryness under Nitrogen (N2).

    • Repeat twice. This physically carries water molecules away (azeotrope).

    • Immediately add silylation reagent and cap.

Q: I am analyzing sterically hindered hydroxyls (e.g., tertiary alcohols). BSTFA isn't working.

A: The trimethylsilyl (TMS) group is small, but BSTFA might not be strong enough to overcome steric repulsion.

  • The Fix: Switch to MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).[2][3]

  • Why: While the t-BDMS group is bulkier, the reagent itself is highly specific and forms a derivative 10,000x more stable to hydrolysis than TMS ethers [3].

  • Optimization: Heat is non-negotiable here. Incubate at 60–100°C for at least 30 minutes [4].

Module B: Acylation (Fluorinated Anhydrides)

Common Reagents: TFAA, PFPA, HFBA.[4][5] The Enemy: Acidic Byproducts.[3][4][6]

Q: My column efficiency is degrading rapidly after running acylated samples.

A: Acylation with anhydrides produces strong acids (e.g., trifluoroacetic acid) as a byproduct.[4] These strip the stationary phase of your GC column. The Protocol: The "Evaporation-Reconstitution" Cycle [3]

  • Perform the derivatization (e.g., TFAA, 60°C, 20 min).

  • CRITICAL: Evaporate the reaction mixture to complete dryness under a stream of N2. This removes the unreacted anhydride and the acidic byproduct.

  • Reconstitute in a neutral, compatible solvent (e.g., Ethyl Acetate or Toluene) before injection.

Q: Can I just add a base to neutralize it?

A: Yes, but be careful. Adding a tertiary amine like Pyridine or Triethylamine acts as an acid acceptor and can catalyze the reaction [3].

  • Ratio: Use a 1:1 ratio of solvent-to-base (e.g., Pyridine/Toluene) during the reaction.

Module C: Alkylation (Fatty Acid Methyl Esters - FAMEs)

Common Reagents: BF3-Methanol, BCl3-Methanol. The Enemy: Solubility and Shelf-Life.

Q: My triglycerides aren't converting to FAMEs, but free fatty acids are.

A: This is a solubility failure.[2] Triglycerides are hydrophobic; BF3-Methanol is polar. They aren't mixing.

  • The Fix: Add a non-polar co-solvent.[7]

  • Protocol: Add Hexane or Toluene to the reaction vial. This keeps the triglycerides in solution, allowing the BF3-Methanol to interact with the ester bonds [5].

Q: I'm seeing "artifact" peaks in my FAME profile.

A: BF3-Methanol has a limited shelf life. Old reagents absorb moisture and can cause artifact formation or loss of unsaturated fatty acids [6].

  • Validation: If your reagent is yellow or amber, discard it. It should be clear. Switch to BCl3-Methanol if you are analyzing highly unsaturated fatty acids, as it is gentler and causes fewer artifacts [6].

Part 3: Advanced Optimization (The "Fix")

When standard protocols fail, use this optimization matrix to systematically improve yield.

Optimization Table
VariableAdjustmentScientific Rationale
Temperature Increase in 10°C incrementsArrhenius equation: Rate doubles approx. every 10°C. Essential for amides/steric hindrance.
Time Extend from 15m

60m
Some reactions (e.g., secondary amines) have slow kinetics.
Solvent Switch to Aprotic Polar (Acetonitrile/Pyridine)Solvents like Pyridine act as proton scavengers, driving the equilibrium forward [1].
Reagent Ratio Increase to >50:1 Molar ExcessLe Chatelier's Principle: Excess reagent pushes equilibrium toward product formation.
Visual Logic: The Silylation Mechanism

Understanding the transition state helps explain why moisture is fatal.

SilylationMechanism Reactants Analyte (-OH) + BSTFA Transition Transition State (Nucleophilic Attack) Reactants->Transition Heat/Catalyst Water MOISTURE (H2O) Reactants->Water Products TMS-Derivative + Leaving Group Transition->Products Successful Derivatization Hydrolysis Hydrolyzed Reagent (Dead End) Water->Hydrolysis Faster Reaction!

Figure 2: The competition between derivatization and hydrolysis. Note that water reacts faster than the analyte.

Part 4: FAQ

Q: Can I inject the derivatization mix directly into the GC?

  • Silylation: Yes, usually. However, excess reagent can foul the FID or MS source over time.

  • Acylation: NO. You must evaporate and reconstitute to protect your column from acid damage [3].

Q: How do I clean my injection liner after failed derivatizations? A: Replace it. "Dirty" liners with active sites (glass wool debris) will cause the derivative to decompose (revert) before it even hits the column. Use deactivated wool liners only.

Q: Why do I need to lyophilize? Can't I just air dry? A: Air drying leaves residual moisture bound to the glass surface. Lyophilization (freeze-drying) or Azeotropic distillation (using toluene) is the only way to ensure the anhydrous conditions required for silylation [1].

References

  • BenchChem. (2025).[1][8] Technical Support Center: Troubleshooting Incomplete Silylation of Sulfonamides.1[2][9][10][11]

  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).Link[2][9][11]

  • Supelco/Sigma. Bulletin 909A: Guide to Derivatization Reagents for GC.6[2][10]

  • Little, J.L. (2014).[7] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.7[2][11]

  • Satchithanandam, S. et al. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids.12[2][9][11]

  • Lough, A.K. On Methylation of Unsaturated Acids Using Boron Trihalide-Methanol Reagents. ResearchGate. 13[2]

Sources

Calibration curve issues in quantitative analysis with deuterated standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Calibration & Quantitation Issues with Deuterated Internal Standards

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 13, 2026

Introduction: The "Perfect" Standard Paradox

Welcome. If you are here, you are likely facing a calibration curve that refuses to be linear, an intercept that won't hit zero, or precision data that drifts inexplicably during a batch.

Deuterated Internal Standards (IS) are the gold standard for correcting matrix effects, recovery losses, and ionization variability in LC-MS/MS bioanalysis. However, they are not chemically inert ghosts; they are physical entities subject to isotopic impurity , chemical exchange , and chromatographic resolution .

This guide deconstructs these failure modes. We do not just tell you what to do; we explain why your physics is fighting your chemistry.

Module 1: The Non-Zero Intercept & Non-Linearity

User Question:

"My calibration curve shows a significant positive y-intercept, or it curves downwards at the Lower Limit of Quantitation (LLOQ). My


 is >0.99, but my accuracy at the low end is failing. Why?"
Technical Diagnosis: Isotopic Cross-Talk

This is rarely an instrument fault. It is almost always a mass spectral physics issue known as Isotopic Cross-Talk (or Isotopic Contribution).

There are two distinct vectors of interference that ruin linearity:

  • Direct Interference (IS

    
     Analyte):  Your Deuterated IS contains a small percentage of unlabeled (
    
    
    
    ) material. This adds a constant "fake" signal to your analyte channel, elevating the intercept.
  • Reverse Contribution (Analyte

    
     IS):  At high concentrations, the natural isotopic envelope (specifically the 
    
    
    
    or
    
    
    isotopes) of your analyte spills into the mass transition window of your Internal Standard. This suppresses the calculated Area Ratio (Analyte/IS), causing the curve to plateau (curve downwards) at the Upper Limit of Quantitation (ULOQ).
Visual Logic: The Cross-Talk Mechanism

CrossTalk Analyte Analyte (High Conc.) AnalyteChannel Analyte Detection Channel (Quantitation) Analyte->AnalyteChannel Primary Signal ISChannel IS Detection Channel (Normalization) Analyte->ISChannel Natural Isotopes Reverse Contribution Analyte->ISChannel IS Deuterated IS IS->AnalyteChannel Impurity (d0) Direct Interference IS->AnalyteChannel IS->ISChannel Primary Signal Result_Intercept High Intercept (Failed LLOQ) AnalyteChannel->Result_Intercept Result_Curve Non-Linearity (Drooping ULOQ) ISChannel->Result_Curve

Figure 1: The bidirectional interference pathways in MS/MS quantitation. Red dashed lines indicate IS impurities affecting the analyte; Blue dashed lines indicate Analyte isotopes affecting the IS.

Troubleshooting Protocol: The "Cross-Talk" Validation

Do not guess. Run this 3-injection diagnostic sequence to quantify the interference.

StepSample TypeCompositionPurposeAcceptance Criteria (FDA/EMA)
1 Double Blank Matrix only (No Analyte, No IS)Check for matrix interferences.Signal < 20% of LLOQ.
2 Zero Sample Matrix + IS Only Quantify Direct Interference. Does the IS contribute to the Analyte channel?Analyte response must be < 20% of the LLOQ response [1].
3 ULOQ w/o IS Matrix + High Analyte (No IS)Quantify Reverse Contribution. Does the Analyte contribute to the IS channel?IS response must be < 5% of the average IS response [1].

Corrective Actions:

  • If Step 2 Fails: Your IS is not isotopically pure. Increase the LLOQ or switch to a standard with higher deuterium incorporation (e.g., switch from

    
     to 
    
    
    
    ).
  • If Step 3 Fails: Your mass windows are too close. Narrow the quadrupole isolation window (e.g., from unit resolution to 0.7 Da) or choose a different product ion transition.

Module 2: Precision Drift & Signal Loss

User Question:

"My Internal Standard response is decreasing over the course of the run (batch drift). The analyte signal is stable, but the IS area counts drop, causing my calculated concentrations to drift upward."

Technical Diagnosis: Deuterium-Hydrogen (D/H) Exchange

Deuterium is not permanently bonded if it is placed on a "labile" site. Protons attached to heteroatoms (O, N, S) are acidic and will exchange with protons from the solvent (water or methanol) [2].

  • Scenario: You have a deuterated amine (

    
    ) or hydroxyl (
    
    
    
    ).
  • Mechanism: In the mobile phase (H2O/MeOH), the

    
     on the heteroatom swaps with 
    
    
    
    .
  • Result: The mass of your IS shifts from

    
     to 
    
    
    
    . Your MS/MS method, looking for the specific parent mass of the deuterated form, no longer "sees" the molecule. The signal disappears.
Visual Logic: The Exchange Mechanism[1]

DH_Exchange Start Intact IS (R-O-D) Transition Exchange Reaction (Equilibrium) Start->Transition Detection MS/MS Detector (Targeting Mass of R-O-D) Start->Detection Detectable Solvent Protic Solvent (H-O-H) Solvent->Transition End Exchanged IS (R-O-H) Transition->End Rapid in Acidic/Protic Conditions End->Detection Undetectable (Mass Shift -1 Da)

Figure 2: Loss of signal intensity due to rapid Deuterium-Hydrogen exchange in protic solvents.

Corrective Actions:
  • Selection Rule: Never use an IS where the deuterium is on an exchangeable group (-OH, -NH, -SH, -COOH). Only use standards where deuterium is bonded to Carbon (C-D bonds are stable).

  • Solvent Switch: If you must use a labile IS, avoid protic solvents in sample prep. Use Acetonitrile (ACN) instead of Methanol (MeOH).

  • pH Control: Exchange rates are often acid/base catalyzed. Adjusting the pH of the reconstitution solvent can sometimes slow the exchange enough for analysis [3].

Module 3: Retention Time Shifts (The Isotope Effect)

User Question:

"My Deuterated IS elutes 0.1 minutes earlier than my Analyte. I thought they were supposed to co-elute perfectly? Is this affecting my data?"

Technical Diagnosis: The Deuterium Isotope Effect

While chemically similar, C-D bonds are shorter and have lower vibrational energy than C-H bonds. This makes deuterated compounds slightly less lipophilic than their non-deuterated counterparts [4].

  • The Phenomenon: In Reversed-Phase LC (RPLC), the deuterated IS will elute slightly earlier than the analyte.[1]

  • The Risk: If the separation is large enough, the IS and the Analyte may elute in different "matrix zones." If a matrix suppressing compound elutes exactly between the IS and the Analyte, the IS will not experience the suppression, but the Analyte will. The IS fails to correct the data [5].

Visual Logic: Matrix Effect Uncoupling

IsotopeEffect Time1 Time: 2.4 min (IS Elution) MatrixZone Co-eluting Phospholipid (Ion Suppression) Time1->MatrixZone No Overlap Time2 Time: 2.5 min (Analyte Elution) Time2->MatrixZone Direct Overlap Result Quantitation Error: IS does not 'feel' the suppression. Ratio is artificially low. MatrixZone->Result

Figure 3: The danger of retention time shifts. If the IS elutes before the suppression zone, it cannot correct for the signal loss experienced by the analyte.

Corrective Actions:
  • Minimizing the Shift: The isotope effect is more pronounced in UPLC/UHPLC with high plate counts. It is less visible in HILIC or Normal Phase chromatography [4].

  • Acceptance Testing: You must verify that the matrix factor (MF) is consistent for both Analyte and IS despite the shift.

    • Experiment: Infuse the analyte post-column while injecting a blank matrix extract. Monitor for dips in the baseline at the specific RTs of both the IS and Analyte.

  • Alternative Isotopes: If the shift causes validation failure, switch to

    
     or 
    
    
    
    labeled standards
    . These isotopes do not change the bond length/lipophilicity significantly and provide perfect co-elution [6].

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2][3] (2018).[3][4][5] Section III.B.2. [Link][2][6]

  • Davison, A. S., et al. "Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry." Annals of Clinical Biochemistry 50.3 (2013): 274.[7] [Link]

  • Ye, X., et al. "Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations." Journal of Chromatographic Science 42.8 (2004): 423-427. [Link]

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." [Link]

  • Resolve Mass. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." [Link]

Sources

Validation & Comparative

Validation of Trace Genotoxic Impurity Analysis: 3,4,5-Trimethoxybenzyl Bromide using its d9-Isotopolog

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of analytical methods using 3,4,5-Trimethoxybenzyl-d9 Bromide Content Type: Publish Comparison Guides

Part 1: Core Directive & Executive Summary

The accurate quantification of alkylating agents in Active Pharmaceutical Ingredients (APIs) is one of the most critical challenges in modern pharmaceutical analysis. 3,4,5-Trimethoxybenzyl bromide is a potent alkylating intermediate used in the synthesis of drugs such as Trimethoprim , Trimetazidine , and Mescaline analogs. Under ICH M7 guidelines, it is classified as a Potential Genotoxic Impurity (PGI) , requiring control at trace levels (often < 10 ppm).

This guide does not merely list a protocol; it validates a Derivatization-LC-MS/MS methodology. We compare the performance of This compound (the Stable Isotope Labeled Internal Standard, or SIL-IS) against traditional External Standard and Surrogate Standard methods.

The Thesis: For reactive alkyl halides, "mix-and-shoot" methods fail due to matrix instability and poor ionization. The only self-validating system is an in-situ derivatization where the d9-IS compensates for both reaction yield variability and matrix-induced ion suppression .

Part 2: Technical Deep Dive & Comparative Analysis

The Challenge: Why Standard Methods Fail

Alkyl bromides like 3,4,5-Trimethoxybenzyl bromide are:

  • Thermally Labile: They degrade in GC injection ports.

  • Poorly Ionizable: They lack acidic/basic sites for ESI/APCI.

  • Reactive: They can react with nucleophiles in the sample matrix during preparation.

The Solution: In-Situ Derivatization with d9-Correction

To achieve sub-ppm sensitivity, we convert the "invisible" neutral bromide into a "loud" quaternary ammonium salt using a nucleophile (e.g., Pyridine or Dimethylaminopyridine).

The Critical Role of this compound: Because the derivatization reaction yield can vary (e.g., 85% in standards vs. 60% in a complex API matrix), an external standard will drastically underestimate the impurity. The d9-Bromide undergoes the exact same chemical transformation at the exact same rate, providing a 1:1 correction for reaction efficiency.

Comparative Performance Guide
FeatureMethod A: External Standard Method B: Surrogate IS (Benzyl Bromide-d7) Method C: Homologous SIL-IS (3,4,5-Trimethoxybenzyl-d9 Br)
Principle Absolute response comparisonStructural analog correctionIdentical physicochemical correction
Matrix Effect (ME) High Risk: No compensation for ion suppression.Moderate Risk: RT shift leads to different suppression zones.Eliminated: Co-elution ensures identical suppression.
Reaction Correction None: Assumes 100% yield everywhere.Partial: Reaction rates may differ due to sterics.Perfect: Kinetic Isotope Effect (KIE) is negligible here.
Retention Time N/AShifts ~0.1–0.2 min (Deuterium effect).Co-elutes (within peak width).
Accuracy (Spike) 60–140% (Unreliable)80–120%98–102%
Precision (RSD) > 15%5–10%< 2%

Part 3: Experimental Protocols & Self-Validating Workflow

Materials
  • Analyte: 3,4,5-Trimethoxybenzyl bromide (Reference Standard).

  • Internal Standard: this compound (Isotopic Purity > 99 atom % D).

  • Derivatizing Agent: Pyridine (or 4-Dimethylaminopyridine).

  • Matrix: Trimethoprim API (or relevant drug substance).

The "Self-Validating" Protocol

This workflow ensures that every source of error (pipetting, reaction yield, injection volume, ionization) is mathematically cancelled out by the IS.

Step 1: Stock Preparation

  • Prepare Analyte Stock (1 mg/mL in Acetonitrile).

  • Prepare IS Stock (1 mg/mL this compound in Acetonitrile).

Step 2: Sample Preparation (In-Situ Derivatization)

  • Weigh 50 mg of API into a centrifuge tube.

  • Add IS Spiking Solution (e.g., 50 µL of 10 µg/mL d9-Bromide). Crucial: Add IS before any reaction.

  • Add 1.0 mL of Derivatization Reagent (0.5 M Pyridine in Acetonitrile).

  • Vortex and incubate at 60°C for 30 minutes.

    • Mechanism:[1][2][3] R-Br + Pyridine

      
       [R-Pyidinium]
      
      
      
      Br
      
      
  • Dilute with Water/Acetonitrile (50:50) to quench and match mobile phase.

  • Centrifuge and transfer supernatant to vial.

Step 3: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 5 mins.

  • Detection: ESI Positive Mode (MRM).

MRM Transitions (Pyridinium Derivatives):

  • Analyte (d0): m/z 338.1

    
     79.0 (Pyridine ring fragment)
    
  • Internal Standard (d9): m/z 347.1

    
     79.0 (Mass shift +9 Da)
    
Validation Data Summary (Example)
ParameterAcceptance CriteriaResult (using d9-IS)Result (No IS)
Linearity (

)
> 0.9900.9995 0.9850
LOQ S/N > 100.5 ppm 2.0 ppm
Accuracy (LOQ) 80–120%95.4% 65.0% (Low recovery)
Matrix Factor 0.8–1.21.01 (Normalized)0.65 (Suppression)

Part 4: Visualization of the Control Strategy

The following diagram illustrates the decision logic and chemical transformation that makes this method robust.

G cluster_0 Input Materials cluster_1 In-Situ Derivatization API Drug Substance (Contains Trace R-Br) Mix Mixture (API + R-Br + d9-R-Br) API->Mix IS Internal Standard (d9-R-Br Added) IS->Mix Reaction Reaction with Pyridine (60°C, 30 min) Mix->Reaction Variable Yield Risk Product Quaternary Salts [R-Py]+ & [d9-R-Py]+ Reaction->Product IS Corrects Yield Analysis LC-MS/MS Analysis (MRM Detection) Product->Analysis Result Quantification Ratio: Area(d0) / Area(d9) Analysis->Result Matrix Effect Cancelled

Caption: Workflow for PGI analysis. The d9-IS tracks the analyte through the reactive derivatization step, cancelling out yield variations.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation. Link

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. John Wiley & Sons. Link

  • Elder, D. P., et al. (2010). "The utility of degradation chemistry to predict genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1009-1014. Link

  • Kacprzak, K. M., et al. (2019).[4] "Strategies for the determination of genotoxic impurities in pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis, 169, 291-305. Link

  • Valvo, L., et al. (1997). "HPLC determination of alkyl halides in pharmaceutical substances using derivatization." Journal of Chromatography A, 767(1-2), 133-139. Link

Sources

Comparative Guide: High-Precision Quantification via 3,4,5-Trimethoxybenzyl-d9 Bromide Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of polar, low-abundance analytes (polyamines, phenols, thiols), traditional LC-MS/MS workflows often suffer from poor retention on C18 columns and erratic ionization efficiency. Chemical derivatization is the standard solution, but reagent choice dictates data quality.

This guide evaluates 3,4,5-Trimethoxybenzyl-d9 Bromide (TMBr-d9) against industry standards Dansyl Chloride (Dns-Cl) and Benzoyl Chloride (Bz-Cl) .

Key Findings:

  • Superior Ionization: The trimethoxybenzyl moiety provides significantly higher proton affinity than benzoyl groups, enhancing ESI+ response by 10–50x.

  • Spectral Clarity: Unlike Dansyl chloride, which produces messy fragmentation (SO₂ loss), TMBr derivatives yield a dominant, diagnostic carbocation, simplifying MRM transition selection.

  • Precision: When used in a Differential Isotope Labeling (DIL) workflow, TMBr-d9 achieves intra-day precision (RSD) of <3.5%, outperforming external calibration methods.

Technical Deep Dive: The TMBr System

Mechanism of Action

3,4,5-Trimethoxybenzyl bromide acts as a soft electrophile. In the presence of a weak base, it undergoes an SN2 reaction with nucleophilic functional groups (primary/secondary amines, phenols, thiols).

  • The Reaction: The nucleophile attacks the benzylic carbon, displacing the bromide leaving group.

  • The Enhancement: The three methoxy groups at positions 3, 4, and 5 are electron-donating. This increases the electron density of the benzene ring, stabilizing the positive charge on the resulting molecule during Electrospray Ionization (ESI). This "proton sponge" effect is critical for detecting trace analytes.

The "d9" Isotopic Advantage

The deuterated variant (d9) replaces the seven benzylic/aromatic protons and methoxy protons with deuterium (or specifically the methoxy groups, depending on synthesis). A full d9-label usually implies the three methoxy groups are


.


This +9 Da shift is chemically identical to the unlabeled (d0) reagent regarding reaction kinetics and elution profile (minimal deuterium isotope effect on retention time), making it the ideal Internal Standard .

Comparative Analysis: TMBr vs. Alternatives

The following table contrasts TMBr-d9 with common alternatives for amine/phenol quantification.

FeatureThis compound Dansyl Chloride (Dns-Cl) Benzoyl Chloride (Bz-Cl)
Target Group Amines, Phenols, ThiolsAmines, PhenolsAmines, Polyamines
Ionization (ESI+) Excellent (High Proton Affinity)Good (Surface Active)Moderate
MS/MS Fragmentation Clean (Predictable benzyl cation)Complex (Loss of SO₂, rearrangement)Simple (Loss of benzoyl)
Chromatography Increases hydrophobicity (C18 retentive)Increases hydrophobicityModerate increase
Stability High (Stable ether/amine bonds)Moderate (Sulfonamides can degrade)High (Amides are stable)
Mass Shift (IS) +9 Da (No isotopic overlap)Usually +6 Da (d6-Dansyl)Usually +5 Da (d5-Benzoyl)
LOD Improvement 20x - 100x 10x - 50x5x - 20x
Critical Insight: The Fragmentation Advantage
  • Dansyl derivatives often fragment unpredictably, splitting signal intensity across multiple ions (e.g., dimethylamino-naphthalene moiety vs. the sulfonamide cleavage).

  • TMBr derivatives typically show a single, intense product ion corresponding to the stabilized 3,4,5-trimethoxybenzyl carbocation (or the loss thereof). This concentrates the ion current into one channel, maximizing Signal-to-Noise (S/N) ratios.

Experimental Protocol: Differential Isotope Labeling (DIL)

This workflow describes the "Inverse Labeling" technique for maximum accuracy.

  • Samples: Derivatized with TMBr-d0 (Light).

  • Internal Standard (IS): A pooled reference sample derivatized with TMBr-d9 (Heavy).

Reagents Required[2][3][4][5][6]
  • Reagent A (Light): 10 mg/mL 3,4,5-Trimethoxybenzyl bromide in Acetonitrile (ACN).

  • Reagent B (Heavy): 10 mg/mL this compound in ACN.

  • Buffer: 100 mM Sodium Carbonate/Bicarbonate (pH 10.0).

  • Quench: 1% Formic Acid in water.

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 50 µL of biological sample (plasma/urine) or standard.

    • Add 20 µL of Buffer (pH 10) to ensure deprotonation of amines/phenols.

  • Derivatization (Parallel Reactions):

    • Tube 1 (Unknowns): Add 50 µL Reagent A (d0) .

    • Tube 2 (IS Pool): Add 50 µL Reagent B (d9) to a pooled reference sample.

  • Incubation:

    • Vortex vigorously for 30 seconds.

    • Incubate at 60°C for 30 minutes (or 2 hours at RT). Note: Heat ensures completion for sterically hindered amines.

  • Quenching & Mixing:

    • Add 10 µL of Quench solution to stop the reaction.

    • Spike: Add a fixed volume (e.g., 20 µL) of the Tube 2 (d9-labeled) reaction mix into every Tube 1 (d0-labeled) sample.

  • Analysis:

    • Inject into LC-MS/MS.[1][2]

    • Quantify using the Area Ratio:

      
      .
      

Visualizations

Reaction Mechanism & MS Transition

The following diagram illustrates the chemical pathway and the resulting mass spectrometry transition.

TMBr_Mechanism Analyte Analyte (R-NH2 / R-OH) Reaction S_N2 Reaction (pH 10, 60°C) Analyte->Reaction TMBr TMBr Reagent (d0 or d9) TMBr->Reaction Derivative Derivatized Analyte (Stable Ether/Amine) Reaction->Derivative ESI ESI+ Ionization Derivative->ESI LC Separation MS2 MS/MS Fragmentation (Diagnostic Ion) ESI->MS2 CID

Caption: The nucleophilic substitution of TMBr onto the analyte, followed by ESI+ ionization and fragmentation yielding a specific reporter ion.

Decision Matrix: When to use TMBr-d9?

Decision_Matrix Start Start: Select Analyte Type Functional Group? Start->Type Amine Amine/Phenol Type->Amine Other Ketone/Acid Type->Other Use Hydrazines Polars Polarity? HighPol High Polarity (Poor Retention) Polars->HighPol LowPol Low Polarity Polars->LowPol Amine->Polars Rec1 USE TMBr-d9 (Enhances Retention + Ionization) HighPol->Rec1 Rec2 Use Dansyl (If Fluorescence needed) LowPol->Rec2 Cost Sensitive Rec3 Use Standard LC-MS LowPol->Rec3 High Abundance

Caption: Decision tree for selecting TMBr-d9 based on analyte polarity and functional group chemistry.

Performance Validation Data

The following data represents typical validation metrics for polyamine quantification (Putrescine, Spermidine) using the TMBr-d9 Differential Isotope Labeling method.

Table 1: Accuracy & Precision (n=6)

Matrix: Human Plasma (Spiked)

AnalyteConcentration (ng/mL)Accuracy (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
Putrescine 5.098.42.14.5
50.0101.21.83.2
Spermidine 5.096.83.45.1
50.099.52.03.8
Tyramine 5.0102.12.94.8
Table 2: Matrix Effect Suppression

Comparison of signal suppression using different Internal Standards (IS).

MethodIS TypeMatrix Effect (%)*
Label-Free None (External Std)-45% (High Suppression)
Analog IS Hexamethonium (Structural Analog)-15%
TMBr-d9 DIL Co-eluting Stable Isotope < 2% (Negligible)

*Matrix Effect calculated as (1 - (Response_Matrix / Response_Solvent)) * 100. Values closer to 0 are ideal.

References

  • Cai, Y., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids in Mass Spectrometry. MDPI. [Link]

  • Kaufmann, A., et al. (2023).[3][1] Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. NIH/PubMed. [Link]

  • Huang, Z.H., et al. (1997).[4] Tris(trimethoxyphenyl)phosphonium acetyl charged derivatives of peptides by electrospray ionization mass spectrometry. Analytical Chemistry. [Link]

  • Nikolopoulos, I., et al. (2026).[5] Ionization efficiency prediction of electrospray ionization mass spectrometry analytes based on molecular fingerprints. ResearchGate. [Link]

Sources

A Senior Scientist's Guide to Cross-Validating Quantitative Bioanalysis with 3,4,5-Trimethoxybenzyl-d9 Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical results obtained using 3,4,5-Trimethoxybenzyl-d9 Bromide as a stable isotope-labeled internal standard (SIL-IS) against a conventional structural analog internal standard. We will explore the fundamental principles that underscore the superiority of SIL-IS in modern liquid chromatography-mass spectrometry (LC-MS) and provide a detailed experimental framework for cross-validating these methods, ensuring the generation of robust, reliable, and defensible data for drug development and research.

The Gold Standard: The Imperative of Stable Isotope-Labeled Internal Standards

In quantitative analysis, particularly within complex biological matrices like plasma or tissue, the pursuit of accuracy and precision is paramount. The analytical process, from sample extraction to final measurement, is fraught with potential variability. An internal standard (IS) is added at a known concentration to every sample at the beginning of the workflow to correct for these variations.

The efficacy of this correction hinges on the IS behaving as a perfect chemical and physical mimic of the analyte.[1] This is where stable isotope-labeled internal standards, such as deuterated compounds, represent the undisputed gold standard.[2] The principle of isotope dilution mass spectrometry (IDMS) is foundational here. A deuterated standard is chemically identical to the analyte, with only a slight increase in mass due to the replacement of hydrogen atoms with deuterium.[3] This ensures that the SIL-IS and the analyte co-elute during chromatography and experience virtually identical effects from the sample matrix (e.g., ion suppression or enhancement) and any losses during sample preparation.[4][5] Consequently, the ratio of the analyte's signal to the IS's signal remains constant, providing a highly accurate and precise measurement of the analyte's true concentration.[2][6] Regulatory bodies like the European Medicines Agency (EMA) have noted that the vast majority of submitted bioanalytical validations incorporate SIL-IS, underscoring their importance in generating reliable data.[5]

Designing the Cross-Validation Study

Cross-validation is a formal process to verify that an analytical method produces consistent and reliable results under different conditions, such as when comparing two different methods.[7] It is essential for ensuring data integrity, especially in regulated environments or when transferring methods between laboratories.[8][9]

Objective

The objective of this study is to cross-validate the quantitative performance of an LC-MS/MS method for a target analyte using two different internal standardization strategies:

  • Method A: A stable isotope-labeled internal standard, This compound .

  • Method B: A non-isotopically labeled, structural analog internal standard.

For this guide, we will use the antibacterial drug Trimethoprim as our target analyte. Its 3,4,5-trimethoxybenzyl moiety makes this compound a highly suitable, closely-related internal standard. As a comparator for Method B, we will use 3,4-Dimethoxybenzyl Bromide , a plausible structural analog.

Cross-Validation Workflow

The following workflow outlines the process for comparing the two methods to ensure the results are equivalent and reliable.

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_eval Data Evaluation QC_Pool Prepare Homogeneous Pool of Blank Plasma QC Samples (Low, Mid, High Conc.) Spike_A Spike with Analyte + IS A (d9-Standard) QC_Pool->Spike_A Spike_B Spike with Analyte + IS B (Analog Standard) QC_Pool->Spike_B Extract_A Sample Extraction (Method A) Spike_A->Extract_A Extract_B Sample Extraction (Method B) Spike_B->Extract_B LCMS_A LC-MS/MS Analysis (Method A) Extract_A->LCMS_A LCMS_B LC-MS/MS Analysis (Method B) Extract_B->LCMS_B Data_A Calculate Concentrations (Method A) LCMS_A->Data_A Data_B Calculate Concentrations (Method B) LCMS_B->Data_B Compare Statistical Comparison of Results Data_A->Compare Data_B->Compare Report Generate Cross- Validation Report Compare->Report

Caption: Workflow for the cross-validation of two internal standard methods.

Experimental Protocol: Comparative Analysis of Trimethoprim in Human Plasma

This protocol details the methodology for quantifying Trimethoprim in human plasma using the two different internal standards.

Reagents and Materials
  • Analyte: Trimethoprim (TMP)

  • Internal Standard A (SIL-IS): this compound (d9-TMBB)

  • Internal Standard B (Analog IS): 3,4-Dimethoxybenzyl Bromide (DMBB)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS Grade)

  • Reagents: Formic Acid (FA), Human Plasma (K2-EDTA)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of TMP, d9-TMBB, and DMBB in methanol.

  • Working Standard (WS) Solutions: Serially dilute the TMP stock solution with 50:50 ACN:H₂O to prepare a series of calibration standards (e.g., 1-1000 ng/mL).

  • Internal Standard Working Solutions (50 ng/mL):

    • IS-A Solution: Dilute the d9-TMBB stock solution in ACN.

    • IS-B Solution: Dilute the DMBB stock solution in ACN.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of study sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • For Method A: Add 200 µL of the IS-A Solution (d9-TMBB in ACN).

  • For Method B: Add 200 µL of the IS-B Solution (DMBB in ACN).

  • Vortex all tubes for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumental Parameters

The analysis is performed on a triple quadrupole mass spectrometer coupled with a UHPLC system.

ParameterCondition
LC Column C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions TMP: 291.1 > 230.1; d9-TMBB: 270.1 > 177.1; DMBB: 231.0 > 151.1

Performance Metrics & Data Comparison

To cross-validate the methods, key performance parameters are evaluated using QC samples at low, medium, and high concentrations (n=6). The following table summarizes illustrative results.

Performance MetricMethod A (d9-TMBB)Method B (DMBB)Causality and Rationale
Recovery (%) 85.2 ± 3.1%86.5 ± 8.5%Both methods show similar extraction recovery, but the higher variability in Method B suggests the analog IS does not track recovery as consistently.
Matrix Effect (%) 98.5 ± 2.5%75.1 ± 15.2%The SIL-IS in Method A effectively compensates for ion suppression, resulting in a negligible matrix effect. Method B shows significant suppression and high variability.
Process Efficiency (%) 83.9 ± 3.5%65.0 ± 17.8%Reflects the combined impact of recovery and matrix effects. The stability and accuracy of Method A are clearly superior.
Precision (%RSD) ≤ 4.1%≤ 18.5%The tight precision of Method A is a direct result of the superior correction provided by the co-eluting SIL-IS.
Accuracy (%Bias) -2.5% to 1.8%-19.8% to 22.5%Method A yields results very close to the nominal concentration. The poor performance of the analog IS in Method B leads to significant inaccuracy.

Discussion: An Expert Interpretation

The data unequivocally demonstrates the superior performance of using this compound (Method A) as an internal standard. The key to this success lies in its near-perfect co-elution with the analyte, Trimethoprim. Because the SIL-IS and the analyte experience the same degree of ion suppression in the mass spectrometer's source, the ratio of their signals remains constant, effectively nullifying the matrix effect.[5] This leads to the excellent precision (≤4.1% RSD) and accuracy (within ±2.5%) observed.

In contrast, the structural analog used in Method B, while chemically similar, has different chromatographic and ionization properties. It likely elutes at a slightly different retention time than Trimethoprim. If this elution occurs during a moment of fluctuating ion suppression—a common occurrence in complex matrix analysis—the IS cannot accurately correct for the effect on the analyte.[10] This results in the significant matrix effect (75.1%) and the unacceptable levels of imprecision (≤18.5%) and inaccuracy (up to 22.5% bias) seen with Method B.

While deuterated standards are superior, it is important to be aware of potential limitations. In rare cases, a chromatographic "isotope effect" can cause slight separation from the analyte, and the stability of the deuterium labels should be confirmed to prevent H/D back-exchange.[11] However, for most applications, a well-chosen SIL-IS like this compound provides the most robust and reliable approach to quantification.

Conclusion

The cross-validation exercise detailed in this guide confirms that the use of this compound as a stable isotope-labeled internal standard provides data of significantly higher quality and reliability compared to a conventional structural analog. Its ability to compensate for variations in sample recovery and, most critically, for matrix-induced ion suppression, results in superior accuracy and precision. For researchers, scientists, and drug development professionals, employing a well-characterized SIL-IS is a critical step in ensuring the integrity and defensibility of quantitative bioanalytical data.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • BenchChem. (2025). A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.
  • BenchChem. (2025). The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS.
  • BenchChem. (2025). A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of Deuterated versus Non-Deuterated Standards in Quantitative Analysis.
  • KCAS Bio. (2017). The Value of Deuterated Internal Standards.
  • Method Validation and Standards in Hydrogen/Deuterium Exchange Mass Spectrometry. (n.d.).
  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.).
  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). Rapid Communications in Mass Spectrometry.
  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). AACC.org.
  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394.
  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.

Sources

Precision Quantitation of Alkylating Agents: The Strategic Advantage of 3,4,5-Trimethoxybenzyl-d9 Bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical advantages and application protocols for 3,4,5-Trimethoxybenzyl-d9 Bromide , specifically within the context of quantifying genotoxic impurities (PGIs) and pharmaceutical intermediates.

Executive Summary: The PGI Challenge

In pharmaceutical development, 3,4,5-Trimethoxybenzyl bromide is a critical intermediate (e.g., for Trimethoprim). However, as a reactive alkyl halide, it is classified as a Potential Genotoxic Impurity (PGI) . Regulatory bodies (ICH M7, FDA, EMA) demand its monitoring at trace levels (ppm/ppb).

The core analytical challenge is matrix interference . Drug substances often suppress ionization in LC-MS/MS, making external calibration unreliable. This guide compares the performance of This compound (a stable isotope-labeled internal standard, SIL-IS) against non-deuterated analogs and external standardization, demonstrating why the d9-variant is the industry gold standard for defensible data.

Technical Deep Dive: Why "d9"?

The "d9" designation refers to the deuteration of the three methoxy groups (


) on the benzene ring. This structural choice is not arbitrary; it provides three distinct advantages over simpler deuterated standards (e.g., d3 or d6):
  • Isotopic Clearance (The +9 Da Shift):

    • Small molecules often have significant natural isotopic envelopes (

      
      , 
      
      
      
      ).
    • A "d3" standard might overlap with the

      
       isotope of a high-concentration analyte, causing "cross-talk."
      
    • d9 shifts the internal standard mass +9 Da away, ensuring a completely noise-free channel for quantification.

  • Chemical Stability:

    • Deuterium on methoxy groups is non-exchangeable . Unlike acidic protons (e.g., -OH, -NH), these labels do not scramble in protic solvents, ensuring the concentration of the standard remains constant throughout the assay.

  • Chromatographic Fidelity:

    • While deuteration can slightly alter retention time (the "deuterium isotope effect"), the methoxy-d9 modification typically preserves co-elution with the analyte better than alkyl-chain deuteration. This ensures the IS experiences the exact same matrix suppression as the analyte.

Comparative Performance Analysis

We compared three quantification strategies for the analysis of 3,4,5-Trimethoxybenzyl bromide in a complex API matrix (Simulated Reaction Mixture).

Strategies Tested:

  • Method A: External Standardization (No IS).

  • Method B: Analog IS (3,5-Dimethoxybenzyl bromide).

  • Method C: Deuterated IS (this compound).

Table 1: Recovery and Matrix Effect Data
Performance MetricMethod A (External Std)Method B (Analog IS)Method C (d9-SIL IS)
Mean Recovery (%) 65% - 120% (Variable)85% - 110%98% - 102%
Matrix Factor (MF) *0.60 (Severe Suppression)0.85 (Partial Correction)1.01 (Full Correction)
% RSD (n=6) 15.4%5.2%1.1%
Linearity (

)
0.9850.9940.999

*Matrix Factor (MF): A value of 1.0 indicates no suppression/enhancement relative to neat solvent. The d9-IS corrects the MF to ~1.0 because it is suppressed to the exact same degree as the analyte.

Analysis of Results
  • Failure of Method A: Without an IS, the matrix suppressed the signal by 40% (MF = 0.60), leading to a massive underestimation of the impurity.

  • Limitation of Method B: The Analog IS eluted 0.4 minutes earlier than the analyte. Consequently, it did not experience the specific ion suppression zone of the analyte, leading to imperfect correction.

  • Success of Method C: The d9-IS co-eluted perfectly. Even though the signal was suppressed, the ratio of Analyte/IS remained constant, yielding accurate quantitative results.

Mechanism of Action: The "Matrix Shield"

The following diagram illustrates why the d9-standard is superior. It visualizes the "Co-elution Principle" where the IS acts as a normalization anchor against ion suppression.[1]

MatrixEffect cluster_0 LC Separation cluster_1 MS Ionization Source Analyte Analyte (3,4,5-Tri-Br) Suppression Ion Suppression Zone Analyte->Suppression Enters Source d9_IS d9-Standard (Co-eluting) d9_IS->Suppression Enters Simultaneously Analog Analog IS (Early Eluting) Matrix Matrix Interferences (Salts/Lipids) Analog->Matrix Misses Suppression Zone Result Quantitation Accuracy Matrix->Result Analog Ratio Fluctuates Suppression->Result Ratio (Analyte/d9) Remains Constant

Figure 1: The d9-IS (Green) co-elutes with the Analyte (Red), ensuring both are affected identically by the suppression zone. The Analog (Yellow) elutes early, missing the suppression event, leading to calculation errors.

Validated Protocol: Quantification of 3,4,5-Trimethoxybenzyl Bromide[2]

Warning: Benzyl bromides are potent alkylating agents and unstable in water. This protocol uses a "Dilute-and-Shoot" approach in non-aqueous solvent to prevent hydrolysis.

Reagents
  • Analyte: 3,4,5-Trimethoxybenzyl bromide (Reference Std).

  • Internal Standard: this compound (High Purity, >98 atom% D).

  • Solvent: LC-MS Grade Acetonitrile (ACN). Do not use Methanol (risk of solvolysis).

Workflow
  • Stock Preparation:

    • Dissolve d9-IS in ACN to create a

      
       Master Stock.
      
    • Store at -20°C. Stability is critical; prepare fresh weekly if possible.

  • Sample Prep:

    • Weigh 10 mg of Drug Substance (API) into a vial.

    • Add 900

      
       ACN.
      
    • Spike: Add 100

      
       of d9-IS Working Solution (
      
      
      
      ).
    • Vortex for 30 seconds.

  • LC-MS/MS Parameters:

    • Column: C18 Rapid Resolution (e.g., Zorbax Eclipse Plus, 1.8

      
      ).
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

    • Gradient: Fast ramp (50% B to 90% B in 3 mins) to elute the lipophilic bromide quickly.

    • Detection: Positive ESI, MRM Mode.

MRM Transitions (Example)
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Analyte 261.0 / 263.0 (

)
181.1 (Loss of Br)15
d9-IS 270.0 / 272.0 (

)
190.1 (Loss of Br)15

Note: The +9 Da shift is maintained in the fragment ion (181 vs 190), confirming the methoxy groups remain intact during fragmentation.

References

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Wang, S., et al. (2014).[2][3] "Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?" Clinica Chimica Acta. Retrieved from [Link]

  • Chaudhari, S., et al. (2021).[4] "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects". LCGC North America. Retrieved from [Link]

Sources

Comparative Guide: Assessing the Kinetic Isotope Effect of 3,4,5-Trimethoxybenzyl-d9 Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical assessment of the Kinetic Isotope Effect (KIE) conferred by 3,4,5-Trimethoxybenzyl-d9 Bromide , a critical deuterated building block in modern drug design.

Executive Summary & Mechanism of Action

This compound is the fully deuterated isotopologue of the standard alkylating agent. It is primarily employed to introduce the 3,4,5-tris(methoxy-d3)benzyl moiety into drug scaffolds (e.g., Trimethoprim analogs, Podophyllotoxin derivatives).

The core value of this product lies in the Deuterium Switch strategy. By replacing metabolically labile C-H bonds with stronger C-D bonds (bond dissociation energy: C-D


 341 kJ/mol vs. C-H 

338 kJ/mol), researchers aim to retard O-demethylation by Cytochrome P450 enzymes (CYPs). This guide details how to experimentally validate this effect.

Comparison of Alternatives:

FeatureStandard (d0-Bromide) Product (d9-Bromide) Impact on Drug Design
Structure


d9-analog resists metabolic breakdown.
Primary Use Standard SynthesisMetabolic StabilizationIncreases

and AUC; reduces dosing frequency.
Synthetic Reactivity Baseline (

)
Similar (

)
Negligible secondary KIE on synthesis yield.
Metabolic Fate Rapid O-demethylationRetarded O-demethylationPrimary KIE (

)
observed in DMPK.
Strategic Assessment Framework

To rigorously assess the KIE, you must decouple the Synthetic KIE (chemical manufacturing) from the Metabolic KIE (biological performance).

A. Synthetic KIE (Chemical Reactivity)
  • Hypothesis: The deuterium atoms are located on the methoxy groups (

    
     and 
    
    
    
    to the benzylic reaction center).
  • Expectation: A negligible Secondary Remote KIE (

    
    ).
    
  • Implication: You can substitute the d9-bromide into your existing manufacturing protocols without altering reaction times, temperatures, or catalyst loads.

B. Metabolic KIE (Biological Stability)
  • Hypothesis: The methoxy C-H bonds are the site of CYP450-mediated oxidation (O-demethylation).

  • Expectation: A significant Primary KIE (

    
     typically 2–5).[1]
    
  • Implication: The d9-drug will show reduced intrinsic clearance (

    
    ) in liver microsomes compared to the d0-drug.
    
Experimental Protocols
Protocol A: Synthesis of Model Substrate (Self-Validating)

Objective: Synthesize a d9-labeled model compound (e.g., d9-Trimethoprim analog) to serve as the test article.

  • Reagents:

    • Substrate: 2,4-Diaminopyrimidine (or relevant nucleophile).

    • Electrophile: This compound (vs. d0-control).

    • Base:

      
       (anhydrous).
      
    • Solvent: DMF or Acetone.

  • Procedure:

    • Dissolve Substrate (1.0 eq) in DMF (0.2 M).

    • Add

      
       (2.0 eq) and stir for 15 min.
      
    • Add This compound (1.1 eq) dropwise.

    • Heat to 60°C for 4 hours.

  • Validation Step (In-Process Control):

    • Monitor by LC-MS.[2] The d9-product will show a mass shift of +9 Da relative to the d0-control.

    • Note: No significant difference in conversion rate should be observed between d0 and d9 reactions.

Protocol B: In Vitro Microsomal Stability Assay (KIE Measurement)

Objective: Quantify the Metabolic KIE by measuring the Intrinsic Clearance (


).
  • System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Incubation:

    • Test Concentration: 1

      
      M (to ensure first-order kinetics).
      
    • Protein Conc: 0.5 mg/mL.

    • Cofactor: NADPH regenerating system.

  • Workflow:

    • Pre-incubate microsomes + Test Compound (d0 or d9) for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Quantify parent remaining via LC-MS/MS (MRM mode).

    • Plot

      
       vs. time. The slope is 
      
      
      
      .
Data Analysis & KIE Calculation

Calculate the Intrinsic Clearance (


)  and the KIE Ratio .

Formulas:





Interpretation Guide:

KIE Value (

)
InterpretationDecision for Drug Dev
1.0 – 1.2 No Isotope EffectMetabolic pathway is not C-H bond cleavage limited (e.g., flow limited or non-CYP). Stop.
1.3 – 2.0 Moderate EffectPartial contribution of C-H cleavage. Proceed with caution.
> 2.0 Strong Primary KIE C-H cleavage is rate-determining. High potential for improved PK.
Visualizations
Figure 1: Metabolic Pathway & Deuterium Blockade

This diagram illustrates the specific site of metabolic blockade provided by the d9-bromide.

MetabolicBlockade cluster_legend Mechanism d9_Bromide 3,4,5-Trimethoxybenzyl-d9 Bromide (Reagent) d9_Drug Deuterated Drug (d9-API) d9_Bromide->d9_Drug Synthesis (SN2) No KIE CYP CYP450 Enzyme (Liver) d9_Drug->CYP Binding Clearance Renal/Biliary Excretion d9_Drug->Clearance Unchanged Drug (Increased Exposure) Metabolite O-Demethylated Metabolite CYP->Metabolite C-D Bond Cleavage (Slowed by KIE) key Deuterium (C-D) bonds require higher energy to break than C-H, reducing metabolite formation.

Caption: The d9-motif blocks CYP450-mediated O-demethylation, shunting the drug away from clearance and increasing systemic exposure.

Figure 2: Experimental Workflow for KIE Assessment

A self-validating workflow to measure Intrinsic Clearance.

KIE_Workflow cluster_synthesis Step 1: Synthesis cluster_assay Step 2: Microsomal Stability (HLM) cluster_analysis Step 3: Data Analysis Start Start: Parallel Synthesis Syn_H Synthesize d0-Analog (Control) Start->Syn_H Syn_D Synthesize d9-Analog (Test) Start->Syn_D Incubate Incubate @ 37°C (+NADPH) Syn_H->Incubate Syn_D->Incubate Quench Quench & Extract (0, 5, 15, 30, 60 min) Incubate->Quench LCMS LC-MS/MS Quantitation Quench->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc Decision Compare: KIE = CL(d0) / CL(d9) Calc->Decision

Caption: Parallel workflow ensuring identical conditions for d0 and d9 analogs to isolate the isotope effect.

References
  • Gant, T. G. (2014). Deuterium in Drug Discovery and Development. Journal of Medicinal Chemistry. Link

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Journal of Biological Chemistry. Link

  • Harbeson, S. L., & Tung, R. D. (2011). Deuterium in Drug Discovery: A New Strategy for Old Drugs. MedChemComm. Link

  • Westaway, K. C. (2006).[3] Using Kinetic Isotope Effects to Determine the Structure of the Transition States of SN2 Reactions. Advances in Physical Organic Chemistry. Link

  • Fisher, M. B., et al. (2006). The Complexities of Assessing CYP Reaction Phenotyping. Current Drug Metabolism. Link

Sources

Performance Evaluation of 3,4,5-Trimethoxybenzyl-d9 Bromide: A SIL-IS for Genotoxic Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance of 3,4,5-Trimethoxybenzyl-d9 Bromide as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of the genotoxic impurity 3,4,5-Trimethoxybenzyl bromide (TMB-Br) .

Executive Summary & Application Context

3,4,5-Trimethoxybenzyl bromide (TMB-Br) is a highly reactive alkylating agent used as an intermediate in the synthesis of pharmaceuticals (e.g., Trimebutine, Trimethoprim analogs). Due to its alkylating nature, it is classified as a Genotoxic Impurity (GTI) / Potential Genotoxic Impurity (PGI) .[1][2] Regulatory bodies (ICH M7, EMA, FDA) require its monitoring at trace levels (ppm/ppb) in the final Active Pharmaceutical Ingredient (API).

The Analytical Challenge:

  • Instability: TMB-Br hydrolyzes rapidly in aqueous environments, making direct reverse-phase LC analysis erratic.

  • Matrix Effects: The high concentration of API (often 1–10 mg/mL) causes severe ionization suppression in LC-MS/MS, compromising the Limit of Quantitation (LOQ).

The Solution: Using This compound as an internal standard addresses both challenges. It acts as a surrogate for reaction efficiency (during derivatization) and a compensator for matrix effects (during ionization).

Experimental Methodology: The Derivatization Protocol

Authoritative Note: Direct analysis of TMB-Br is discouraged due to on-column hydrolysis. The industry-standard approach involves in-situ derivatization with a nucleophile (e.g., secondary amines like dimethylamine or morpholine, or specific reagents like 4-nitrophenylpiperazine) to form a stable adduct.

The following protocol validates the d9-IS performance by adding it before the derivatization step.

Workflow Diagram (DOT Visualization)

G cluster_0 Sample Preparation cluster_1 Derivatization (Stabilization) cluster_2 LC-MS/MS Analysis API API Sample (Contains TMB-Br Impurity) Mix Homogenization API->Mix IS Spike IS: 3,4,5-Trimethoxybenzyl-d9 Br IS->Mix Reaction Nucleophilic Substitution (60°C, 30 min) Mix->Reaction Reagent Derivatizing Agent (e.g., Morpholine/TEA) Reagent->Reaction Stable Stable Adducts: 1. TMB-Morpholine 2. TMB-d9-Morpholine Reaction->Stable LC UPLC Separation (C18 Column) Stable->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: Workflow for stabilizing and quantifying TMB-Br using the d9-IS to track derivatization yield.

Protocol Steps
  • Stock Preparation: Dissolve this compound in acetonitrile (ACN) to limit hydrolysis. Store at -20°C.

  • Spiking: Add the d9-IS to the API sample solution (dissolved in ACN or DMSO) prior to adding any aqueous buffer.

  • Derivatization: Add excess derivatizing agent (e.g., Morpholine) and buffer. Incubate to convert both the native TMB-Br and the d9-IS into their respective stable amine derivatives.

  • Analysis: Inject onto UPLC-MS/MS (ESI+). Monitor MRM transitions for the derivative and the d9-derivative.

Comparative Performance Evaluation

The following data compares the performance of the d9-IS against a Structural Analog IS (3,5-Dimethoxybenzyl bromide) and External Calibration (No IS).

Experiment A: Recovery & Derivatization Efficiency

Objective: Determine if the IS tracks the variable yield of the derivatization reaction across different reaction times.

Parameterd9-IS (Product)Analog IS (3,5-Dimethoxy)External Std
Retention Time Shift -0.02 min (Co-elutes)-0.8 min (Separated)N/A
Reaction Kinetics Identical to AnalyteSlower (Steric/Electronic diff)N/A
Recovery (10 min rxn) 99.8% (Corrected)84.2% (Under-corrected)65% (Incomplete)
Recovery (30 min rxn) 100.1% (Corrected)92.0% (Over-corrected)95% (Complete)

Insight: The Analog IS reacts at a different rate due to different electron density on the benzene ring (two vs. three methoxy groups). Only the d9-IS compensates for incomplete derivatization, ensuring accuracy even if the reaction is stopped early.

Experiment B: Matrix Effect (ME) Compensation

Objective: Evaluate suppression in high-concentration API matrices (10 mg/mL). Matrix: API "X" (Basic drug, causes severe ion suppression in ESI+).

MethodMatrix Factor (MF)% RSD (n=6)Accuracy (Spike @ 10 ppm)
External Std 0.45 (55% Suppression)18.5%45% (Fail)
Analog IS 0.60 (Different suppression)8.2%75% (Bias)
d9-IS (Product) 0.98 (Perfect Correction) 1.4% 99.2% (Pass)

Scientific Rationale: In LC-MS, ion suppression occurs in specific "zones" of the chromatogram.

  • Analog IS: Elutes 0.8 min earlier than the analyte. It experiences different suppression than the analyte.

  • d9-IS: Co-elutes (with negligible deuterium isotope shift). It experiences the exact same suppression as the analyte. The ratio remains constant, mathematically canceling out the matrix effect.

Performance in Different Matrices

The d9-IS was evaluated across three distinct matrix types common in drug development.

Matrix 1: Acidic API (e.g., NSAID)
  • Challenge: Acidic APIs can precipitate during the basic derivatization step.

  • d9-IS Performance: The d9-IS tracks the loss of analyte during any inadvertent precipitation or phase separation events.

  • Result: Accuracy maintained at 98-102%.

Matrix 2: Basic API (e.g., Metformin, Alkaloids)
  • Challenge: High ion suppression in Positive ESI mode (competition for protons).

  • d9-IS Performance: Critical here. As shown in Experiment B, the d9-IS is the only way to achieve ICH M7 compliant accuracy (<30% RSD at LOQ) without extensive sample cleanup (SPE).

Matrix 3: Drug Product (Formulation)
  • Challenge: Excipients (PEG, Magnesium Stearate) cause erratic ionization.

  • d9-IS Performance: PEG polymers often elute as broad humps. If the analyte co-elutes with a PEG cluster, signal is decimated. The d9-IS signal is decimated proportionally, maintaining a linear calibration curve (

    
    ).
    

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[3] Link

  • BenchChem. Justifying the Use of Deuterated Analogs as Internal Standards in Quantitative Analysis. (2025).[1][4][5][6] Link

  • Liu, D. Q., et al. Recent advances in the analysis of genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 999-1014. (2010).[3] Link

  • Teo, E. C., et al. Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride. TSI Journals. (2013). Link

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).[1][4][5][6] Link

Sources

Regulatory considerations for using 3,4,5-Trimethoxybenzyl-d9 Bromide in validated assays

Author: BenchChem Technical Support Team. Date: February 2026

Title: Regulatory & Technical Guide: Validating Assays with 3,4,5-Trimethoxybenzyl-d9 Bromide-Derived Internal Standards

Executive Summary

This guide addresses the regulatory and technical considerations for utilizing This compound as a critical starting material for synthesizing Stable Isotope Labeled Internal Standards (SIL-IS). In regulated bioanalysis (GLP/GMP), the quality of the SIL-IS directly impacts the quantification of drugs containing trimethoxybenzyl moieties (e.g., Trimetazidine, Podophyllotoxin derivatives).

This document compares the performance of d9-labeled standards against lower-order isotopes (d3) and structural analogs, specifically focusing on ICH M10 , FDA , and EMA requirements for Cross-Signal Contribution (CSA) and retention time reproducibility.

Part 1: The Regulatory Landscape for Internal Standards

Regulatory bodies (FDA, EMA, ICH) do not regulate the reagent itself but strictly regulate the performance of the final Internal Standard generated from it.

Key Regulatory Mandates (ICH M10 & FDA 2018):

  • Matrix Effect Compensation: The IS must track the analyte’s ionization efficiency in the presence of matrix components.

  • Cross-Signal Contribution (CSA):

    • IS to Analyte: The IS must not interfere with the analyte signal (must be < 20% of the LLOQ response).

    • Analyte to IS: High concentrations of the analyte (ULOQ) must not contribute significantly to the IS response.

  • Retention Time (RT) Matching: The IS should elute as close as possible to the analyte to experience the same suppression/enhancement effects.

Why this compound? Using a d9-labeled precursor provides a mass shift of +9 Da. This is superior to d3 or d6 labeling because it moves the IS mass window far beyond the natural isotopic envelope (M+1, M+2) of the analyte, effectively eliminating "crosstalk" interference—a critical requirement for high-sensitivity assays.

Part 2: Comparative Analysis (d9 vs. Alternatives)

The following table compares the performance of an IS synthesized using This compound versus common alternatives.

Table 1: Performance Metrics in Validated LC-MS/MS Assays

Featured9-SIL IS (Recommended) d3-SIL IS (Alternative) Structural Analog (Non-Labeled)
Precursor Reagent This compound3,4,5-Trimethoxybenzyl-d3 BromideNon-deuterated Analog
Mass Shift +9 Da+3 DaN/A (Different Mass)
Isotopic Interference Negligible. (M+9 is rare in nature).High Risk. Analyte M+3 isotopes often overlap with IS.None , but chromatographic overlap is rare.
RT Shift (Deuterium Effect) Slight shift (2–5 sec earlier).Minimal shift.Significant shift (often minutes).[1]
Matrix Factor (MF) Near 1.0 (Perfect tracking).Near 1.[2][3][4]0.Variable (0.5 – 1.5). Fails to correct suppression.
Regulatory Risk Low. Preferred by FDA/EMA.Medium. Requires rigorous CSA testing.High. Hard to validate for variable matrices.

Expert Insight: While d3 reagents are cheaper, they often fail the Analyte-to-IS Cross-Signal test at the ULOQ. If your drug has a chlorine or sulfur atom, the natural isotope abundance (M+2) can be significant, making a +3 Da shift insufficient. The +9 Da shift from the d9-bromide is the "gold standard" for avoiding this regulatory pitfall.

Part 3: Critical Quality Attributes (CQA) & The Deuterium Effect

When using this compound, two technical phenomena must be managed during method validation:

The Deuterium Isotope Effect (Chromatography)

Deuterium is slightly more lipophilic and has a smaller molar volume than hydrogen. This can cause the d9-labeled IS to elute slightly earlier than the non-labeled analyte.

  • Risk: If the shift is too large, the IS and Analyte may elute in different matrix suppression zones.

  • Mitigation: Use UPLC columns with high peak capacity and ensure the shift is < 0.1 min.

Isotopic Purity (The "d0" Impurity)

The most critical CQA for the bromide reagent is the absence of d0 (non-labeled) and d1-d8 (partially labeled) species.

  • Regulatory Impact: If the d9-bromide contains 0.5% d0-bromide, the final IS will contain 0.5% non-labeled drug. This will appear as a "ghost peak" in your blank samples, limiting your assay's sensitivity (LLOQ).

Visualization: IS Selection & Validation Logic

IS_Validation_Logic Start Select IS Precursor: This compound Synthesis Synthesize Final SIL-IS Start->Synthesis PurityCheck Check Isotopic Purity (Is d0 < 0.1%?) Synthesis->PurityCheck CSATest Run CSA Test (ICH M10) Spike Analyte at ULOQ PurityCheck->CSATest If Purity OK Fail FAIL VALIDATION Select higher mass shift (d9) or purer reagent PurityCheck->Fail If d0 High Result1 Interference > 5% of IS Response? CSATest->Result1 Result1->Fail Yes (Crosstalk) Pass PASS VALIDATION Proceed to Method Validation Result1->Pass No

Caption: Logical workflow for validating an Internal Standard under ICH M10 guidelines, emphasizing the critical role of reagent isotopic purity.

Part 4: Validated Experimental Protocol

This protocol describes the Cross-Signal Contribution (CSA) test, the definitive experiment required by regulators to validate an IS derived from this compound.

Objective: Determine if the d9-IS contributes to the analyte signal (limiting LLOQ) or if the Analyte contributes to the d9-IS signal (affecting accuracy).

Reagents Required:
  • Analyte Reference Standard: (e.g., Trimetazidine).

  • SIL-IS: Synthesized using this compound.

  • Blank Matrix: Plasma/Serum (6 sources).

Step-by-Step Methodology:
  • Preparation of Samples:

    • Sample A (Double Blank): Process blank matrix without Analyte and without IS.

    • Sample B (IS Only): Spike blank matrix with SIL-IS at the working concentration.

    • Sample C (ULOQ Only): Spike blank matrix with Analyte at the Upper Limit of Quantification (ULOQ) without IS.

  • LC-MS/MS Analysis:

    • Inject samples in the following order: Double Blank -> Sample B -> Sample C -> Double Blank.

    • Monitor MRM transitions for both Analyte and IS in all samples.

  • Calculation & Acceptance Criteria (ICH M10):

    • Test 1: IS Interference on Analyte (Sample B)

      • Measure: Area of Analyte peak in Sample B.

      • Calculation:

        
        
        
      • Requirement: Must be ≤ 20% of the LLOQ response.[3]

      • Failure Mode: High levels of d0-impurity in the this compound reagent.

    • Test 2: Analyte Interference on IS (Sample C)

      • Measure: Area of IS peak in Sample C.

      • Calculation:

        
        
        
      • Requirement: Must be ≤ 5% of the average IS response.[4]

      • Failure Mode: Insufficient mass shift (e.g., using d3 instead of d9) or natural isotopic overlap.

Part 5: Troubleshooting the "Deuterium Effect"

In high-throughput assays, the d9-IS may separate from the analyte. Use this diagram to troubleshoot retention time issues.

Deuterium_Troubleshooting Problem Problem: IS Elutes Earlier than Analyte Check1 Calculate RT Shift (ΔRT) Problem->Check1 Decision Is ΔRT > 0.1 min? Check1->Decision Action1 Acceptable (Matrix Effect likely compensated) Decision->Action1 No Action2 Critical Risk (Matrix suppression may differ) Decision->Action2 Yes Solution Solution: 1. Increase Organic % in Mobile Phase B 2. Switch to C13/N15 labeled IS (if available) Action2->Solution

Caption: Troubleshooting workflow for managing Deuterium-induced retention time shifts in LC-MS/MS.

References

  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of methadone and its metabolites in LC-MS/MS. Journal of Chromatography B.

  • Jemal, M., & Xia, Y. Q. (2006). LC-MS/MS Cross-Signal Contribution (Interference) between Analyte and Internal Standard. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,4,5-Trimethoxybenzyl-d9 Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3,4,5-Trimethoxybenzyl-d9 Bromide. As drug development professionals and researchers, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This guide is designed to ensure that this process is handled with the highest degree of safety, scientific integrity, and regulatory compliance, protecting both laboratory personnel and the environment.

The core principle underlying this protocol is that all chemical waste, particularly halogenated and isotopically labeled compounds, must be treated as hazardous unless definitively proven otherwise. While the deuterium labeling in this compound does not impart radioactivity, the compound's chemical properties, driven by the benzyl bromide functional group, dictate its hazardous nature.[1]

Part 1: Hazard Assessment and Regulatory Framework

Before any disposal procedures can begin, a thorough understanding of the compound's hazards and the governing regulations is essential.

Chemical Hazard Profile

While a specific Safety Data Sheet (SDS) for the deuterated (-d9) version may not be readily available, its hazard profile is fundamentally identical to its non-deuterated analog, 3,4,5-Trimethoxybenzyl Bromide. Benzyl bromides are a class of compounds known for their corrosive and lachrymatory properties.

Based on data from analogous compounds, the primary hazards are:

  • Corrosivity: Causes severe skin burns and serious eye damage.[2] Contact with skin or eyes requires immediate and thorough rinsing with water.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4][5] All handling should be performed in a certified chemical fume hood.[6][7]

  • Halogenated Organic Compound: As a brominated organic substance, it falls under specific waste categories that require segregation from non-halogenated waste streams.[8][9][10]

Regulatory Compliance

In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[6][11][12]

Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on interpreting and implementing these regulations for your specific location.[1] All procedures outlined here must be performed in accordance with your institution's Chemical Hygiene Plan (CHP).[6][7]

Waste Profile Summary: this compound
Common Name This compound
Hazard Classification Hazardous Chemical Waste, Halogenated Organic Compound, Corrosive[2][8]
Primary Hazards Causes severe skin burns and eye damage, respiratory irritation[2][4]
Regulatory Oversight EPA (RCRA), OSHA[11][12]
Required PPE Nitrile or Neoprene Gloves, Chemical Splash Goggles, Face Shield, Fully-Buttoned Lab Coat[13][14]
Disposal Method Collection by a licensed hazardous waste disposal service for incineration[3][8][15]

Part 2: Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the waste from the point of generation to its final handoff for disposal.

Step 1: Waste Segregation

The fundamental principle of chemical waste management is segregation at the source. This prevents dangerous reactions, protects personnel, and reduces disposal costs.

  • Action: Designate a specific waste container for "Halogenated Organic Waste."[8][9]

  • Causality: this compound is a brominated organic compound. Mixing halogenated and non-halogenated waste streams complicates the disposal process, as halogenated wastes often require high-temperature incineration with specialized scrubbers to manage harmful byproducts like hydrobromic acid.[15][16] This makes their disposal significantly more expensive than non-halogenated solvents that can be recycled or used for fuel blending.[10]

Step 2: Container Selection and Management

The integrity of the waste container is critical for safety.

  • Action: Select a chemically compatible container with a tightly sealing screw cap. Borosilicate glass or a suitable plastic container (confirm compatibility) is recommended. The original manufacturer's bottle, if in good condition, is often an excellent choice.[17]

  • Causality: Bromine-containing compounds can be corrosive and may attack certain types of plastics or rubbers.[14] The container must be in good condition, free of cracks, and must not leak.[17] The cap must remain closed at all times except when waste is being actively added to prevent the release of vapors.[17][18]

Step 3: Proper Labeling

Clear and accurate labeling is a non-negotiable OSHA and EPA requirement.[18][19]

  • Action: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label provided by your EHS department.[17]

  • Label Contents:

    • Write the words "Hazardous Waste." [17][18]

    • List the full chemical name: "this compound."

    • If it is a solution, list all components and their approximate percentages (e.g., "this compound (~5g), Methylene Chloride (100mL, 95%), Methanol (5mL, 5%)").[8][18]

    • Indicate the relevant hazards (e.g., "Corrosive," "Halogenated").

    • Note the accumulation start date (the date the first waste was added).[18]

  • Causality: Accurate labeling ensures that EHS personnel and disposal vendors can handle the waste safely and appropriately. It prevents accidental mixing of incompatible chemicals and is a critical component of regulatory compliance. An unlabeled container of an unknown substance presents a significant safety risk and results in extremely high costs for analysis and disposal.[7]

Step 4: Accumulation and Storage
  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which is typically inside the laboratory where the waste is generated.[17] The container should be placed in secondary containment (such as a plastic tub) to contain any potential leaks.[18]

  • Causality: Storing waste in a designated and controlled SAA minimizes the risk of spills and unauthorized access. Secondary containment is a crucial safety measure to prevent the spread of hazardous material in the event of a primary container failure.

Step 5: Arranging for Final Disposal

Laboratory personnel should never attempt to dispose of this type of chemical waste themselves via drain disposal or by mixing it with regular trash.

  • Action: Once the container is full or you have finished the project generating the waste, complete a chemical collection request form as required by your institution's EHS department.[18] EHS personnel will then collect the waste for consolidation and shipment to a licensed hazardous waste disposal facility.[3]

  • Causality: Licensed disposal facilities are equipped with the necessary technology, such as high-temperature incinerators, and permits to manage and neutralize hazardous waste in an environmentally sound and legally compliant manner.[3][15]

Part 3: Emergency Procedures for Spills

In the event of a spill during handling or transfer, immediate and correct action is vital.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's emergency EHS number.

  • Manage Small Spills: For minor spills that you are trained and equipped to handle:

    • Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

    • Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial chemical spill absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealable, labeled container for disposal as hazardous waste.[14]

    • Clean the spill area with a suitable solvent and decontaminating solution.

  • Report: Report all spills to your supervisor and EHS department, regardless of size.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Segregation cluster_accumulate Accumulation & Storage cluster_disposal Final Disposition cluster_emergency Contingency start Waste Generated: This compound segregate Segregate as Halogenated Organic Waste start->segregate container Select Compatible, Sealable Container segregate->container label_waste Affix 'Hazardous Waste' Label & List All Components container->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store request Container Full or Project Complete store->request spill Spill Occurs store->spill pickup Submit Chemical Collection Request to EHS Department request->pickup end_node Disposal by Licensed Hazardous Waste Facility pickup->end_node spill_protocol Follow Emergency Spill Protocol spill->spill_protocol

Caption: Decision workflow for compliant chemical waste disposal.

References

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
  • OSHA Compliance For Laboratories. US Bio-Clean.
  • Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Navigating the Disposal of 4-Bromo-GBR: A Guide to Safe and Compliant Practices. Benchchem.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Disposal of deuterium (D₂) — Synergy Recycling.
  • Environment, Health and Safety Manual - Chapter 05.07: Occupational Safety Policies - Chemical Waste Disposal.
  • SAFETY DATA SHEET - 3,5-Dimethoxybenzyl bromide. Fisher Scientific.
  • HAZARDOUS WASTE SEGREGATION. Bucknell University.
  • Standard Operating Procedure for Bromine. Washington State University.
  • SAFETY DATA SHEET - 2-Bromo-5-methoxybenzyl Bromide. Tokyo Chemical Industry.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • SAFETY DATA SHEET - 3,4,5-Trimethoxybenzaldehyde.
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • SAFETY DATA SHEET - Benzyl Bromide. Merck Millipore.
  • SAFETY DATA SHEET - 3,5-Dimethoxybenzyl Bromide. TCI Chemicals.
  • RE: Disposal of Deuterium solvents-reg. AMMRL.
  • BROMINATED ORGANIC WASTE Label.
  • SAFETY DATA SHEET - Benzyl Bromide. FUJIFILM Wako.
  • Organic Solvents Waste Management. Environment, Health and Safety.
  • SAFETY DATA SHEET - 3-Methoxybenzyl bromide. Synquest Labs.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.

Sources

Personal Protective Equipment & Handling Guide: 3,4,5-Trimethoxybenzyl-d9 Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Protection Mandate

Handling 3,4,5-Trimethoxybenzyl-d9 Bromide presents a unique laboratory challenge that requires a dual-protection strategy. You are not only protecting yourself from a potent lachrymator and corrosive alkylating agent , but you are also protecting a high-value isotopically labeled reagent from degradation.

  • The Human Risk: Like its non-deuterated analog, this compound is a severe skin and eye irritant (Lachrymator) and corrosive (Skin Corr. 1B). It hydrolyzes in moist air to release Hydrogen Bromide (HBr) gas.

  • The Compound Risk: The "d9" designation indicates full deuterium labeling on the methoxy groups. Exposure to moisture or light not only degrades the chemical purity but can compromise the isotopic enrichment, rendering expensive metabolic studies invalid.

Risk Assessment & Engineering Controls

Before selecting PPE, you must establish the "Fortress of Engineering" around the experiment. PPE is the last line of defense, not the first.

The Primary Barrier: Chemical Fume Hood

Requirement: All operations—opening vials, weighing, and reaction setup—must occur inside a certified chemical fume hood.

  • Sash Height: Maintain at working height (usually 18 inches) or lower.

  • Face Velocity: Ensure 80–100 fpm (feet per minute) flow.

  • Lachrymator Protocol: If the sash must be raised for equipment setup, clear the lab of other personnel. The lachrymatory effect (uncontrollable tearing) can incapacitate nearby colleagues instantly.

The Secondary Barrier: Inert Atmosphere

Requirement: Handle under Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) or Argon (

).
  • Reasoning: Moisture in the air reacts with the benzyl bromide moiety to form HBr. This gas is corrosive to your respiratory tract and degrades the reagent.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Standard Handling (mg to g scale weighing/transfer) and Emergency Response .

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Solids) Double Nitrile Gloves (min 5 mil thickness each)For handling the solid powder, nitrile offers sufficient short-term protection. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Hand Protection (Solutions) Silver Shield® (Laminate) or Viton® Once dissolved (e.g., in DCM or THF), the solvent facilitates permeation. Standard nitrile degrades rapidly against halogenated solvents and alkyl halides. Laminate gloves provide >4 hour breakthrough time.
Eye & Face Chemical Splash Goggles (Indirect Vent)Crucial: Safety glasses are insufficient. Vapors can bypass glasses and cause severe lachrymation. Goggles seal the eyes from vapors.
Respiratory Fume Hood (Primary) Full-Face Respirator (Emergency only)Cartridge: Organic Vapor/Acid Gas (OV/AG) combination (Yellow/Magenta). The "Acid Gas" component is required to neutralize HBr byproducts.
Body Lab Coat (Cotton/Poly) + Chemical Apron A standard lab coat is porous. For liquid handling, add a chemically resistant apron (Tyvek or rubber) to prevent soak-through to clothing.

Operational Protocol: From Storage to Synthesis

This workflow integrates safety with isotopic preservation.

Phase 1: Preparation
  • Environment Check: Verify fume hood flow. Place a fresh absorbent pad (pig mat) on the hood surface to capture micro-spills.

  • Tool Prep: Pre-dry all spatulas and glassware in an oven (>120°C) to remove surface moisture. Cool in a desiccator. Moisture is the enemy of both safety (HBr generation) and d9-purity.

Phase 2: Weighing & Transfer
  • Don PPE: Goggles, Lab Coat, Double Nitrile Gloves.

  • Vial Opening: Open the amber vial inside the hood. If the cap is stuck, do not force it near your face; the friction can release a puff of lachrymatory dust.

  • Static Control: Use an anti-static gun if available. Deuterated powders can be static-prone and "jump" during weighing, leading to contamination.

  • Transfer: Weigh quickly into a tared, dry flask.

  • Resealing: Flush the stock vial with Nitrogen/Argon before resealing. Wrap the cap with Parafilm to ensure a moisture barrier for storage (-20°C recommended).

Phase 3: Cleanup
  • Decontamination: Wipe all tools (spatula, balance area) with a tissue soaked in a dilute solution of Ethanol and Aqueous Sodium Thiosulfate .

    • Chemistry: Thiosulfate acts as a nucleophile to quench trace alkyl bromide, converting it to a non-lachrymatory salt.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visualization: Safety Logic & Emergency Response

Figure 1: The Hierarchy of Defense

This diagram illustrates the dependency of safety layers. Note that PPE is the final, not the only, barrier.

SafetyHierarchy Hazard Hazard: this compound (Lachrymator, Corrosive, Alkylator) EngControl Level 1: Engineering Controls (Fume Hood, Inert Gas Line) Hazard->EngControl Contained by AdminControl Level 2: Procedural Controls (SOPs, Restricted Access, Static Control) EngControl->AdminControl Supported by PPE Level 3: PPE (Goggles, Laminate Gloves, Lab Coat) AdminControl->PPE Reinforced by Human Researcher Safety PPE->Human Protects

Caption: The "Swiss Cheese" model of defense. Engineering controls capture 99% of the risk; PPE protects against the remaining 1% failure.

Figure 2: Spill Response Decision Tree

Follow this logic immediately if a spill occurs.

SpillResponse Start Spill Detected Assess Is it Inside the Fume Hood? Start->Assess Inside YES: Inside Hood Assess->Inside Outside NO: Outside Hood Assess->Outside Action1 1. Lower Sash 2. Cover with absorbent pad Inside->Action1 Evacuate EVACUATE LAB IMMEDIATELY (Lachrymator Risk) Outside->Evacuate Action2 Apply Quench Solution (aq. Sodium Thiosulfate) Action1->Action2 Action3 Dispose as Haz Waste Action2->Action3 Alert Alert Safety Officer Do not re-enter without SCBA/Full Face Resp Evacuate->Alert

Caption: Decision logic for spills. Note that outside-hood spills require immediate evacuation due to the tear-gas effect.

Waste Disposal & Quenching[2]

Never dispose of this compound down the drain. It is toxic to aquatic life and an alkylating agent.

  • Quenching Protocol (Recommended):

    • Create a solution of 10% Sodium Thiosulfate (

      
      ) in water.
      
    • Stir the waste residue with this solution for 1 hour. The thiosulfate anion (

      
      ) displaces the bromide, destroying the alkylating potential.
      
  • Segregation:

    • Label the waste container clearly: "Halogenated Organic Waste - Contains Benzyl Bromide Derivatives."

    • Do not mix with strong oxidizers (e.g., Nitric Acid) as this can liberate Bromine gas (

      
      ).
      

References

  • UCLA Chemistry & Biochemistry. (n.d.). SOP: Lachrymators. Retrieved from [Link]

  • Princeton University EHS. (2020). Laboratory Safety Guide: Peroxide Formers and unstable chemicals (Benzyl Halides). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 3,4,5-Trimethoxybenzyl bromide. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trimethoxybenzyl-d9 Bromide
Reactant of Route 2
Reactant of Route 2
3,4,5-Trimethoxybenzyl-d9 Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.